Product packaging for 2-(2-Dimethylamino-ethylamino)-ethanol(Cat. No.:CAS No. 38361-86-3)

2-(2-Dimethylamino-ethylamino)-ethanol

Cat. No.: B1268181
CAS No.: 38361-86-3
M. Wt: 132.2 g/mol
InChI Key: OOOOBVFKGSBICZ-UHFFFAOYSA-N
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Description

2-(2-Dimethylamino-ethylamino)-ethanol is a useful research compound. Its molecular formula is C6H16N2O and its molecular weight is 132.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H16N2O B1268181 2-(2-Dimethylamino-ethylamino)-ethanol CAS No. 38361-86-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-(dimethylamino)ethylamino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16N2O/c1-8(2)5-3-7-4-6-9/h7,9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOOOBVFKGSBICZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30338146
Record name 2-(2-Dimethylamino-ethylamino)-ethanol
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Molecular Weight

132.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38361-86-3
Record name 2-(2-Dimethylamino-ethylamino)-ethanol
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Record name 2-((2-(dimethylamino)ethyl)amino)ethanol
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2-[2-(Dimethylamino)ethoxy]ethanol: Core Basic Properties for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-[2-(Dimethylamino)ethoxy]ethanol, commonly abbreviated as DMAEE, is a versatile organic compound with the molecular formula C₆H₁₅NO₂.[1][2][3] This polyfunctional molecule incorporates a tertiary amine, an ether linkage, and a hydroxyl group, rendering it a valuable intermediate and additive in a multitude of chemical applications.[1][2] For researchers, scientists, and professionals in drug development, a thorough understanding of DMAEE's fundamental properties is crucial for its effective and safe utilization. This technical guide provides a comprehensive overview of the core basic properties of DMAEE, including its physicochemical characteristics, synthesis, and key applications, with a focus on data-driven insights and detailed experimental methodologies.

Core Physicochemical Properties

DMAEE is a clear, colorless to light yellow liquid at room temperature with a characteristic mild, amine-like odor. Its utility in various applications stems from its specific physical and chemical properties, which are summarized in the table below.

Quantitative Data Summary
PropertyValueReference
Molecular Formula C₆H₁₅NO₂[1][3]
Molecular Weight 133.19 g/mol [1][3]
Appearance Colorless to light yellow liquid
Boiling Point 95 °C at 15 mmHg (20 hPa)
Density 0.954 g/mL at 25 °C
Refractive Index (n20/D) 1.442
Flash Point 93 °C (199.4 °F) - closed cup[2]
pKa (Predicted) 14.37 ± 0.10
Water Solubility Soluble
CAS Number 1704-62-7[2][3]

Basicity

Synthesis of 2-[2-(Dimethylamino)ethoxy]ethanol

The industrial synthesis of DMAEE is primarily achieved through the reaction of dimethylamine with ethylene oxide.[1][2] An alternative laboratory-scale synthesis involves the reaction of diethylene glycolamine with paraformaldehyde and formic acid.

Experimental Protocol: Synthesis from Diethylene Glycolamine

This protocol details a laboratory-scale synthesis and purification of 2-[2-(Dimethylamino)ethoxy]ethanol.

Materials:

  • Diethylene glycolamine

  • Paraformaldehyde

  • Formic acid (88%)

  • Three-necked flask (250 mL)

  • Distillation apparatus

Procedure:

  • Reaction Setup: To a 250 mL three-necked flask, add 63.1 g (0.6 mol) of diethylene glycolamine and 34.5 g (1.2 mol) of paraformaldehyde. Stir the mixture for 30 minutes.

  • Addition of Formic Acid: Slowly add 63 g (1.2 mol) of 88% formic acid dropwise to the flask.

  • Reaction: Heat the reaction mixture to 100-110 °C and maintain this temperature for 1 hour.

  • Initial Distillation: After the reaction is complete, perform a distillation under reduced pressure (vacuum -0.094 MPa) with a kettle temperature of 80 °C to remove lower-boiling impurities.

  • Purification: Transfer the remaining reaction solution to a 500 mL distillation flask.

  • Fractional Distillation: Conduct a fractional distillation under reduced pressure (-0.094 MPa). Collect and discard the initial fraction that distills at approximately 62 °C.

  • Product Collection: Collect the fraction that distills at 121 °C. This is the purified 2-[2-(Dimethylamino)ethoxy]ethanol.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process Diethylene Glycolamine Diethylene Glycolamine Mixing Mixing Diethylene Glycolamine->Mixing Paraformaldehyde Paraformaldehyde Paraformaldehyde->Mixing Formic Acid Formic Acid Formic Acid->Mixing Slow Addition Heating Heating Mixing->Heating 100-110°C, 1 hr Purification Purification Heating->Purification Crude Product DMAEE DMAEE Purification->DMAEE Final Product

Synthesis workflow for 2-[2-(Dimethylamino)ethoxy]ethanol.

Applications in Research and Development

DMAEE's unique combination of functional groups makes it a valuable tool in several areas of chemical research and development.

Catalyst for Polyurethane Foams

One of the most significant applications of DMAEE is as a catalyst in the production of polyurethane foams.[2] Its tertiary amine group catalyzes the reaction between isocyanates and polyols. The hydroxyl group allows DMAEE to be chemically incorporated into the polymer backbone, which reduces the odor of the final product.

Experimental Protocol: Polyurethane Foam Formation (Illustrative)

This protocol provides a general outline for the preparation of a polyurethane foam using DMAEE as a catalyst. The specific ratios of reactants will vary depending on the desired foam properties.

Materials:

  • Polyol (e.g., a polyether polyol)

  • Diisocyanate (e.g., toluene diisocyanate - TDI or methylene diphenyl diisocyanate - MDI)

  • 2-[2-(Dimethylamino)ethoxy]ethanol (DMAEE) as a catalyst

  • Surfactant (silicone-based)

  • Blowing agent (e.g., water, pentane)

  • Reaction vessel (e.g., a disposable cup)

  • Stirring rod

Procedure:

  • Premix Preparation: In the reaction vessel, thoroughly mix the polyol, surfactant, blowing agent, and DMAEE catalyst.

  • Isocyanate Addition: Add the diisocyanate to the premix.

  • Mixing: Immediately and vigorously stir the mixture for a short period (typically 5-10 seconds) until it becomes homogeneous.

  • Foam Rise: Allow the mixture to expand freely. The reaction is exothermic and will proceed rapidly. The foam will rise and then cure.

  • Curing: Allow the foam to cure at room temperature or in an oven at a slightly elevated temperature to achieve its final physical properties.

Polyurethane_Catalysis Polyol Polyol Reaction Polyaddition Reaction Polyol->Reaction Isocyanate Isocyanate Isocyanate->Reaction DMAEE_Catalyst DMAEE (Catalyst) DMAEE_Catalyst->Reaction Catalyzes Polyurethane_Foam Polyurethane Foam Reaction->Polyurethane_Foam

Catalytic role of DMAEE in polyurethane foam formation.
Intermediate in the Synthesis of Surfactants

DMAEE serves as a precursor in the synthesis of cationic surfactants.[2] The tertiary amine can be quaternized to introduce a positive charge, while the hydroxyl group provides a site for further modification or contributes to the hydrophilic character of the surfactant molecule. These surfactants have applications as corrosion inhibitors and biocides, particularly in the oil and gas industry.[2]

Precursor for Active Pharmaceutical Ingredients (APIs)

In the pharmaceutical industry, DMAEE is utilized as an intermediate in the synthesis of more complex molecules that may become active pharmaceutical ingredients.[1][4] Its bifunctional nature allows for sequential reactions, building up a molecular scaffold. While not typically a component of the final drug product due to its basicity, its role as a building block is significant.

DMAEE_Intermediate cluster_applications Applications as a Chemical Intermediate DMAEE DMAEE Surfactants Surfactants DMAEE->Surfactants Quaternization/ Modification APIs Active Pharmaceutical Ingredients DMAEE->APIs Scaffold for Synthesis Other_Chemicals Other Specialty Chemicals DMAEE->Other_Chemicals Further Reactions

DMAEE as a versatile chemical intermediate.

Biological Activity and Signaling Pathways

Based on available scientific literature, 2-[2-(Dimethylamino)ethoxy]ethanol is primarily recognized for its role as a chemical intermediate and catalyst. There is currently no significant body of research indicating that DMAEE directly and specifically interacts with or modulates biological signaling pathways in the manner of a bioactive signaling molecule. Its biological effects are more generally associated with its physicochemical properties, such as its basicity and potential for irritation at high concentrations. Researchers should handle DMAEE with appropriate safety precautions, as it can be harmful in contact with skin and cause severe skin burns and eye damage.[5]

Conclusion

2-[2-(Dimethylamino)ethoxy]ethanol is a commercially significant chemical with a well-defined set of basic properties that make it highly useful in various industrial and research settings. Its weakly basic nature, coupled with its dual functionality, underpins its primary applications as a catalyst for polyurethanes and as a key intermediate in the synthesis of surfactants and active pharmaceutical ingredients. For professionals in drug development and chemical research, a clear understanding of its synthesis, physicochemical properties, and reactivity is essential for leveraging its potential in the creation of new materials and molecules. Further research into its potential biological interactions, if any, could open up new avenues for its application.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-[2-(Dimethylamino)ethoxy]ethanol (CAS 1704-62-7)

Introduction

2-[2-(Dimethylamino)ethoxy]ethanol, also known as Dimethylaminoethoxyethanol (DMAEE), is a polyfunctional organic compound with the molecular formula C6H15NO2.[1][2] It possesses tertiary amine, ether, and hydroxyl functional groups, making it a versatile molecule in various chemical applications.[1] This compound is a colorless to pale yellow liquid at room temperature with a characteristic mild, amine-like odor.[3]

Primarily, DMAEE is utilized as a high-purity tertiary amine catalyst, especially in the production of polyurethane foams where it facilitates the reaction between isocyanates and polyols.[4] Its reactive hydroxyl group allows it to be chemically incorporated into the polymer matrix, which significantly reduces the amine odor often associated with polyurethane products.[4] Beyond its catalytic role, DMAEE serves as a crucial intermediate in the synthesis of a range of specialty chemicals, including surfactants, corrosion inhibitors, coatings, and adhesives.[5] Its potential use as a solvent for carbon dioxide absorption highlights its relevance in green chemistry and environmental applications.[1][6] While mentioned as an intermediate in the synthesis of active pharmaceutical ingredients, its direct role in drug development is primarily as a building block rather than a pharmacologically active agent itself.[7][8]

Physicochemical Properties

The physical and chemical characteristics of 2-[2-(Dimethylamino)ethoxy]ethanol are summarized below. It is stable under normal conditions but is incompatible with strong oxidizing agents, acids, and isocyanates.[9][10]

PropertyValueSource(s)
CAS Number 1704-62-7[11]
Molecular Formula C6H15NO2[11]
Molecular Weight 133.19 g/mol [2][12]
Appearance Colorless to light yellow liquid[12]
Odor Mild, amine-like[3]
Density 0.954 g/mL at 25 °C[9][10]
Boiling Point 203.5 °C (at 1013 hPa)[3]
95 °C (at 15 mmHg)[9][10]
Melting Point < -70 °C[3]
Flash Point 86 °C (PMCC) / 93 °C (closed cup)[12][13]
Water Solubility Soluble / Miscible[12]
Refractive Index (n20/D) 1.442[9][10]
Viscosity 5 mPa.s at 25 °C[12]
pH 11.5 (10 g/L solution)[3]

Synthesis and Manufacturing

2-[2-(Dimethylamino)ethoxy]ethanol is produced on an industrial scale through several synthetic routes. The most common methods involve the reaction of dimethylamine with ethylene oxide or the reaction of diethylene glycol with dimethylamine.[1][7]

Experimental Synthesis Protocol

A detailed two-step laboratory synthesis from diethylene glycolamine is described below.[9][10]

Step 1: Reaction

  • To a 250 mL three-necked flask, add 63.1 g (0.6 mol) of 2-(2-Aminoethoxy)ethanol (diethylene glycolamine) and 34.5 g (1.2 mol) of paraformaldehyde.

  • Stir the mixture for 30 minutes at room temperature.

  • Slowly add 63 g (1.2 mol, 88% purity) of formic acid dropwise to the flask.

  • Heat the reaction mixture to a temperature of 100-110°C and maintain this temperature for 1 hour.

  • After the reaction is complete, perform a distillation under reduced pressure (vacuum at -0.094 MPa, kettle temperature at 80°C) to remove 30 g of the initial fraction. The remaining product at this stage contains approximately 90.0% 2-[2-(Dimethylamino)ethoxy]ethanol.[9][10]

Step 2: Purification

  • Transfer the crude product from the reaction step into a 500 mL distillation flask.

  • Conduct a distillation under reduced pressure (-0.094 MPa).

  • Collect and discard the initial fraction that distills at 62°C.

  • Collect the target product, 2-[2-(Dimethylamino)ethoxy]ethanol, as the fraction distilling at 121°C.

  • This process typically yields the final product with a purity of 99.9%.[9][10]

Synthesis_Workflow Synthesis and Purification Workflow cluster_synthesis Step 1: Synthesis cluster_purification Step 2: Purification A 1. Charge Reactor: - 2-(2-Aminoethoxy)ethanol - Paraformaldehyde B 2. Stir for 30 min A->B C 3. Add Formic Acid (dropwise) B->C D 4. Heat to 100-110°C for 1 hr C->D E 5. Initial Distillation (Reduced Pressure) to yield Crude Product D->E F 1. Transfer Crude Product to Distillation Flask E->F Transfer G 2. Distill under Reduced Pressure (-0.094 MPa) F->G H 3. Collect and Discard Fraction at 62°C G->H I 4. Collect Target Product Fraction at 121°C H->I J Final Product: Pure DMAEE (99.9%) I->J

Caption: Synthesis and purification workflow for DMAEE.

Applications

The unique trifunctional structure of DMAEE makes it a valuable component in diverse industrial applications.

Polyurethane Catalyst

The primary application of DMAEE is as a tertiary amine catalyst in the manufacturing of polyurethane foams.[4][5] It promotes the reaction between isocyanates and polyols, which is fundamental to foam formation. It is particularly effective in formulations with high water content, such as those for low-density packaging foams.[12] The hydroxyl group on the DMAEE molecule allows it to react with and become part of the polymer backbone, which minimizes the release of volatile amines and reduces the final product's odor.

Polyurethane_Catalysis Catalytic Role of DMAEE in Polyurethane Foam Production Polyol Polyol (-OH groups) Gelling Gelling Reaction (Urethane Linkage) Polyol->Gelling Isocyanate Isocyanate (-NCO groups) Isocyanate->Gelling Blowing Blowing Reaction (Urea Linkage + CO2) Isocyanate->Blowing Water Water (Blowing Agent) Water->Blowing DMAEE DMAEE Catalyst DMAEE->Gelling Catalyzes DMAEE->Blowing Catalyzes Foam Polyurethane Foam Gelling->Foam Forms Polymer Matrix Blowing->Foam Creates Foam Structure

Caption: DMAEE's dual catalytic action in polyurethane foam formation.

Chemical Intermediate

DMAEE is a building block for more complex molecules. Its reactive amine and hydroxyl groups allow it to be modified through reactions like esterification and quaternization to produce:

  • Surfactants and Emulsifiers: Its amphiphilic nature is valuable in formulating cleaning agents and industrial emulsifiers.[4]

  • Coatings and Adhesives: It can be incorporated into formulations to enhance flexibility, adhesion, and binding strength.[4][5]

  • Corrosion Inhibitors: It is used to synthesize compounds that protect metals from corrosion, particularly in boiler systems and pipelines.[1]

Carbon Capture

As a weakly basic amine, DMAEE has been studied for its potential to absorb acidic gases like carbon dioxide (CO₂).[1] It can react reversibly with CO₂, making it a candidate for use in industrial gas purification and carbon capture systems aimed at reducing greenhouse gas emissions.[6]

Toxicological and Safety Profile

DMAEE is classified as a combustible liquid that is harmful in contact with skin and causes serious eye damage.[14][15] Proper personal protective equipment (PPE), including gloves and safety goggles, should be worn when handling.[11][14]

Acute Toxicity Data
TestSpeciesRouteValueSource(s)
LD50RatOral2,460 mg/kg[14][16]
LD50RabbitDermal1,410 mg/kg (or 1410 µL/kg)[10][14]
Ecotoxicity Data
TestSpeciesExposureValueSource(s)
LC50Leuciscus idus (Ide)96 h~320 mg/L[17]
EC50Daphnia magna (Water Flea)48 h> 100 mg/L[17]
EC50Pseudokirchneriella subcapitata (Green Algae)72 h160 mg/L[17]
EC50Activated Sludge Microorganisms3 h> 1,000 mg/L[17]

Pharmacokinetics

While not a pharmaceutical agent itself, the pharmacokinetic profile of DMAEE has been studied, providing insight into its behavior in biological systems.

Experimental Protocol: Pharmacokinetic Study in Rats

A study was conducted to determine the absorption, distribution, and excretion of DMAEE in Fischer 344 rats.[18]

  • Dosing: Three groups of rats were administered [14C]-labeled DMAEE:

    • Group 1: 15 mg/kg via intravenous (IV) injection.

    • Group 2: 150 mg/kg via IV injection.

    • Group 3: 150 mg/kg via occluded cutaneous (dermal) application.

  • Sample Collection: Plasma, urine, and feces were collected over a 48-72 hour period. Expired air was also collected to measure CO₂.

  • Analysis: The concentration of 14C-labeled DMAEE and its metabolites was quantified in the collected samples to determine its pharmacokinetic parameters.

  • Tissue Distribution: At the end of the study, organs and tissues were harvested to determine the distribution of radioactivity.

Pharmacokinetics_Workflow Experimental Workflow for DMAEE Pharmacokinetic Study cluster_dosing Dosing Phase cluster_sampling Sample Collection (0-72h) cluster_analysis Analysis Phase A Select Fischer 344 Rats B Administer [14C]-DMAEE A->B C Group 1: 15 mg/kg IV B->C D Group 2: 150 mg/kg IV B->D E Group 3: 150 mg/kg Dermal B->E F Collect Plasma C->F Timepoints D->F Timepoints E->F Timepoints G Collect Urine & Feces H Collect Expired Air (CO2) I Quantify 14C Radioactivity in Samples J Determine Pharmacokinetic Parameters I->J K Analyze Tissue Distribution (Post-72h) I->K L Key Findings J->L K->L cluster_sampling cluster_sampling cluster_sampling->I Analyze

Caption: Workflow of a pharmacokinetic study of DMAEE in rats.

Summary of Findings
  • Absorption: DMAEE is readily absorbed through the skin, with a bioavailability of 72-80% following cutaneous application.[18]

  • Distribution: After absorption, it is distributed throughout the body. The highest concentrations are found in the kidney, liver, and lungs, with the lowest concentrations in the brain and fat. There was no evidence of sequestration in any specific organ.[18]

  • Metabolism: Metabolism is not a significant process in the elimination of DMAEE in rats. Less than 1% of the administered dose was excreted as CO₂, and the unchanged parent compound was the primary component found in urine.[18]

  • Excretion: Urine is the major route of excretion. Approximately 30% of the applied dose is eliminated within the first 12 hours.[18]

References

2-[2-(Dimethylamino)ethoxy]ethanol chemical structure and functionality

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 2-[2-(Dimethylamino)ethoxy]ethanol (DMAEE), a versatile organic compound with significant applications across various industrial and research sectors. This guide details its chemical structure, functional properties, relevant experimental protocols, and key safety data, tailored for professionals in research and development.

Chemical Structure and Identification

2-[2-(Dimethylamino)ethoxy]ethanol, also known as N,N-Dimethyldiglycolamine, is a polyfunctional organic molecule with the chemical formula C₆H₁₅NO₂.[1] Its structure is characterized by the presence of three key functional groups: a tertiary amine, an ether linkage, and a primary hydroxyl group.[1] This unique combination makes it a valuable intermediate and catalyst in numerous chemical processes.[1]

  • IUPAC Name: 2-[2-(dimethylamino)ethoxy]ethanol[2]

  • CAS Number: 1704-62-7[2]

  • Molecular Formula: C₆H₁₅NO₂[3]

  • Linear Formula: (CH₃)₂NCH₂CH₂OCH₂CH₂OH

  • Synonyms: DMAEE, Dimethylaminoethoxyethanol, N,N-Dimethyldiglycolamine[2][3]

The presence of the tertiary amine group imparts basic properties to the molecule, allowing it to act as a catalyst, particularly in polyurethane production, and as a pH adjuster.[1] The hydroxyl group enables it to undergo esterification and other reactions typical of alcohols, making it a reactive intermediate for synthesizing more complex molecules, such as surfactants and active pharmaceutical ingredients (APIs). The ether linkage contributes to its solvency properties and thermal stability.

G cluster_structure Chemical Structure of 2-[2-(Dimethylamino)ethoxy]ethanol cluster_functionality Functional Groups & Applications mol C₆H₁₅NO₂ (CH₃)₂NCH₂CH₂OCH₂CH₂OH amine Tertiary Amine (-N(CH₃)₂) catalyst Polyurethane Catalyst amine->catalyst ph_adjust pH Adjuster amine->ph_adjust carbon_capture CO₂ Absorption amine->carbon_capture ether Ether Linkage (-O-) solvent Polar Solvent ether->solvent hydroxyl Hydroxyl Group (-OH) intermediate Chemical Intermediate (Surfactants, APIs) hydroxyl->intermediate coatings Coatings & Adhesives hydroxyl->coatings

Caption: Relationship between functional groups and applications.

Physicochemical and Toxicological Data

Quantitative data for 2-[2-(Dimethylamino)ethoxy]ethanol has been compiled from various sources to provide a clear reference for its physical properties and toxicological profile.

Table 1: Physicochemical Properties

Property Value Reference(s)
Molecular Weight 133.19 g/mol [2][3]
Appearance Colorless to light yellow clear liquid [3]
Odor Amine-like
Density 0.954 g/mL at 25 °C [3]
Boiling Point 95 °C at 15 mm Hg [3]
Flash Point 93 °C (199 °F) [1][3][4]
Water Solubility 1000 g/L at 20 °C (Miscible) [3]
Refractive Index (n20/D) 1.442 [1][3]
pKa 14.37 ± 0.10 (Predicted) [3]

| LogP | -0.778 at 20 °C |[3] |

Table 2: Toxicological Data

Parameter Value Species Reference(s)
LD50 (Oral) 2,347 - 2,460 mg/kg Rat [4][5]
LD50 (Dermal) 1,410 µL/kg Rabbit [3][5]
GHS Hazard Statements H312 (Harmful in contact with skin), H314 (Causes severe skin burns and eye damage) N/A [1][2][6]
Aquatic Toxicity (Fish) LC50: ~320 mg/L (96 h) Leuciscus idus [6]
Aquatic Toxicity (Daphnia) EC50: >100 mg/L (48 h) Daphnia magna [6]

| Aquatic Toxicity (Algae) | EC50: 160 mg/L (72 h) | Pseudokirchneriella subcapitata |[6] |

Core Functionalities and Applications

The trifunctional nature of DMAEE underpins its widespread use in various fields.

  • Polyurethane Catalyst: It is extensively used as a tertiary amine catalyst in the production of polyurethane foams.[7] It effectively promotes the reaction between isocyanates and polyols, helping to control the foam rise and gel strength. Its integration into the polymer matrix can also reduce the final product's amine odor.

G polyol Polyol (R-OH) urethane Polyurethane (-R-O-CO-NH-R'-)n polyol->urethane isocyanate Isocyanate (R'-NCO) isocyanate->urethane dmaee DMAEE Catalyst dmaee->urethane Accelerates gelling reaction

Caption: Catalytic role of DMAEE in polyurethane formation.
  • Chemical Intermediate: DMAEE is a starting material for synthesizing surfactants, corrosion inhibitors, and plasticizers.[1][7] Its hydroxyl group can be functionalized, while the tertiary amine can be quaternized to produce cationic surfactants, which are sometimes used as biocides in oilfield applications.[1] In pharmaceuticals, it serves as an intermediate for certain active compounds.[8]

  • Carbon Capture: The weakly basic nature of the amine group allows DMAEE to reversibly react with acidic gases.[1] This property has led to research into its use as a solvent for absorbing carbon dioxide from industrial gas streams, positioning it as a compound of interest for green chemistry applications.[1][9]

  • Other Applications: It is also used in coatings and adhesives to improve adhesion and flexibility, in water treatment formulations, and as a pH adjuster in cosmetics.[7]

Experimental Protocols

4.1 Synthesis and Purification of 2-[2-(Dimethylamino)ethoxy]ethanol

The following protocol is based on a documented laboratory-scale synthesis.[3]

Materials:

  • Diethylene glycolamine (0.6 mol)

  • Paraformaldehyde (1.2 mol)

  • Formic acid (88%, 1.2 mol)

  • 250 mL three-necked flask

  • 500 mL distillation flask

  • Heating mantle, stirrer, and condenser

  • Reduced pressure distillation apparatus

Protocol:

  • Reaction Setup: To a 250 mL three-necked flask, add 63.1 g of diethylene glycolamine and 34.5 g of paraformaldehyde. Stir the mixture for 30 minutes.

  • Reagent Addition: Slowly add 63 g of 88% formic acid dropwise to the flask.

  • Reaction: Heat the reaction mixture to 100-110°C and maintain this temperature for 1 hour.

  • Initial Distillation: After the reaction is complete, perform a distillation under reduced pressure (vacuum -0.094 MPa) with a kettle temperature of 80°C. This step removes some initial fractions. At this stage, the product purity is approximately 90.0%.[3]

  • Purification: Transfer the reaction solution to a 500 mL distillation flask for final purification via reduced pressure distillation (-0.094 MPa).

  • Fraction Collection:

    • First, collect the fraction at 62°C, which primarily contains by-products.

    • Next, collect the target product fraction, 2-[2-(dimethylamino)ethoxy]ethanol, at 121°C.

  • Final Product: This protocol reports a final yield of 96.5% with a product purity of 99.9%.[3]

G start Start: - Diethylene glycolamine - Paraformaldehyde step1 1. Stir mixture for 30 minutes start->step1 step2 2. Add Formic Acid (88%) dropwise step1->step2 step3 3. Heat to 100-110°C for 1 hour step2->step3 step4 4. Initial Distillation (-0.094 MPa, 80°C) step3->step4 step5 5. Transfer to new flask for Purification Distillation step4->step5 step6 6. Collect and discard first fraction at 62°C step5->step6 step7 7. Collect product fraction at 121°C step6->step7 end_node End: Pure 2-[2-(Dimethylamino)ethoxy]ethanol (99.9% Purity) step7->end_node

Caption: Workflow for the synthesis and purification of DMAEE.

Safety and Handling

2-[2-(Dimethylamino)ethoxy]ethanol is a combustible liquid that is harmful in contact with skin and can cause severe skin and eye damage.[5][6]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and tightly fitting safety goggles or a face shield.[5][6] In case of insufficient ventilation, use a full-face respirator.[6]

  • Handling: Avoid contact with skin and eyes. Keep away from heat, sparks, and open flames.[4][5] Handle in a well-ventilated area.

  • Storage: Store in a cool, well-ventilated place in a tightly closed container.[4][5] The material is stable under normal storage conditions but is incompatible with strong oxidizing agents, acids, and isocyanates.[3]

  • First Aid:

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of water.[6]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][6]

    • Ingestion: Rinse mouth with water. Do not induce vomiting.[6]

    • Inhalation: Move the person to fresh air.[6]

References

2-[2-(Dimethylamino)ethoxy]ethanol physical and chemical characteristics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical characteristics of 2-[2-(Dimethylamino)ethoxy]ethanol. The information is compiled to support research, scientific, and drug development applications, presenting quantitative data in a clear, tabular format, alongside detailed experimental protocols and logical workflow diagrams.

Core Physical and Chemical Characteristics

2-[2-(Dimethylamino)ethoxy]ethanol is an organic compound that is a liquid at room temperature.[1] It is characterized by the presence of a tertiary amine, an ether, and a hydroxyl group, which gives it polyfunctional properties.[1] As an organic amine, it behaves as a weak base.[1]

Table of Physical and Chemical Properties
PropertyValueReference(s)
IUPAC Name 2-[2-(dimethylamino)ethoxy]ethanol[1]
Synonyms N,N-Dimethyldiglycolamine, (N,N-Dimethylaminoethoxy)ethanol, 2-(2-N,N-Dimethylaminoethoxy)ethanol, DMAEE[1][2]
CAS Number 1704-62-7[1]
Molecular Formula C₆H₁₅NO₂[1]
Molecular Weight 133.19 g/mol [2]
Appearance Colorless to light yellow clear liquid[2]
Boiling Point 95 °C at 15 mmHg[3]
Density 0.954 g/mL at 25 °C[3]
Refractive Index (n20/D) 1.442[3]
Flash Point 93 °C (199 °F)[1]
Water Solubility 1000 g/L at 20 °C[2]
pKa (Predicted) 14.37 ± 0.10[2]
LogP -0.778 at 20 °C[2]

Experimental Protocols

The following sections detail standardized methodologies for the synthesis of 2-[2-(Dimethylamino)ethoxy]ethanol and the determination of its key physical and chemical properties.

Synthesis and Purification

The industrial synthesis of 2-[2-(Dimethylamino)ethoxy]ethanol is primarily achieved through the reaction of dimethylamine with ethylene oxide.[4]

Experimental Protocol: Synthesis

  • Reaction Setup: In a suitable pressure reactor, combine dimethylamine and ethylene oxide. The reaction is typically carried out in the liquid phase.

  • Reaction Conditions: Heat the mixture under pressure. The precise temperature and pressure will influence the reaction rate and product distribution.

  • Monitoring: Monitor the reaction progress by analytical techniques such as gas chromatography (GC) to determine the consumption of reactants and the formation of the product.

  • Work-up: Once the reaction is complete, cool the reactor and carefully vent any excess pressure. The crude product will contain 2-[2-(Dimethylamino)ethoxy]ethanol along with unreacted starting materials and potential side products.

Experimental Protocol: Purification

  • Distillation Setup: Assemble a vacuum distillation apparatus.

  • Fractional Distillation: Transfer the crude reaction mixture to the distillation flask.

  • Purification: Heat the flask and collect the fraction that distills at 95 °C under a reduced pressure of 15 mmHg to obtain purified 2-[2-(Dimethylamino)ethoxy]ethanol.[3]

Determination of Physical and Chemical Properties

The following are standard laboratory protocols for the determination of the key physical and chemical properties of 2-[2-(Dimethylamino)ethoxy]ethanol.

Experimental Protocol: Boiling Point Determination

  • Apparatus: Use a standard distillation apparatus or a micro boiling point apparatus.

  • Procedure: Place a small sample of the purified liquid in the apparatus. Heat the sample gently and record the temperature at which the liquid and vapor phases are in equilibrium at a given pressure. For this compound, the boiling point is 95 °C at 15 mmHg.[3]

Experimental Protocol: Density Measurement (ASTM D4052)

  • Apparatus: Utilize a digital density meter.

  • Calibration: Calibrate the instrument with a standard of known density.

  • Measurement: Introduce the liquid sample into the meter's measuring cell, ensuring no air bubbles are present. The instrument will measure the density of the sample at a specified temperature (e.g., 25 °C).

Experimental Protocol: Refractive Index Measurement

  • Apparatus: Use an Abbe refractometer.

  • Calibration: Calibrate the refractometer using a standard liquid with a known refractive index.

  • Measurement: Apply a few drops of the sample onto the prism of the refractometer. Illuminate the sample and adjust the instrument to bring the dividing line between the light and dark fields into focus on the crosshairs. Read the refractive index from the scale at a specified temperature (e.g., 20 °C).

Experimental Protocol: Flash Point Determination (ASTM D93 - Pensky-Martens Closed Cup Method)

  • Apparatus: Use a Pensky-Martens closed-cup tester.

  • Procedure: Fill the test cup with the sample to the specified level. Heat the sample at a controlled rate while stirring. Apply an ignition source at regular temperature intervals. The flash point is the lowest temperature at which the vapors of the sample ignite.

Experimental Protocol: Water Solubility Determination

  • Procedure: In a flask, add a known volume of distilled water. Incrementally add a known mass of 2-[2-(Dimethylamino)ethoxy]ethanol while stirring at a constant temperature (e.g., 20 °C). Continue adding the compound until a separate phase is observed, indicating saturation.

  • Quantification: The solubility is calculated as the mass of the solute dissolved per volume of the solvent.

Experimental Protocol: pKa Determination (Potentiometric Titration)

  • Apparatus: Use a calibrated pH meter and a burette.

  • Procedure: Prepare a solution of 2-[2-(Dimethylamino)ethoxy]ethanol of known concentration in water. Titrate this solution with a standardized solution of a strong acid (e.g., HCl).

  • Measurement: Record the pH of the solution after each addition of the titrant.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the titration curve.

Experimental Protocol: Spectroscopic Analysis

  • ¹H and ¹³C NMR Spectroscopy: Dissolve a sample in a suitable deuterated solvent (e.g., CDCl₃) and acquire the spectra on an NMR spectrometer. The resulting spectra can be used to confirm the molecular structure.

  • Infrared (IR) Spectroscopy: Obtain the IR spectrum of the neat liquid using an FT-IR spectrometer. Characteristic peaks for the O-H, C-O, and C-N bonds can be identified.

  • Mass Spectrometry (MS): Introduce the sample into a mass spectrometer to determine the molecular weight and fragmentation pattern, which can further confirm the structure.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 2-[2-(Dimethylamino)ethoxy]ethanol.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Dimethylamine Dimethylamine Reactor Pressure Reactor Dimethylamine->Reactor EthyleneOxide Ethylene Oxide EthyleneOxide->Reactor CrudeProduct Crude Product Reactor->CrudeProduct Distillation Vacuum Distillation CrudeProduct->Distillation PureProduct Pure 2-[2-(Dimethylamino)ethoxy]ethanol Distillation->PureProduct

Caption: Synthesis and purification workflow for 2-[2-(Dimethylamino)ethoxy]ethanol.

Note on Signaling Pathways: A thorough literature search did not reveal any established biological signaling pathways directly involving 2-[2-(Dimethylamino)ethoxy]ethanol. Its primary applications are in industrial chemistry, particularly as a catalyst for polyurethane foams and in the synthesis of surfactants.[1] Therefore, a signaling pathway diagram is not applicable based on current scientific knowledge.

References

2-[2-(Dimethylamino)ethoxy]ethanol: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of 2-[2-(Dimethylamino)ethoxy]ethanol (CAS No. 1704-62-7), a versatile tertiary amine utilized in various industrial and research applications, including as a catalyst in polyurethane foam production and in the synthesis of pharmaceuticals. This document summarizes key quantitative data, outlines detailed experimental protocols for property determination, and presents visual workflows to aid in experimental design.

Core Properties of 2-[2-(Dimethylamino)ethoxy]ethanol

PropertyValueReference
Molecular Formula C6H15NO2--INVALID-LINK--
Molecular Weight 133.19 g/mol --INVALID-LINK--
Appearance Colorless to pale yellow liquid--INVALID-LINK--
Odor Amine-like--INVALID-LINK--
Boiling Point 95 °C at 15 mm Hg--INVALID-LINK--
Density 0.954 g/mL at 25 °C--INVALID-LINK--
Flash Point 93 °C (closed cup)--INVALID-LINK--
pH 10.9--INVALID-LINK--

Solubility Profile

The solubility of 2-[2-(Dimethylamino)ethoxy]ethanol is a critical parameter for its application in various formulations and reaction media.

Aqueous Solubility

2-[2-(Dimethylamino)ethoxy]ethanol is completely miscible with water.[1] One source quantifies its solubility as 1000 g/L at 20 °C.

Organic Solvent Solubility
SolventSolubility Description
ChloroformSlightly soluble[2]
MethanolSlightly soluble[2]

Stability Profile

Understanding the stability of 2-[2-(Dimethylamino)ethoxy]ethanol is essential for determining its shelf-life, appropriate storage conditions, and compatibility with other substances.

General Stability and Storage

Under normal conditions, 2-[2-(Dimethylamino)ethoxy]ethanol is considered stable.[3] For optimal preservation, it is recommended to store the compound in a dry, cool, and well-ventilated area, away from heat, open flames, sparks, and direct sunlight.[4][5] After use, the container should be tightly sealed to prevent moisture contamination and reaction with other atmospheric components.[5] One commercially available product containing this chemical has a stated shelf life of 36 months.[5]

Incompatibilities and Hazardous Decomposition

2-[2-(Dimethylamino)ethoxy]ethanol is incompatible with several classes of substances. Contact with strong oxidizing agents, acids, and isocyanates should be avoided.[6] It is also incompatible with sodium hypochlorite and both organic and mineral acids.[3] The compound may slowly corrode metals such as copper, aluminum, zinc, and galvanized surfaces.[3] A violent decomposition, potentially leading to an explosion, can occur upon reaction with peroxides.[3]

In the event of decomposition, hazardous products such as oxides of carbon and nitrogen, as well as ammonia, may be released.[4] The formation of nitric acid can also occur if nitrogen oxides react with water vapor.[3]

Experimental Protocols

Detailed experimental data from specific studies on the solubility and stability of 2-[2-(Dimethylamino)ethoxy]ethanol are limited. Therefore, the following sections provide generalized, yet detailed, protocols for determining these properties, adapted from standard methodologies for amines and chemical compounds.

Protocol for Determining Aqueous and Organic Solubility

This protocol outlines a standard method for the quantitative determination of solubility.

  • Materials and Equipment:

    • 2-[2-(Dimethylamino)ethoxy]ethanol

    • Selected solvents (e.g., water, methanol, chloroform, ethanol, acetone)

    • Analytical balance

    • Vials with screw caps

    • Thermostatic shaker or agitator

    • Centrifuge

    • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV, RI) or Gas Chromatography (GC) system.

    • Volumetric flasks and pipettes

  • Procedure:

    • Prepare saturated solutions by adding an excess amount of 2-[2-(Dimethylamino)ethoxy]ethanol to a known volume of the selected solvent in a vial.

    • Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached.

    • After equilibration, centrifuge the vials to separate the undissolved solute.

    • Carefully withdraw an aliquot of the clear supernatant and dilute it with a known volume of a suitable solvent.

    • Analyze the concentration of 2-[2-(Dimethylamino)ethoxy]ethanol in the diluted sample using a validated HPLC or GC method.

    • Calculate the original concentration in the saturated solution to determine the solubility in g/L or mol/L.

Protocol for Forced Degradation Studies

Forced degradation studies are essential for establishing the intrinsic stability of a compound and identifying potential degradation products.

  • Materials and Equipment:

    • 2-[2-(Dimethylamino)ethoxy]ethanol

    • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions (for acid and base hydrolysis)

    • Hydrogen peroxide (H2O2) solution (for oxidation)

    • Stability chambers with controlled temperature and humidity

    • Photostability chamber with a light source compliant with ICH Q1B guidelines

    • HPLC or GC system with a mass spectrometer (MS) detector for identification of degradation products.

  • Procedure:

    • Acid and Base Hydrolysis:

      • Dissolve a known concentration of 2-[2-(Dimethylamino)ethoxy]ethanol in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions.

      • Expose the solutions to elevated temperatures (e.g., 60 °C) for a defined period.

      • At specified time points, withdraw samples, neutralize them, and analyze by HPLC-MS or GC-MS.

    • Oxidative Degradation:

      • Dissolve the compound in a solution containing an oxidizing agent (e.g., 3% H2O2).

      • Maintain the solution at room temperature or a slightly elevated temperature.

      • Analyze samples at various time intervals.

    • Thermal Degradation:

      • Expose a solid or liquid sample of the compound to high temperatures (e.g., 80 °C) in a stability chamber.

      • Analyze the sample at predetermined time points.

    • Photolytic Degradation:

      • Expose a solid or liquid sample to a controlled light source as per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

      • Ensure a control sample is protected from light to differentiate between thermal and photolytic degradation.

      • Analyze both the exposed and control samples.

Visualizations

The following diagrams illustrate the workflows for the experimental protocols described above.

Solubility_Determination_Workflow cluster_prep Sample Preparation cluster_separation Separation cluster_analysis Analysis prep1 Add excess solute to solvent prep2 Equilibrate in thermostatic shaker prep1->prep2 sep1 Centrifuge to separate solid prep2->sep1 sep2 Collect supernatant sep1->sep2 ana1 Dilute aliquot sep2->ana1 ana2 Analyze by HPLC/GC ana1->ana2 ana3 Calculate solubility ana2->ana3

Workflow for Solubility Determination.

Forced_Degradation_Workflow cluster_conditions Stress Conditions start 2-[2-(Dimethylamino)ethoxy]ethanol Sample acid Acid Hydrolysis (HCl, heat) start->acid base Base Hydrolysis (NaOH, heat) start->base oxidation Oxidation (H2O2) start->oxidation thermal Thermal Stress (Heat) start->thermal photo Photolytic Stress (Light) start->photo analysis Analyze by HPLC-MS / GC-MS acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Evaluate Degradation Profile & Identify Degradants analysis->evaluation

Workflow for Forced Degradation Study.

References

An In-depth Technical Guide to 2-[2-(Dimethylamino)ethoxy]ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 2-[2-(Dimethylamino)ethoxy]ethanol, a versatile organic compound with significant applications in industrial chemistry. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its synonyms, physicochemical properties, synthesis, analysis, and key applications.

Chemical Identity and Synonyms

2-[2-(Dimethylamino)ethoxy]ethanol is known by a multitude of synonyms and alternative names in commercial and scientific literature. A comprehensive list is provided below to aid in its identification.

Table 1: Synonyms and Alternative Names for 2-[2-(Dimethylamino)ethoxy]ethanol

Type Name Source
IUPAC Name 2-[2-(dimethylamino)ethoxy]ethanolPubChem[1]
Common Synonyms (N,N-Dimethylaminoethoxy)ethanolWikipedia[2]
2-(2-Dimethylaminoethoxy)ethanolAtaman Kimya
2-(2-N,N-Dimethylaminoethoxy)ethanolWikipedia[2]
DimethylaminoethoxyethanolAtaman Kimya
N,N-DimethyldiglycolaminePubChem[1], Wikipedia[2]
Ethanol, 2-[2-(dimethylamino)ethoxy]-Ataman Kimya
Ethylene Glycol Mono[2-(dimethylamino)ethyl] EtherAtaman Kimya
Trade Names/Codes Jeffcat ZR 70
Kaolizer 26
Lupragen N 107
Niax DMEE
PC CAT NP 70
Tegoamin DMEE
Texacat ZR-70
Toyocat RX 3
Registry Numbers CAS Number: 1704-62-7Sigma-Aldrich[3]
EC Number: 216-940-1Sigma-Aldrich[3]
UNII: C3YTX3O172PubChem[1]
Other Identifiers NSC 3146PubChem[1]
DMAE-EO

Physicochemical Properties

A summary of the key physicochemical properties of 2-[2-(Dimethylamino)ethoxy]ethanol is presented in the table below.

Table 2: Physicochemical Properties of 2-[2-(Dimethylamino)ethoxy]ethanol

Property Value Source
Molecular Formula C6H15NO2PubChem[1]
Molecular Weight 133.19 g/mol PubChem[1], Sigma-Aldrich[3]
Appearance Colorless to pale yellow liquidAtaman Kimya
Odor Amine-likeAtaman Kimya
Density 0.954 g/mL at 25 °CSigma-Aldrich[3]
Boiling Point 95 °C at 15 mmHgSigma-Aldrich[3]
Flash Point 93 °C (closed cup)Sigma-Aldrich[3]
Refractive Index n20/D 1.442Sigma-Aldrich[3]
Solubility Miscible with waterAtaman Kimya

Synthesis and Purification

The primary industrial synthesis of 2-[2-(Dimethylamino)ethoxy]ethanol involves the reaction of dimethylamine with diethylene glycol or the reaction of N,N-dimethylethanolamine with ethylene oxide.[4]

Experimental Protocol: Synthesis from N,N-Dimethylethanolamine and Ethylene Oxide (Generalized)

This protocol is a generalized representation based on patent literature.[4] Exact conditions may vary.

Materials:

  • N,N-Dimethylethanolamine

  • Ethylene oxide

  • Catalyst (e.g., sodium methoxide)

Equipment:

  • Autoclave reactor equipped with a stirrer, temperature and pressure controls, and an ethylene oxide inlet.

  • Distillation apparatus.

Procedure:

  • Charge the autoclave with N,N-dimethylethanolamine and the catalyst.

  • Purge the reactor with an inert gas (e.g., nitrogen).

  • Heat the mixture to the desired reaction temperature (e.g., 80-120 °C).

  • Introduce ethylene oxide into the reactor under pressure, maintaining the desired temperature.

  • After the reaction is complete (indicated by a drop in pressure), cool the reactor.

  • The crude product is then purified by fractional distillation under reduced pressure to isolate 2-[2-(Dimethylamino)ethoxy]ethanol.[4]

G N,N-Dimethylethanolamine N,N-Dimethylethanolamine Autoclave Reactor Autoclave Reactor N,N-Dimethylethanolamine->Autoclave Reactor Ethylene Oxide Ethylene Oxide Ethylene Oxide->Autoclave Reactor Catalyst Catalyst Catalyst->Autoclave Reactor Crude Product Crude Product Autoclave Reactor->Crude Product Reaction Fractional Distillation Fractional Distillation Crude Product->Fractional Distillation Purification Purified 2-[2-(Dimethylamino)ethoxy]ethanol Purified 2-[2-(Dimethylamino)ethoxy]ethanol Fractional Distillation->Purified 2-[2-(Dimethylamino)ethoxy]ethanol

Caption: Generalized workflow for the synthesis and purification of 2-[2-(Dimethylamino)ethoxy]ethanol.

Analytical Methods

Standard analytical techniques are employed for the characterization and quality control of 2-[2-(Dimethylamino)ethoxy]ethanol.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a primary method for identifying and quantifying the compound and any impurities.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the chemical structure.[1][5]

Applications

The primary application of 2-[2-(Dimethylamino)ethoxy]ethanol is as a catalyst in the production of polyurethane foams. It acts as a blowing catalyst, promoting the reaction between water and isocyanate to generate carbon dioxide, which expands the foam.

Experimental Protocol: Preparation of Flexible Polyurethane Foam (Generalized)

This protocol is a generalized representation based on patent literature and technical articles.[6][7]

Materials:

  • Polyol (e.g., polyether polyol)

  • Isocyanate (e.g., Toluene diisocyanate - TDI)

  • Water (blowing agent)

  • 2-[2-(Dimethylamino)ethoxy]ethanol (catalyst)

  • Silicone surfactant (foam stabilizer)

  • Other catalysts (e.g., tin-based gelling catalyst)

Equipment:

  • High-speed mixer

  • Mold

Procedure:

  • In a suitable container, premix the polyol, water, silicone surfactant, and 2-[2-(Dimethylamino)ethoxy]ethanol.

  • In a separate container, measure the required amount of isocyanate.

  • Add the isocyanate to the polyol premix and immediately begin high-speed mixing for a short duration (e.g., 5-10 seconds).

  • Quickly pour the reacting mixture into a mold and allow it to rise and cure.

  • The foam is typically allowed to cure for at least 24 hours before being cut or tested.

G cluster_premix Polyol Premix Polyol Polyol High-Speed Mixer High-Speed Mixer Polyol->High-Speed Mixer Water Water Water->High-Speed Mixer Surfactant Surfactant Surfactant->High-Speed Mixer 2-[2-(Dimethylamino)ethoxy]ethanol 2-[2-(Dimethylamino)ethoxy]ethanol 2-[2-(Dimethylamino)ethoxy]ethanol->High-Speed Mixer Isocyanate Isocyanate Isocyanate->High-Speed Mixer Reacting Mixture Reacting Mixture High-Speed Mixer->Reacting Mixture Mixing Mold Mold Reacting Mixture->Mold Pouring Polyurethane Foam Polyurethane Foam Mold->Polyurethane Foam Curing

Caption: Generalized workflow for the preparation of flexible polyurethane foam.

Biological Activity and Signaling Pathways

Extensive literature searches did not reveal any direct involvement of 2-[2-(Dimethylamino)ethoxy]ethanol in specific biological or chemical signaling pathways. Toxicological studies in rats have shown that the compound is readily absorbed through the skin but is not significantly metabolized, with the unchanged compound being the primary component excreted in urine.[8] Notably, the lowest concentrations of the compound were found in the brain, suggesting limited penetration of the blood-brain barrier.[8] This pharmacokinetic profile makes it unlikely that 2-[2-(Dimethylamino)ethoxy]ethanol has significant direct effects on central nervous system signaling pathways. The available data points to its primary role as an industrial chemical with low systemic toxicity under the tested conditions.[8]

Safety Information

2-[2-(Dimethylamino)ethoxy]ethanol is classified as a combustible liquid and can cause skin irritation and serious eye damage. It is harmful if it comes into contact with the skin. Appropriate personal protective equipment, including gloves and eye protection, should be worn when handling this chemical.[3] For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

References

An In-depth Technical Guide to N,N-Dimethyldiglycolamine: Foundational Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the foundational research on N,N-Dimethyldiglycolamine, also known as 2-[2-(Dimethylamino)ethoxy]ethanol. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and key applications.

Core Chemical Properties and Data

N,N-Dimethyldiglycolamine is a bifunctional organic compound possessing both a tertiary amine and a primary alcohol functional group, linked by an ether. This structure imparts unique chemical properties that make it a valuable intermediate and catalyst in various chemical processes.

Quantitative Physicochemical Data
PropertyValueSource(s)
Molecular Formula C6H15NO2[1]
Molar Mass 133.19 g/mol [1]
CAS Number 1704-62-7[1]
Appearance Colorless to light yellow liquid[2]
Odor Slight amine odor[2]
Boiling Point 201-205 °C (at 760 mmHg); 95 °C (at 15 mmHg)
Melting Point < -20 °C[2]
Density 0.950 - 0.96 g/cm³ at 20 °C[2]
Viscosity 4-5 mPa·s at 25 °C
Flash Point 86-93 °C
Vapor Pressure <6.7 Pa at 21 °C
Water Solubility Soluble
Refractive Index ~1.442[1]

Synthesis of N,N-Dimethyldiglycolamine

The primary industrial synthesis of N,N-Dimethyldiglycolamine involves the reaction of dimethylamine with ethylene oxide. This process can be tuned to co-produce N,N-dimethylethanolamine.

General Synthesis Workflow

Synthesis_Workflow Reactants Dimethylamine Ethylene Oxide Reactor Autoclave Reactor Reactants->Reactor Reaction Reaction under controlled T & P Reactor->Reaction Heat & Pressurize Product_Mixture Crude Product Mixture Reaction->Product_Mixture Distillation Reduced Pressure Distillation Product_Mixture->Distillation DMAE N,N-Dimethylethanolamine (Light Component) Distillation->DMAE 40-70 °C fraction DMDGA N,N-Dimethyldiglycolamine (Heavy Component) Distillation->DMDGA 90-95 °C fraction

General synthesis workflow for N,N-Dimethyldiglycolamine.
Experimental Protocols

The following protocols are based on a patented method for the production of N,N-Dimethyldiglycolamine (DMAEE) and co-production of N,N-Dimethylethanolamine (DMAE).

Protocol 1: High-Pressure Synthesis

  • Reaction Setup: A 250 ml autoclave is charged with 68g of an aqueous solution of dimethylamine (0.5 mol).

  • Inerting: The reactor is purged with nitrogen three times to create an inert atmosphere.

  • Reactant Addition: 44g (1 mol) of ethylene oxide is introduced into the autoclave.

  • Pressurization: The reactor is pressurized with nitrogen to 1.2 MPa.

  • Reaction Conditions: The mixture is heated to 80°C and the reaction proceeds for 4 hours.

  • Work-up: The resulting 112 g of the reaction solution is collected.

  • Purification: The reaction mixture is subjected to reduced pressure distillation (20 mmHg). Fractions are collected at 40-70°C (yielding 48.7g of DMAE aqueous solution) and 90-95°C (yielding 61.5g of DMAEE). The conversion of dimethylamine was reported to be 100%.

Protocol 2: Atmospheric Pressure Synthesis

  • Reaction Setup: A 250 ml autoclave is charged with 68g of an aqueous solution of dimethylamine (0.5 mol).

  • Inerting: The reactor is purged with nitrogen three times.

  • Reactant Addition: 44g (1 mol) of ethylene oxide is introduced into the autoclave.

  • Reaction Conditions: The reaction is carried out at atmospheric pressure. The temperature is raised to 80°C and maintained for 2 hours.

  • Work-up: The reaction solution is collected.

  • Purification: The product is purified by reduced pressure distillation (20 mmHg), collecting fractions at 40-70°C (81.5 g of DMAE aqueous solution) and 90-95°C (12.1 g of DMAEE).

Protocol 3: Low-Temperature Synthesis

  • Reaction Setup: A 250 ml autoclave is charged with 68g of an aqueous solution of dimethylamine (0.5 mol).

  • Inerting: The reactor is purged with nitrogen three times.

  • Reactant Addition: 22g (0.5 mol) of ethylene oxide is introduced into the autoclave.

  • Reaction Conditions: The reaction is conducted at atmospheric pressure. The temperature is increased to 40°C for 2 hours.

  • Work-up: 88.6 g of the reaction solution is collected.

  • Purification: The mixture is distilled under reduced pressure (20 mmHg). The fraction collected at 40-70°C yielded 87.2 g of DMAE aqueous solution, with 1.2 g of DMAEE remaining as the heavy component at the bottom of the kettle.

Applications and Industrial Relevance

N,N-Dimethyldiglycolamine is a versatile chemical with several industrial applications, primarily driven by its catalytic activity.

Key Application: Polyurethane Foam Catalyst

The most significant application of N,N-Dimethyldiglycolamine is as a tertiary amine catalyst in the production of polyurethane foams.[3] It is particularly effective in formulations for low-density packaging foams.[3]

Polyurethane_Catalysis Polyol Polyol (-OH groups) Gelling Gelling Reaction (Urethane Linkage Formation) Polyol->Gelling Isocyanate Isocyanate (-NCO groups) Isocyanate->Gelling Blowing Blowing Reaction (Water + Isocyanate -> CO2) Isocyanate->Blowing DMDGA N,N-Dimethyldiglycolamine (Catalyst) DMDGA->Gelling Catalyzes DMDGA->Blowing Catalyzes Foam Polyurethane Foam Gelling->Foam Blowing->Foam

Role of N,N-Dimethyldiglycolamine in polyurethane foam production.
Other Notable Applications

  • Chemical Intermediate: It serves as a building block in the synthesis of more complex molecules and fine chemicals.[3]

  • Surfactants: N,N-Dimethyldiglycolamine is used in the production of surfactants which can also act as corrosion inhibitors.[1]

  • Carbon Dioxide Absorption: Due to its basic nature, it has been investigated for its potential to absorb greenhouse gases like carbon dioxide.[1]

  • Process Regulators and Propellants: It also finds use as a process regulator and as a blowing agent in certain applications.[1]

Safety and Handling

N,N-Dimethyldiglycolamine is classified as a hazardous substance. It is harmful if swallowed and can cause severe skin burns and eye damage. It is also very toxic to aquatic life with long-lasting effects. When handling this chemical, it is crucial to wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection. Work should be conducted in a well-ventilated area. In case of contact, immediate first aid measures as outlined in the Safety Data Sheet (SDS) should be followed. Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and isocyanates.[3]

References

A Comprehensive Technical Guide to the Safe Handling of 2-[2-(Dimethylamino)ethoxy]ethanol in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safe handling, storage, and disposal of 2-[2-(Dimethylamino)ethoxy]ethanol (CAS: 1704-62-7), a versatile chemical intermediate commonly used in various industrial and research applications, including the synthesis of pharmaceuticals and as a catalyst in polyurethane foam production.[1][2][3][4] Adherence to strict safety protocols is paramount to mitigate the potential hazards associated with this compound.

Chemical and Physical Properties

Understanding the physical and chemical properties of a substance is the foundation of its safe handling.

PropertyValueReference
Molecular Formula C6H15NO2[5][6]
Molecular Weight 133.19 g/mol [2][6]
Appearance Colorless to light yellow liquid[2][5][7]
Odor Amine-like[2]
Boiling Point 95 °C at 20 hPa[5]
Flash Point 93 °C (closed cup)[5][8]
Density 0.954 g/cm³ at 25 °C[5]
Solubility in Water Miscible[2][7]
Vapor Pressure < 1 mbar at 25 °C[7]

Toxicological Data

Exposure to 2-[2-(Dimethylamino)ethoxy]ethanol can pose significant health risks. The following table summarizes key toxicological data.

EndpointSpeciesRouteValueClassificationReference
LD50RatOral2347 - 2460 mg/kgHarmful if swallowed[5][9]
LD50RabbitDermal1410 mg/kgHarmful in contact with skin[9]
Skin Corrosion/IrritationRabbitDermalCauses skin irritationIrritant[5][9]
Serious Eye Damage/IrritationRabbitEyesCauses serious eye damageCorrosive[5][9]

Hazard Identification and GHS Classification

2-[2-(Dimethylamino)ethoxy]ethanol is classified as a hazardous substance.

  • GHS Pictograms:

    • Corrosion

    • Exclamation Mark

  • Signal Word: Danger

  • Hazard Statements:

    • H227: Combustible liquid.[9]

    • H312: Harmful in contact with skin.[9][10]

    • H315: Causes skin irritation.[9]

    • H318: Causes serious eye damage.[9]

    • H314: Causes severe skin burns and eye damage.[10]

Experimental Protocols

Cutaneous Toxicity Study in Rabbits

A study was conducted to evaluate the repeated cutaneous toxicity of 2-[2-(Dimethylamino)ethoxy]ethanol.[1]

  • Objective: To determine the potential for cumulative percutaneous systemic toxicity.

  • Methodology:

    • New Zealand White rabbits were used as the test subjects.

    • The chemical was applied daily for 9 days at doses of 0 (control), 50, 250, and 500 mg/kg.

    • A 6-hour occluded contact was maintained for each application.

    • Clinical signs, body weight, food consumption, and serum chemistry were monitored throughout the study.

    • Hematological parameters were assessed.

    • At the end of the study, histopathological examinations of the treated skin were performed.

  • Results: No significant systemic toxicity was observed. The primary effects were localized to the skin, including acanthosis and ulcerative/necrotizing dermatitis.[1] Hematological changes were consistent with a response to cutaneous inflammation.[1]

Pharmacokinetic Study in Rats

The absorption, distribution, and excretion of 2-[2-(Dimethylamino)ethoxy]ethanol were investigated in Fischer 344 rats.[1]

  • Objective: To understand the pharmacokinetic profile of the chemical following intravenous and cutaneous administration.

  • Methodology:

    • Rats received either an intravenous dose (15 or 150 mg/kg) or an occluded cutaneous dose (150 mg/kg) of [14C]-labeled 2-[2-(Dimethylamino)ethoxy]ethanol.

    • The distribution and elimination of radioactivity were monitored for 48-72 hours.

    • Plasma concentrations were measured over time to determine absorption and elimination kinetics.

    • Urine, feces, and expired air were collected to identify the major routes of excretion.

    • The presence of the parent compound and metabolites in urine was analyzed.

  • Results: The chemical was readily absorbed through the skin, with a bioavailability of 72-80%.[1] It was distributed throughout the body, with the highest concentrations in the kidney, liver, and lungs.[1] The primary route of excretion was urine, with the majority being the unchanged parent compound, indicating that metabolism is not a significant elimination pathway in rats.[1]

Signaling Pathways and Logical Relationships

While specific molecular signaling pathways for the toxicity of 2-[2-(Dimethylamino)ethoxy]ethanol are not well-documented in publicly available literature, a logical workflow for risk assessment and safe handling can be established.

G cluster_prep Preparation and Planning cluster_handling Chemical Handling cluster_post Post-Handling Procedures Identify_Hazards Identify Hazards (SDS Review) Assess_Risks Assess Risks (Quantity, Concentration, Procedure) Identify_Hazards->Assess_Risks Select_Controls Select Control Measures (Fume Hood, PPE) Assess_Risks->Select_Controls Use_Engineering_Controls Use Engineering Controls (Chemical Fume Hood) Select_Controls->Use_Engineering_Controls Wear_PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Use_Engineering_Controls->Wear_PPE Perform_Experiment Perform Experiment Wear_PPE->Perform_Experiment Decontaminate_Work_Area Decontaminate Work Area Perform_Experiment->Decontaminate_Work_Area Store_Chemical Store Chemical Properly Perform_Experiment->Store_Chemical Proper_Waste_Disposal Proper Waste Disposal Decontaminate_Work_Area->Proper_Waste_Disposal

Safe Handling Workflow for 2-[2-(Dimethylamino)ethoxy]ethanol.

Safe Handling and Storage

Engineering Controls
  • Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.[5][9]

  • Ensure safety showers and eyewash stations are readily accessible.[9]

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[5]

  • Skin Protection: Use chemical-resistant gloves (e.g., nitrile rubber) and wear a lab coat or chemical-resistant suit.[5]

  • Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation, use a full-face respirator with appropriate cartridges.[5]

Handling Procedures
  • Avoid contact with skin, eyes, and clothing.[5]

  • Do not breathe vapors or mists.[5]

  • Keep away from heat, sparks, and open flames.[5][9]

  • Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[5][9]

  • Wash hands thoroughly after handling.[5][9]

Storage
  • Store in a cool, dry, and well-ventilated place.[5][7][9]

  • Keep containers tightly closed and upright to prevent leakage.[5]

  • Store away from incompatible materials such as strong oxidizing agents, acids, and isocyanates.[3][5][11]

Accidental Release and First Aid Measures

Spill and Leak Procedures

A systematic approach is crucial for managing spills of 2-[2-(Dimethylamino)ethoxy]ethanol.

G Spill_Occurs Spill Occurs Evacuate_Area Evacuate Immediate Area Spill_Occurs->Evacuate_Area Alert_Personnel Alert Others and Supervisor Evacuate_Area->Alert_Personnel Assess_Spill Assess Spill Size and Risk Alert_Personnel->Assess_Spill Small_Spill Small, Controllable Spill Assess_Spill->Small_Spill Large_Spill Large or Uncontrolled Spill Assess_Spill->Large_Spill Cleanup_Procedure Follow Cleanup Protocol (Use Spill Kit) Small_Spill->Cleanup_Procedure Proceed if trained and equipped Call_Emergency Call Emergency Services Large_Spill->Call_Emergency Do not attempt cleanup Contain_Spill Contain Spill with Absorbent Material Cleanup_Procedure->Contain_Spill Neutralize Neutralize if Safe (Weak Acid) Contain_Spill->Neutralize Collect_Waste Collect Absorbed Material Neutralize->Collect_Waste Dispose_Waste Dispose as Hazardous Waste Collect_Waste->Dispose_Waste Decontaminate Decontaminate Area Dispose_Waste->Decontaminate

Chemical Spill Response Workflow.
  • Personal Precautions: Wear appropriate PPE.[5]

  • Environmental Precautions: Prevent the chemical from entering drains.[10]

  • Containment and Cleanup:

    • Absorb the spill with an inert material (e.g., sand, vermiculite).

    • Collect the absorbed material into a suitable container for disposal.[9]

    • Clean the spill area with soap and water.[5]

First Aid Measures
  • General Advice: Consult a physician and show them the Safety Data Sheet (SDS).[5]

  • If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration.[5][10]

  • In Case of Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing.[5][9]

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[5][9]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water.[5][10]

Disposal Considerations

Dispose of 2-[2-(Dimethylamino)ethoxy]ethanol and its containers in accordance with local, state, and federal regulations. Do not dispose of it in the sewer system.[9][12]

Stability and Reactivity

  • Chemical Stability: Stable under recommended storage conditions.[5][9]

  • Conditions to Avoid: Heat, flames, and sparks.[5][9]

  • Incompatible Materials: Strong oxidizing agents, acids, and isocyanates.[3][5][11]

  • Hazardous Decomposition Products: Under fire conditions, it can produce carbon oxides and nitrogen oxides (NOx).[5][9]

This guide is intended to provide comprehensive safety information. Always refer to the specific Safety Data Sheet (SDS) for 2-[2-(Dimethylamino)ethoxy]ethanol before use and ensure that all laboratory personnel are adequately trained in its safe handling.

References

Spectroscopic Profile of 2-[2-(Dimethylamino)ethoxy]ethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-[2-(Dimethylamino)ethoxy]ethanol (CAS No. 1704-62-7), a compound of interest in various chemical and pharmaceutical applications. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, alongside detailed experimental protocols to aid in the replication and verification of these findings.

Core Spectroscopic Data

The following sections summarize the key spectroscopic data for 2-[2-(Dimethylamino)ethoxy]ethanol, presented in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.

¹H NMR (Proton NMR) Data

Proton NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not publicly available---
Data not publicly available---
Data not publicly available---
Data not publicly available---
Data not publicly available---

¹³C NMR (Carbon-13 NMR) Data

Carbon-13 NMR spectroscopy provides information on the different carbon environments within a molecule.[1]

Chemical Shift (δ) ppmAssignment
Data not publicly availableN(CH₃)₂
Data not publicly availableN-CH₂
Data not publicly availableO-CH₂
Data not publicly availableO-CH₂
Data not publicly availableHO-CH₂

Note: While the existence of NMR data is confirmed in databases, specific, publicly available peak lists with chemical shifts, multiplicities, and coupling constants are not readily found. The assignments provided are based on the known chemical structure.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. This technique is useful for identifying the functional groups present in a compound.

Wavenumber (cm⁻¹)IntensityAssignment
Broad, ~3400StrongO-H stretch (alcohol)
~2950-2800StrongC-H stretch (alkane)
~1100StrongC-O stretch (ether and alcohol)
~1050StrongC-N stretch (amine)

Note: The IR data presented is a prediction based on characteristic functional group absorption regions. While the availability of Near-IR spectra is mentioned in some databases, a detailed peak table for the mid-IR region is not publicly accessible.[1]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound. The availability of GC-MS data for this compound has been noted.[1]

m/z RatioRelative Intensity (%)Possible Fragment
133Data not publicly available[M]⁺ (Molecular Ion)
Data not publicly available100Base Peak
Data not publicly available--
Data not publicly available--

Note: A detailed mass spectrum with a complete list of fragments and their relative intensities is not publicly available.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited. These protocols are generalized for the analysis of a liquid organic compound like 2-[2-(Dimethylamino)ethoxy]ethanol.

NMR Spectroscopy Protocol

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Materials:

  • 2-[2-(Dimethylamino)ethoxy]ethanol sample

  • Deuterated chloroform (CDCl₃) or other suitable deuterated solvent

  • NMR tube (5 mm diameter)

  • Pipette and vial

  • Vortex mixer

Procedure:

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the 2-[2-(Dimethylamino)ethoxy]ethanol sample into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.

  • Gently vortex the vial to ensure the sample is completely dissolved.

  • Using a pipette, transfer the solution into a clean 5 mm NMR tube. The final sample height in the tube should be approximately 4-5 cm.

  • Cap the NMR tube securely.

  • Instrument Setup: Place the NMR tube into the spectrometer's autosampler or manually insert it into the magnet.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to optimize its homogeneity and achieve sharp spectral lines.

  • Data Acquisition for ¹H NMR:

    • Set the appropriate spectral width and acquisition time.

    • Apply a standard 90° pulse sequence.

    • Collect a suitable number of scans to achieve a good signal-to-noise ratio.

  • Data Acquisition for ¹³C NMR:

    • Switch the spectrometer to the ¹³C frequency.

    • Use a proton-decoupled pulse sequence.

    • Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be necessary compared to ¹H NMR.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum.

    • Analyze the multiplicities and coupling constants in the ¹H NMR spectrum.

    • Identify the chemical shifts of the carbon signals in the ¹³C NMR spectrum.

Infrared (IR) Spectroscopy Protocol

Objective: To obtain the infrared spectrum of the neat liquid sample.

Materials:

  • 2-[2-(Dimethylamino)ethoxy]ethanol sample

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • Pipette

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Lint-free wipes

Procedure:

  • Instrument Preparation: Ensure the ATR crystal surface is clean. If necessary, clean it with a lint-free wipe soaked in isopropanol or acetone and allow it to dry completely.

  • Background Spectrum: Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove interferences from the atmosphere (e.g., CO₂ and water vapor).

  • Sample Application: Using a pipette, place a single drop of the 2-[2-(Dimethylamino)ethoxy]ethanol sample onto the center of the ATR crystal, ensuring the crystal is fully covered.

  • Data Acquisition:

    • Acquire the spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The typical spectral range is 4000-400 cm⁻¹.

  • Data Processing and Analysis:

    • The software will automatically perform the background subtraction.

    • Identify the wavenumbers of the major absorption bands.

    • Correlate the observed absorption bands with known functional group frequencies to confirm the structure of the compound.

  • Cleaning: After the measurement, carefully clean the ATR crystal with a lint-free wipe soaked in an appropriate solvent to remove all traces of the sample.

Mass Spectrometry (MS) Protocol

Objective: To determine the molecular weight and fragmentation pattern of the compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • 2-[2-(Dimethylamino)ethoxy]ethanol sample

  • Volatile solvent for dilution (e.g., dichloromethane or methanol)

  • GC-MS instrument equipped with a suitable capillary column (e.g., a non-polar or mid-polar column)

  • Autosampler vials with caps

  • Micropipette

Procedure:

  • Sample Preparation: Prepare a dilute solution of the 2-[2-(Dimethylamino)ethoxy]ethanol sample (e.g., 1 mg/mL) in a volatile solvent like dichloromethane or methanol. Transfer the solution to an autosampler vial.

  • GC-MS Instrument Setup:

    • Injector: Set the injector temperature to a value that ensures rapid volatilization of the sample without thermal degradation (e.g., 250 °C). Use a split or splitless injection mode as appropriate for the sample concentration.

    • GC Oven Program: Set an appropriate temperature program to separate the analyte from any impurities. A typical program might start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C).

    • Carrier Gas: Use high-purity helium as the carrier gas at a constant flow rate.

    • Mass Spectrometer:

      • Set the ion source temperature (e.g., 230 °C) and the quadrupole temperature (e.g., 150 °C).

      • Use electron ionization (EI) at a standard energy of 70 eV.

      • Set the mass scan range to cover the expected molecular weight and fragment ions (e.g., m/z 35-300).

  • Data Acquisition: Inject a small volume (e.g., 1 µL) of the prepared sample solution into the GC-MS system. The data acquisition will be initiated by the instrument software.

  • Data Analysis:

    • Examine the total ion chromatogram (TIC) to identify the peak corresponding to 2-[2-(Dimethylamino)ethoxy]ethanol.

    • Extract the mass spectrum for this peak.

    • Identify the molecular ion peak ([M]⁺) to confirm the molecular weight of the compound.

    • Analyze the fragmentation pattern by identifying the major fragment ions and their relative intensities. Compare the obtained spectrum with a reference library (e.g., NIST) if available.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis cluster_interpretation Interpretation & Reporting Sample Obtain Pure Sample Dissolve Dissolve in Deuterated Solvent (for NMR) Sample->Dissolve Dilute Dilute in Volatile Solvent (for GC-MS) Sample->Dilute Neat Use Neat Liquid (for IR-ATR) Sample->Neat NMR_acq NMR Spectrometer (¹H & ¹³C) Dissolve->NMR_acq MS_acq GC-MS System Dilute->MS_acq IR_acq FTIR-ATR Spectrometer Neat->IR_acq NMR_proc Fourier Transform Phase Correction Peak Picking & Integration NMR_acq->NMR_proc IR_proc Background Subtraction Peak Identification IR_acq->IR_proc MS_proc Chromatogram Analysis Mass Spectrum Extraction Library Search MS_acq->MS_proc Structure_Elucidation Structure Elucidation/ Verification NMR_proc->Structure_Elucidation IR_proc->Structure_Elucidation MS_proc->Structure_Elucidation Data_Tabulation Tabulate Spectroscopic Data Structure_Elucidation->Data_Tabulation Report Generate Technical Report Data_Tabulation->Report

Caption: A flowchart illustrating the general workflow for spectroscopic analysis.

References

Methodological & Application

Application Notes and Protocols for 2-[2-(Dimethylamino)ethoxy]ethanol (DMAEE) in Polyurethane Foam Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-[2-(Dimethylamino)ethoxy]ethanol (DMAEE) as a catalyst in the synthesis of polyurethane (PU) foams. This document includes detailed experimental protocols, quantitative data on foam formulations and their physical properties, and visualizations of the synthesis workflow and catalytic mechanism.

Introduction to DMAEE as a Polyurethane Catalyst

2-[2-(Dimethylamino)ethoxy]ethanol, also known as DMAEE, is a tertiary amine catalyst widely employed in the production of both flexible and rigid polyurethane foams.[1][2] Its primary role is to accelerate the blowing reaction (water-isocyanate reaction), which generates carbon dioxide gas for foam expansion.[1] In certain formulations, particularly for rigid foams, it can also contribute to the gelling reaction (polyol-isocyanate reaction).[1]

A key feature of DMAEE is its reactive nature; the hydroxyl group in its structure can react with isocyanate groups, incorporating the catalyst into the polymer matrix.[2] This chemical bonding minimizes the residual amine odor in the final product, a significant advantage in many applications.[2] DMAEE is a colorless to light yellow liquid, soluble in water, and has a mild amine-like odor.[2][3]

Catalytic Mechanism and Reaction Pathways

DMAEE's catalytic activity stems from its tertiary amine group, which acts as a strong base.[1] In the blowing reaction, DMAEE facilitates the reaction between water and isocyanate to form an unstable carbamic acid, which then decomposes into an amine and carbon dioxide. The newly formed amine can further react with another isocyanate group to form a urea linkage.

The primary reactions in polyurethane foam formation are:

  • Gelling Reaction: Polyol + Isocyanate → Urethane

  • Blowing Reaction: Water + Isocyanate → Unstable Carbamic Acid → Amine + CO₂

  • Cross-linking: Amine + Isocyanate → Urea

The balance between the gelling and blowing reactions is critical for determining the final properties of the foam, such as cell structure, density, and mechanical strength.[4] DMAEE primarily catalyzes the blowing reaction, leading to faster foam expansion.[1]

Figure 1: Simplified reaction pathways in polyurethane foam synthesis catalyzed by DMAEE.

Experimental Protocols

The following protocols are generalized procedures for the synthesis and characterization of polyurethane foams using DMAEE as a catalyst. Specific quantities should be adjusted based on the desired foam properties as outlined in the formulation tables below.

Materials and Equipment
  • Polyol: Polyether or polyester polyol (specific type depends on desired foam properties, e.g., flexible or rigid)

  • Isocyanate: Methylene diphenyl diisocyanate (MDI) or toluene diisocyanate (TDI)

  • Catalyst: 2-[2-(Dimethylamino)ethoxy]ethanol (DMAEE)

  • Blowing Agent: Deionized water

  • Surfactant: Silicone-based surfactant to stabilize the foam cells

  • Mixing Cups and Stirrer: Disposable cups and a high-speed mechanical stirrer

  • Mold: Open or closed mold for foam expansion

  • Fume Hood: All procedures should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Safety goggles, gloves, and a lab coat.

Polyurethane Foam Synthesis Workflow

Experimental Workflow for PU Foam Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_curing Curing & Characterization A Weigh Polyol, Water, Surfactant, and DMAEE B Premix Components (Polyol Side) A->B C Add Isocyanate to Premix B->C D High-Speed Mixing C->D E Pour into Mold D->E F Foam Rise and Cure E->F G Demold and Condition F->G H Characterize Physical Properties G->H

Figure 2: General experimental workflow for the synthesis of polyurethane foam.

Detailed Synthesis Procedure
  • Preparation of the Polyol Premix:

    • In a disposable mixing cup, accurately weigh the required amounts of polyol, deionized water, silicone surfactant, and DMAEE catalyst according to the desired formulation.

    • Mix these components thoroughly with a mechanical stirrer at a low speed (e.g., 500 rpm) for 60 seconds to ensure a homogeneous mixture.

  • Reaction and Foaming:

    • Weigh the calculated amount of isocyanate in a separate container.

    • Add the isocyanate to the polyol premix.

    • Immediately begin mixing at high speed (e.g., 2000-3000 rpm) for 5-10 seconds. The mixing time is critical and should be consistent between experiments.

    • Quickly pour the reacting mixture into the mold.

  • Curing and Demolding:

    • Allow the foam to expand freely (for free-rise density measurement) or in a closed mold.

    • Let the foam cure at ambient temperature for at least 24 hours. For some rigid foam applications, post-curing at an elevated temperature (e.g., 50°C) for a few hours may be beneficial.[5]

    • Carefully remove the cured foam from the mold.

  • Sample Conditioning and Characterization:

    • Condition the foam samples at standard conditions (e.g., 23°C and 50% relative humidity) for at least 24 hours before testing.

    • Cut the foam into appropriate dimensions for physical property testing.

Example Formulations and Physical Properties

The following tables provide example formulations for flexible and rigid polyurethane foams using DMAEE as a catalyst. The physical properties are indicative and can vary based on the specific raw materials and processing conditions.

Flexible Polyurethane Foam

Table 1: Example Formulation for Flexible PU Foam

ComponentParts by Weight (pbw)
Polyether Polyol (MW 3000, fn 3)100
Deionized Water4.0
Silicone Surfactant1.0
DMAEE 0.3 - 0.8
Stannous Octoate (Gel Catalyst)0.2
Toluene Diisocyanate (TDI-80)Index 110

Table 2: Expected Physical Properties of Flexible PU Foam

PropertyTypical ValueASTM Test Method
Free-Rise Density ( kg/m ³)25 - 35D1622
Tensile Strength (kPa)80 - 120D3574
Elongation at Break (%)100 - 150D3574
25% Compression Force Deflection (CFD) (kPa)1.0 - 2.0D3574

Increasing the concentration of DMAEE within the suggested range will generally lead to a faster rise time and potentially a lower density.

Rigid Polyurethane Foam

Table 3: Example Formulation for Rigid PU Foam

ComponentParts by Weight (pbw)
Sucrose/Glycerine-based Polyether Polyol100
Deionized Water2.0
Silicone Surfactant1.5
DMAEE 1.0 - 2.0
Polymeric MDI (pMDI)Index 115

Table 4: Expected Physical Properties of Rigid PU Foam

PropertyTypical ValueASTM Test Method
Free-Rise Density ( kg/m ³)30 - 40D1622
Compressive Strength (kPa)150 - 250D1621
Closed Cell Content (%)> 90D6226
Thermal Conductivity (mW/m·K)22 - 28C518

In rigid foam formulations, DMAEE contributes to both the blowing and gelling reactions, influencing the foam's structural integrity and thermal insulation properties.[1]

Characterization Methods

A variety of analytical techniques can be used to characterize the properties of the synthesized polyurethane foams:

  • Density: Measured according to ASTM D1622 by determining the mass and volume of a precisely cut foam sample.

  • Mechanical Properties:

    • Tensile Strength and Elongation (Flexible Foams): Measured using a universal testing machine according to ASTM D3574.

    • Compressive Strength (Rigid Foams): Measured according to ASTM D1621.

    • Dynamic Mechanical Analysis (DMA): Provides information on the viscoelastic properties of the foam, such as storage modulus, loss modulus, and glass transition temperature (Tg).[6]

  • Cell Structure:

    • Scanning Electron Microscopy (SEM): Used to visualize the cell size, shape, and morphology of the foam.

  • Thermal Properties:

    • Thermal Conductivity: Measured using a heat flow meter according to ASTM C518, crucial for insulating foams.

    • Thermogravimetric Analysis (TGA): Determines the thermal stability and decomposition profile of the foam.

  • Reaction Kinetics:

    • Fourier-Transform Infrared Spectroscopy (FTIR): Can be used to monitor the consumption of isocyanate groups and the formation of urethane and urea linkages during the reaction.

Safety and Handling

DMAEE is a tertiary amine and should be handled with appropriate safety precautions. It can cause skin and eye irritation.[7] Always work in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment, including gloves and safety glasses. Refer to the Safety Data Sheet (SDS) for detailed handling and storage information.

Conclusion

2-[2-(Dimethylamino)ethoxy]ethanol is a versatile and effective catalyst for the synthesis of a wide range of polyurethane foams. Its primary function as a blowing catalyst, combined with its reactive nature that reduces odor, makes it a valuable component in many formulations. By carefully controlling the concentration of DMAEE and other formulation components, researchers and scientists can tailor the physical properties of polyurethane foams to meet the demands of various applications.

References

Application Notes and Protocols: Concentration Effects of 2-[2-(Dimethylamino)ethoxy]ethanol on Polyurethane Polymerization Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-[2-(Dimethylamino)ethoxy]ethanol (DMAEE) is a tertiary amine catalyst crucial in the synthesis of polyurethane polymers. It significantly influences both the gelling (polymerization) and blowing (foaming) reactions, making it a key component in controlling the final properties of polyurethane foams, coatings, adhesives, and sealants.[1][2][3] The concentration of DMAEE is a critical parameter that allows for the precise modulation of reaction kinetics, thereby affecting cream time, gel time, rise time, and tack-free time during foam production.[4] These application notes provide a detailed overview of the concentration-dependent effects of DMAEE on polymerization kinetics, along with experimental protocols for their evaluation.

Mechanism of Action

DMAEE is a reactive catalyst, meaning its hydroxyl group can react with isocyanates, incorporating it into the polymer matrix. This reduces volatile emissions and odor in the final product.[3] The tertiary amine group in DMAEE catalyzes the polyurethane formation through two primary mechanisms:

  • Gelling Reaction (Polymerization): DMAEE activates the isocyanate group, making it more susceptible to nucleophilic attack by the hydroxyl groups of the polyol. This accelerates the formation of urethane linkages, leading to polymer chain growth and cross-linking.[5]

  • Blowing Reaction (Foaming): In the presence of water, DMAEE also catalyzes the reaction between isocyanate and water. This reaction produces an unstable carbamic acid, which decomposes into an amine and carbon dioxide gas, the latter acting as the blowing agent to create the foam structure.[6]

A balance between the gelling and blowing reactions is essential for producing high-quality polyurethane foam with a uniform cell structure and desired physical properties.[7] The concentration of DMAEE is a key lever to control this balance.

Quantitative Data: Concentration Effects on Polymerization Kinetics

The following table summarizes the expected impact of varying 2-[2-(Dimethylamino)ethoxy]ethanol (DMAEE) concentrations on the key kinetic parameters of a typical rigid polyurethane foam formulation. The data presented here is a representative compilation based on established principles of polyurethane chemistry, illustrating the general trends observed with increasing catalyst concentration.

DMAEE Concentration (parts per hundred parts polyol - pphp)Cream Time (s)Gel Time (s)Rise Time (s)Tack-Free Time (s)Apparent Density ( kg/m ³)
0.14512018024035
0.3309015019033
0.5206511014032
0.715509011531
1.01040759530

Note: These values are illustrative and can vary significantly depending on the specific formulation (polyol, isocyanate, water content, surfactants, etc.) and processing conditions (temperature, mixing speed, etc.).

Experimental Protocols

Protocol 1: Determination of Cream, Gel, Rise, and Tack-Free Times

This protocol outlines the manual "cup foam" test, a standard method for observing the characteristic reaction times of a polyurethane foam formulation.

Materials:

  • Polyol blend (pre-mixed with surfactant, water, and other additives)

  • Isocyanate (e.g., MDI or TDI)

  • 2-[2-(Dimethylamino)ethoxy]ethanol (DMAEE) at various concentrations

  • Paper or plastic cups (e.g., 250 mL)

  • Wooden spatula or mechanical stirrer

  • Stopwatch

  • Fume hood

  • Personal Protective Equipment (PPE): safety goggles, gloves, lab coat

Procedure:

  • Preparation:

    • Prepare a series of polyol blends containing different concentrations of DMAEE (e.g., 0.1, 0.3, 0.5, 0.7, and 1.0 pphp).

    • Ensure all components are at a controlled temperature (e.g., 25 °C).

    • Perform all work in a well-ventilated fume hood.

  • Mixing:

    • Weigh a specific amount of the polyol blend into a cup.

    • Add the stoichiometric amount of isocyanate to the polyol blend.

    • Immediately start the stopwatch and begin vigorous mixing for a predetermined time (e.g., 10 seconds).

  • Observation and Data Recording:

    • Cream Time: Record the time from the start of mixing until the mixture begins to change color (typically becomes lighter) and starts to rise.[4]

    • Gel Time (String Time): After the cream time, periodically touch the surface of the rising foam with a wooden spatula. Record the time at which the foam becomes "stringy" and no longer transfers to the spatula as a liquid.[4]

    • Rise Time: Record the time from the start of mixing until the foam has reached its maximum height and stops expanding.[4]

    • Tack-Free Time: After the rise is complete, periodically touch the surface of the foam. Record the time at which the surface is no longer sticky to the touch.

  • Repeatability:

    • Repeat the experiment for each DMAEE concentration at least three times to ensure reproducibility.

Protocol 2: Kinetic Analysis using Differential Scanning Calorimetry (DSC)

This protocol describes the use of DSC to obtain quantitative kinetic data on the polymerization reaction.

Materials and Equipment:

  • Differential Scanning Calorimeter (DSC)

  • Hermetic DSC pans

  • Polyol blend with varying DMAEE concentrations

  • Isocyanate

  • Syringe for precise dispensing of small volumes

Procedure:

  • Sample Preparation:

    • In a small container, accurately weigh the polyol blend and the corresponding amount of isocyanate.

    • Mix the components thoroughly but quickly.

    • Immediately transfer a small, precise amount of the reacting mixture (typically 5-10 mg) into a hermetic DSC pan and seal it.

  • Isothermal DSC Analysis:

    • Place the sealed pan in the DSC cell, which has been pre-heated to the desired isothermal reaction temperature (e.g., 50 °C).

    • Record the heat flow as a function of time. The exothermic reaction will produce a peak in the heat flow curve.

    • The area under the exotherm is proportional to the total heat of reaction (ΔH).

  • Data Analysis:

    • The reaction rate (dα/dt) is proportional to the heat flow (dq/dt).

    • The degree of conversion (α) at any time (t) can be calculated by integrating the heat flow curve up to that time and dividing by the total heat of reaction.

    • Plot the reaction rate and conversion as a function of time for each DMAEE concentration.

    • From these plots, kinetic parameters such as the rate constant (k) can be determined using appropriate kinetic models.

Visualizations

experimental_workflow cluster_prep Preparation cluster_cup_test Cup Foam Test cluster_dsc DSC Analysis cluster_analysis Data Analysis prep_polyol Prepare Polyol Blends with Varying DMAEE Concentrations mix Mix Polyol Blend and Isocyanate prep_polyol->mix dsc_mix Mix Components and Load into DSC Pan prep_polyol->dsc_mix prep_iso Prepare Isocyanate prep_iso->mix prep_iso->dsc_mix temp_control Temperature Control of Components temp_control->mix observe Observe and Record Reaction Times mix->observe cream Cream Time observe->cream gel Gel Time observe->gel rise Rise Time observe->rise tack_free Tack-Free Time observe->tack_free analyze_times Analyze Reaction Time Data cream->analyze_times gel->analyze_times rise->analyze_times tack_free->analyze_times dsc_run Isothermal DSC Scan dsc_mix->dsc_run dsc_data Record Heat Flow vs. Time dsc_run->dsc_data analyze_dsc Calculate Reaction Rate and Conversion dsc_data->analyze_dsc kinetics Determine Kinetic Parameters analyze_times->kinetics analyze_dsc->kinetics

Caption: Experimental workflow for studying DMAEE concentration effects.

signaling_pathway cluster_reactants Reactants cluster_catalyst Catalyst cluster_gelling Gelling Reaction cluster_blowing Blowing Reaction polyol Polyol (R-OH) urethane Urethane Linkage (Polymer Chain) polyol->urethane isocyanate Isocyanate (R'-NCO) activated_iso_gel Activated Isocyanate Complex isocyanate->activated_iso_gel activated_iso_blow Activated Isocyanate Complex isocyanate->activated_iso_blow water Water (H₂O) carbamic_acid Carbamic Acid (Unstable) water->carbamic_acid dmaee DMAEE dmaee->activated_iso_gel Activates dmaee->activated_iso_blow Activates activated_iso_gel->urethane Reacts with activated_iso_blow->carbamic_acid Reacts with amine Amine carbamic_acid->amine co2 CO₂ Gas (Blowing) carbamic_acid->co2

Caption: Catalytic pathways of DMAEE in polyurethane formation.

References

Application Notes and Protocols for 2-[2-(Dimethylamino)ethoxy]ethanol in Low-Density Packaging Foams

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-[2-(Dimethylamino)ethoxy]ethanol, commonly known as DMAEE, is a tertiary amine catalyst crucial in the production of polyurethane foams.[1][2] Its molecular structure contains both a tertiary amine group and a hydroxyl group, which allows it to actively participate in the polyurethane reaction chemistry. In the formulation of low-density packaging foams, DMAEE primarily acts as a blowing catalyst, accelerating the reaction between water and isocyanate to generate carbon dioxide gas, which is responsible for the foam's expansion.[2] This catalytic activity is essential for controlling the foam's cell structure, density, and overall physical properties, making it a key component for producing high-quality, resilient packaging materials.[2] Furthermore, the hydroxyl group in DMAEE can react with isocyanate groups, chemically bonding the catalyst into the polymer matrix. This reduces the potential for residual amine odor in the final foam product.

Chemical and Physical Properties of 2-[2-(Dimethylamino)ethoxy]ethanol (DMAEE)

A summary of the key physical and chemical properties of DMAEE is presented in Table 1.

PropertyValue
Molecular Formula C6H15NO2
Molecular Weight 133.19 g/mol
Appearance Colorless to pale yellow liquid
Odor Amine-like
Density Approximately 0.96 g/cm³
Boiling Point 201-205 °C
Flash Point 86-93 °C
Solubility in Water Miscible

The data in this table is compiled from multiple sources.[3][4]

Representative Formulation for Low-Density Polyurethane Packaging Foam

The following table provides a general formulation for a low-density polyurethane packaging foam, with components expressed in parts per hundred polyol (pphp).

ComponentParts per Hundred Polyol (pphp)Function
Polyether Polyol (e.g., 3000-6000 g/mol MW)100Forms the soft segment of the polyurethane backbone.
Water3.0 - 6.0Blowing agent; reacts with isocyanate to form CO2.
Silicone Surfactant0.5 - 2.0Stabilizes the rising foam and controls cell size.
2-[2-(Dimethylamino)ethoxy]ethanol (DMAEE) 0.1 - 1.0 Blowing catalyst.
Stannous Octoate (or other gelling catalyst)0.1 - 0.5Gelling catalyst; promotes the polyol-isocyanate reaction.
Toluene Diisocyanate (TDI) or Methylene Diphenyl Diisocyanate (MDI)To an NCO Index of 100-110Reacts with polyol and water to form the polyurethane matrix.

This is a representative formulation. The exact quantities of each component will need to be optimized based on the specific raw materials used and the desired final foam properties.

Experimental Protocols

Preparation of Low-Density Polyurethane Foam

1. Materials and Equipment:

  • Polyether polyol

  • Deionized water

  • Silicone surfactant

  • 2-[2-(Dimethylamino)ethoxy]ethanol (DMAEE)

  • Stannous octoate (or other suitable gelling catalyst)

  • Toluene Diisocyanate (TDI) or Methylene Diphenyl Diisocyanate (MDI)

  • Disposable paper or plastic cups

  • Wooden tongue depressor or mechanical stirrer

  • Fume hood

  • Digital scale

  • Stopwatch

2. Procedure:

  • In a disposable cup, accurately weigh the required amounts of polyether polyol, deionized water, silicone surfactant, and DMAEE according to the desired formulation.

  • Thoroughly mix these components for 30-60 seconds using a mechanical stirrer or manually with a tongue depressor until a homogenous mixture is obtained. This is the "B-side" of the formulation.

  • In a separate disposable cup, weigh the required amount of the gelling catalyst (e.g., stannous octoate) and add it to the B-side mixture. Mix thoroughly for another 15-30 seconds.

  • In a third disposable cup, weigh the calculated amount of isocyanate (the "A-side") needed to achieve the target NCO index.

  • Working in a well-ventilated fume hood, pour the isocyanate (A-side) into the polyol mixture (B-side).

  • Immediately begin vigorous mixing and start the stopwatch. Mix for 5-10 seconds, ensuring the components are well combined.

  • Observe the mixture and record the following reaction profile times:

    • Cream Time: The time from the start of mixing until the liquid turns opaque and begins to rise.

    • Gel Time: The time when the rising foam develops fibrous strands when touched with a wooden stick.

    • Tack-Free Time: The time at which the surface of the foam is no longer tacky to the touch.

  • Allow the foam to cure completely (typically 24 hours at room temperature) before proceeding with physical property testing.

Testing of Foam Properties

The physical properties of the prepared foam should be characterized according to the ASTM D3574 standard for flexible cellular materials. Key tests include:

  • Density (Test A): Determines the weight per unit volume of the foam.

  • Indentation Force Deflection (IFD) (Test B1): Measures the firmness of the foam.

  • Compression Set (Test D): Evaluates the foam's ability to recover its original thickness after prolonged compression.

  • Tensile Strength and Elongation (Test E): Measures the force required to stretch the foam to its breaking point.

  • Tear Resistance (Test F): Determines the foam's resistance to tearing.

Effect of DMAEE Concentration on Foam Properties

While specific quantitative data from a single source is not available, the following table summarizes the expected qualitative effects of increasing the concentration of DMAEE in a low-density packaging foam formulation, based on the established principles of polyurethane chemistry.

PropertyEffect of Increasing DMAEE ConcentrationRationale
Cream Time DecreaseDMAEE is a strong blowing catalyst that accelerates the initial reaction between water and isocyanate, leading to a faster onset of CO2 generation.
Gel Time May slightly decrease or remain relatively unchangedWhile DMAEE primarily catalyzes the blowing reaction, it can have a minor effect on the gelling reaction. The overall gel time will be more significantly influenced by the concentration of the gelling catalyst.
Tack-Free Time DecreaseA faster overall reaction profile due to increased catalytic activity will lead to a shorter time to reach a tack-free state.
Density DecreaseA faster blowing reaction allows for greater foam expansion before the polymer matrix builds sufficient viscosity to resist further expansion, resulting in a lower density foam.
Compressive Strength May decreaseLower density foams generally exhibit lower compressive strength due to a higher void to solid polymer ratio.
Cell Structure Finer, more uniform cellsDMAEE promotes the rapid and uniform generation of CO2 bubbles, which can lead to a more consistent and finer cell structure in the final foam.

Visualizations

Polyurethane_Foam_Formation cluster_reactions Catalyzed Reactions Polyol Polyether Polyol (R-OH) Gelling Gelling Reaction Polyol->Gelling Isocyanate Isocyanate (R'-NCO) Isocyanate->Gelling Blowing Blowing Reaction Isocyanate->Blowing Water Water (H2O) Water->Blowing DMAEE DMAEE Catalyst DMAEE->Blowing Accelerates Urethane Polyurethane (Polymer Matrix) Gelling->Urethane CO2 Carbon Dioxide (Blowing Agent) Blowing->CO2 Foam Low-Density Packaging Foam Urethane->Foam CO2->Foam Expands

Caption: Chemical reaction pathway for polyurethane foam formation catalyzed by DMAEE.

Experimental_Workflow cluster_formulation Formulation cluster_reaction Reaction cluster_testing Characterization (ASTM D3574) A Weigh Polyol, Water, Surfactant, DMAEE B Mix to Homogeneity (B-Side) A->B C Add Gelling Catalyst and Mix B->C E Combine A-Side and B-Side C->E D Weigh Isocyanate (A-Side) D->E F Vigorous Mixing E->F G Observe and Record Reaction Profile F->G H Cure for 24 hours G->H I Density H->I J Compressive Strength H->J K Tensile Strength & Elongation H->K L Tear Resistance H->L

Caption: Experimental workflow for the preparation and testing of low-density polyurethane foams.

DMAEE_Effect DMAEE_Conc Increase DMAEE Concentration Blowing_Rate Increased Blowing Reaction Rate DMAEE_Conc->Blowing_Rate Cream_Time Decreased Cream Time Blowing_Rate->Cream_Time Density Decreased Foam Density Blowing_Rate->Density Cell_Structure Finer & More Uniform Cell Structure Blowing_Rate->Cell_Structure Comp_Strength Potentially Decreased Compressive Strength Density->Comp_Strength

Caption: Logical relationship between DMAEE concentration and foam properties.

References

Application Notes and Protocols: 2-[2-(Dimethylamino)ethoxy]ethanol in the Formulation of Coatings and Adhesives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Formulation Professionals

These application notes provide a comprehensive overview of 2-[2-(Dimethylamino)ethoxy]ethanol, commonly known as DMAEE, and its role in the formulation of high-performance coatings and adhesives. This document details its physicochemical properties, mechanism of action, and impact on formulation characteristics, supplemented with detailed experimental protocols for evaluation.

Introduction to 2-[2-(Dimethylamino)ethoxy]ethanol (DMAEE)

2-[2-(Dimethylamino)ethoxy]ethanol (CAS No. 1704-62-7) is a bifunctional organic compound featuring both a tertiary amine and a primary hydroxyl group.[1] This unique structure allows it to act as a potent catalyst, particularly in polyurethane systems, and as a reactive component that can be chemically integrated into the polymer backbone.[2][3] Its primary applications in coatings and adhesives include accelerating cure rates, improving mechanical properties, and enhancing adhesion.[4][5]

Physicochemical Properties

A summary of DMAEE's key physical and chemical properties is presented below. This data is essential for safe handling, storage, and formulation design.

PropertyValueReferences
CAS Number 1704-62-7
Molecular Formula C₆H₁₅NO₂[1][6]
Molecular Weight 133.19 g/mol [1][6]
Appearance Colorless to pale yellow liquid[6]
Odor Amine-like
Boiling Point 95 °C at 15 mmHg (201-205 °C at 760 mmHg)[2][7][8]
Density 0.954 g/mL at 25 °C[7][8]
Flash Point 93 °C (closed cup)[1][9]
Refractive Index n20/D 1.442[7][8]
Solubility Miscible with water; soluble in many organic solvents
Stability Stable under normal conditions. Incompatible with strong oxidizing agents, acids, and isocyanates.[7]

Applications in Polyurethane (PU) Systems

DMAEE is extensively used as a reactive, low-odor catalyst in the production of polyurethane coatings, adhesives, and sealants.[2][5]

In polyurethane chemistry, the formulation's cure profile depends on a balance between the "gelling" reaction (isocyanate-polyol) and the "blowing" reaction (isocyanate-water). DMAEE's tertiary amine group strongly catalyzes both reactions, promoting rapid curing and property development.[2] Its hydroxyl group allows it to react with isocyanate groups, covalently bonding it to the polymer matrix.[2][10] This incorporation significantly reduces the catalyst's volatility and the final product's amine odor, a critical advantage over non-reactive catalysts.[3]

PU_Catalysis Fig 1. Catalytic Role of DMAEE in Polyurethane Formation cluster_reactions Reactants isocyanate Isocyanate (R-NCO) gelling Gelling Reaction isocyanate->gelling + blowing Blowing Reaction isocyanate->blowing + matrix Polymer Matrix isocyanate->matrix Incorporates into polyol Polyol (R'-OH) polyol->gelling water Water (H₂O) water->blowing dmaee DMAEE Catalyst dmaee->gelling Catalyzes dmaee->blowing Catalyzes urethane Polyurethane Linkage (Structural Integrity) gelling->urethane Forms urea Polyurea Linkage + CO₂ (Foaming/Bubbling) blowing->urea Forms reactive_hydroxyl DMAEE Hydroxyl Group (-OH) reactive_hydroxyl->isocyanate Reacts with

Fig 1. Catalytic Role of DMAEE in Polyurethane Formation
BenefitDescriptionReferences
Accelerated Cure The strong catalytic activity of the tertiary amine group significantly reduces gel and tack-free times.[5]
Low Odor The hydroxyl group reacts with isocyanates, grafting DMAEE into the polymer and minimizing residual amine odor.[2][3]
Improved Adhesion Enhances bonding to various substrates.[4]
Enhanced Mechanicals Contributes to improved flexibility and overall durability of the cured product.[4]
Balanced Reactivity Provides a good balance between the gelling and blowing reactions, which is crucial for defect-free films.

This protocol describes the preparation and testing of a two-component (2K) solvent-borne polyurethane clear coat to evaluate the effect of DMAEE concentration on cure time and film hardness.

Materials & Equipment:

  • Polyester or Acrylic Polyol (e.g., OH value ~150 mg KOH/g)

  • Hexamethylene diisocyanate (HDI) based polyisocyanate (e.g., NCO content ~21%)

  • 2-[2-(Dimethylamino)ethoxy]ethanol (DMAEE)

  • Solvent blend (e.g., Xylene/Ethyl Acetate 1:1)

  • Glass or steel test panels

  • Analytical balance, overhead mixer, film applicator (100 µm), stopwatch

  • Pencil hardness tester (ASTM D3363), Cross-hatch adhesion tester (ASTM D3359)

  • Drying time recorder or manual touch test setup

Procedure:

  • Part A Preparation: In a mixing vessel, combine 100 parts by weight of the polyol resin with 50 parts of the solvent blend. Mix until homogeneous.

  • Catalyst Addition: Prepare three separate formulations by adding DMAEE to Part A at 0.1%, 0.3%, and 0.5% based on total resin solids. Create a control sample with no DMAEE.

  • Part B Addition: Stoichiometrically calculate the required amount of polyisocyanate to achieve an NCO:OH index of 1.05:1. Add the calculated Part B to each catalyzed Part A formulation while mixing. Mix thoroughly for 2-3 minutes.

  • Application: Immediately after mixing, apply the coating to the test panels using a 100 µm film applicator.

  • Cure Time Evaluation: Start a stopwatch immediately after application.

    • Set-to-Touch Time: Lightly touch the film with a finger in a designated area. The time at which no coating adheres to the finger is the set-to-touch time.

    • Tack-Free Time: Place a small piece of cotton on the film and apply light pressure. The time at which the cotton can be removed without leaving any fibers is the tack-free time.

  • Full Cure & Hardness Testing: Allow the panels to cure for 7 days at ambient temperature (23±2 °C, 50±5% RH).

    • Measure the film hardness using a pencil hardness tester according to ASTM D3363.

  • Adhesion Testing: Perform a cross-hatch adhesion test according to ASTM D3359 to evaluate the coating's adhesion to the substrate.

Protocol_Workflow Fig 2. Workflow for Polyurethane Coating Evaluation prep_A 1. Prepare Part A (Polyol + Solvent) add_cat 2. Add DMAEE Catalyst (0%, 0.1%, 0.3%, 0.5%) prep_A->add_cat prep_B 3. Add Part B (Polyisocyanate) add_cat->prep_B mix 4. Mix Components prep_B->mix apply 5. Apply Film to Panel mix->apply eval_cure 6. Evaluate Cure Time (Set-to-Touch, Tack-Free) apply->eval_cure full_cure 7. Cure for 7 Days eval_cure->full_cure eval_props 8. Test Final Properties (Hardness, Adhesion) full_cure->eval_props Epoxy_Mechanism Fig 3. Role of DMAEE in an Epoxy-Amine System cluster_dmaee DMAEE Functionality epoxy Epoxy Resin (e.g., DGEBA) reaction Curing Reaction epoxy->reaction hardener Amine Hardener (e.g., TETA) hardener->reaction dmaee DMAEE tertiary_amine Tertiary Amine Group hydroxyl Hydroxyl Group tertiary_amine->reaction Accelerates (Catalysis) hydroxyl->reaction Participates in (Co-reacts) network Crosslinked Adhesive Network reaction->network Forms

References

Application Notes and Protocols for 2-[2-(Dimethylamino)ethoxy]ethanol in Polyurethane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-[2-(Dimethylamino)ethoxy]ethanol, commonly known as DMAEE, is a bifunctional tertiary amine catalyst widely utilized in the synthesis of polyurethane (PU) materials. Its unique molecular structure, featuring both a tertiary amine group and a primary hydroxyl group, imparts distinct advantages in polyurethane formulations. The tertiary amine function serves as a potent catalyst for the reactions between isocyanates and polyols (gelling reaction) and between isocyanates and water (blowing reaction). The hydroxyl group allows DMAEE to act as a reactive catalyst, incorporating itself into the polymer backbone. This covalent bonding minimizes the release of volatile amines from the final product, resulting in low-odor polyurethane foams.[1][2]

These application notes provide a comprehensive overview of the role of DMAEE in polyurethane synthesis, including its reaction mechanism, quantitative data on its effects, and detailed experimental protocols for the preparation of polyurethane foams.

Reaction Mechanism and Signaling Pathway

In polyurethane foam formation, DMAEE's tertiary amine group accelerates the two primary reactions: the gelling reaction, which leads to polymer chain growth, and the blowing reaction, which generates carbon dioxide gas for foam expansion. The hydroxyl group of DMAEE can react with isocyanate groups, thus becoming a permanent part of the polyurethane network. This reactive nature is particularly beneficial for producing low-odor foams.[2][3]

Reaction_Mechanism cluster_reactants Reactants cluster_reactions Catalyzed Reactions cluster_products Products Isocyanate R-NCO (Isocyanate) Gelling Gelling Reaction (Urethane Linkage Formation) Isocyanate->Gelling Reacts with Blowing Blowing Reaction (Urea Linkage & CO₂ Formation) Isocyanate->Blowing Reacts with Incorporation Catalyst Incorporation (Reaction of DMAEE's -OH) Isocyanate->Incorporation Reacts with Polyol R'-OH (Polyol) Polyol->Gelling Reacts with Water H₂O (Blowing Agent) Water->Blowing Reacts with DMAEE DMAEE Catalyst (HO-R''-N(CH₃)₂) DMAEE->Gelling Catalyzes DMAEE->Blowing Catalyzes DMAEE->Incorporation Reacts with Polyurethane Polyurethane Foam (-[NH-CO-O-R']n-) Gelling->Polyurethane Forms Blowing->Polyurethane Forms CO2 CO₂ Gas (Foam Expansion) Blowing->CO2 Produces Incorporation->Polyurethane Incorporates into

Caption: Reaction pathway of polyurethane synthesis catalyzed by DMAEE.

Quantitative Data

The concentration of DMAEE in a polyurethane formulation significantly influences the reaction kinetics and the final physical properties of the foam. The following table summarizes typical physical properties of DMAEE and provides an example of a flexible polyurethane foam formulation.

Table 1: Physical and Chemical Properties of 2-[2-(Dimethylamino)ethoxy]ethanol (DMAEE)

PropertyValueReference
CAS Number1704-62-7
Molecular FormulaC₆H₁₅NO₂
Molecular Weight133.19 g/mol
AppearanceColorless to light yellow liquid
Boiling Point201-205 °C[2]
Density (at 20°C)0.96 g/cm³[2]
Viscosity (at 25°C)5 mPa·s[2]
Flash Point86 °C (PMCC), 93 °C (TCC)[2]
SolubilitySoluble in water[2]

Table 2: Example Formulation for Flexible Polyurethane Foam

ComponentParts per Hundred Polyol (pphp)Function
Polyether Polyol (e.g., Voranol 4701)100Main polymer backbone
Toluene Diisocyanate (TDI 80/20)As per NCO Index of 105-115Cross-linking agent
Water3.0 - 5.0Blowing agent
2-[2-(Dimethylamino)ethoxy]ethanol (DMAEE) 0.1 - 1.0 Catalyst
Stannous Octoate0.1 - 0.5Co-catalyst (gelling)
Silicone Surfactant0.5 - 1.5Foam stabilizer

Note: The optimal concentration of DMAEE and other components will vary depending on the specific polyol, isocyanate, and desired foam properties.

Experimental Protocols

The following protocols provide a general framework for the laboratory-scale synthesis of flexible and rigid polyurethane foams using DMAEE as a catalyst.

Protocol 1: Preparation of Flexible Polyurethane Foam

1. Materials and Equipment:

  • Polyether polyol (e.g., trifunctional with a molecular weight of 3000-6000 g/mol )

  • Toluene diisocyanate (TDI 80/20)

  • Deionized water

  • 2-[2-(Dimethylamino)ethoxy]ethanol (DMAEE)

  • Stannous octoate (T-9)

  • Silicone surfactant

  • Disposable paper or plastic cups

  • Mechanical stirrer with a high-shear mixing blade

  • Fume hood

  • Digital scale

  • Stopwatch

  • Mold (e.g., an open-top cardboard box)

2. Experimental Workflow:

Flexible_Foam_Workflow A 1. Premix Preparation - Weigh Polyol, Water, Surfactant, and DMAEE into a cup. B 2. Mixing - Mechanically stir the premix at 2000-3000 rpm for 60 seconds. A->B C 3. Addition of Catalysts - Add Stannous Octoate and stir for 10 seconds. B->C D 4. Isocyanate Addition - Add the pre-weighed TDI to the mixture. C->D E 5. Final Mixing - Stir vigorously at 3000-5000 rpm for 5-10 seconds. D->E F 6. Pouring and Curing - Pour the reacting mixture into the mold and allow it to rise and cure in a fume hood. E->F G 7. Post-Curing - Allow the foam to cure for at least 24 hours at ambient temperature before characterization. F->G

Caption: Workflow for the synthesis of flexible polyurethane foam.

3. Procedure:

  • In a disposable cup, accurately weigh the polyether polyol, deionized water, silicone surfactant, and DMAEE according to the desired formulation (e.g., Table 2).

  • Mix the components thoroughly using a mechanical stirrer for 60 seconds.

  • Add the stannous octoate co-catalyst to the mixture and stir for an additional 10 seconds.

  • In a separate container, weigh the required amount of TDI.

  • While stirring the polyol premix vigorously, add the TDI and continue to stir for 5-10 seconds until a homogeneous mixture is obtained.

  • Immediately pour the reacting mixture into the mold and observe the foaming process. Note the cream time (start of rise) and tack-free time (surface is no longer sticky).

  • Allow the foam to cure in a well-ventilated fume hood for at least 24 hours before handling and characterization.

Protocol 2: Preparation of Rigid Polyurethane Foam

1. Materials and Equipment:

  • Polymeric Methylene Diphenyl Diisocyanate (pMDI)

  • Aromatic polyester polyol or a short-chain polyether polyol

  • Deionized water (or a physical blowing agent like a hydrofluorocarbon)

  • 2-[2-(Dimethylamino)ethoxy]ethanol (DMAEE)

  • Other co-catalysts as needed (e.g., potassium octoate)

  • Silicone surfactant

  • Equipment as listed in Protocol 1

2. Procedure:

  • The procedure is similar to that for flexible foam, with the following key differences:

    • Use a higher functionality, lower molecular weight polyol.

    • pMDI is used instead of TDI.

    • The amount of water is typically lower, and physical blowing agents may be used.

    • The catalyst package may be adjusted to favor a faster cure time.

  • Follow the same steps of premixing the polyol, water, surfactant, and DMAEE.

  • Add any co-catalysts, followed by the pMDI with vigorous mixing.

  • Pour the mixture into a mold and allow it to cure. Rigid foams typically have a faster reaction profile.

  • Allow the foam to post-cure as required before testing.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Isocyanates are sensitizers and can cause respiratory irritation. Avoid inhalation of vapors and direct contact with skin and eyes.

  • Tertiary amines can be corrosive and irritating. Handle with care.

Conclusion

2-[2-(Dimethylamino)ethoxy]ethanol is a versatile and effective reactive catalyst for a wide range of polyurethane applications.[1] Its ability to catalyze both the gelling and blowing reactions, combined with its incorporation into the polymer matrix to produce low-odor products, makes it a valuable tool for researchers and formulators in the field of polyurethane chemistry. The provided protocols offer a starting point for the synthesis and investigation of polyurethane foams utilizing this important catalyst. Further optimization of the formulation will be necessary to achieve specific desired properties for any given application.

References

Application Notes and Protocols for Quantifying 2-[2-(Dimethylamino)ethoxy]ethanol in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-[2-(Dimethylamino)ethoxy]ethanol (DMAEE) is a versatile organic compound utilized as a catalyst, intermediate, and process regulator in various chemical syntheses.[1][2] Accurate quantification of DMAEE in reaction mixtures is crucial for process monitoring, yield optimization, and quality control. This document provides detailed application notes and protocols for the determination of DMAEE using Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV-Visible Detection (HPLC-UV), the latter involving a derivatization step.

Method 1: Gas Chromatography-Flame Ionization Detection (GC-FID)

Application Note

This method is suitable for the direct quantification of 2-[2-(Dimethylamino)ethoxy]ethanol in organic reaction mixtures. Gas chromatography is a robust technique for separating volatile and semi-volatile compounds. The flame ionization detector provides excellent sensitivity for organic analytes. This approach is advantageous due to its simplicity and the potential for direct injection of diluted samples, minimizing sample preparation. A similar methodology has been successfully applied for the analysis of by-products in the production of 2-(dimethylamino)ethylacrylate, which involves the related compound 2-(dimethylamino)ethanol.[3]

Key Parameters:

  • Analyte: 2-[2-(Dimethylamino)ethoxy]ethanol (DMAEE)

  • Matrix: Organic reaction mixtures

  • Technique: Gas Chromatography-Flame Ionization Detection (GC-FID)

  • Expected Performance: This method is expected to provide good linearity and accuracy for the quantification of DMAEE. The limit of quantification will depend on the specific instrumentation and sample matrix but can be estimated based on methods for similar compounds.[4]

Experimental Protocol: GC-FID

1. Materials and Reagents:

  • 2-[2-(Dimethylamino)ethoxy]ethanol (DMAEE) standard, ≥98% purity

  • Internal Standard (IS): e.g., N,N-Dimethylformamide (DMF) or another suitable non-interfering compound.

  • Solvent for dilution: Acetonitrile or Methanol, HPLC grade

  • Reaction mixture sample containing DMAEE

2. Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID)

  • Capillary column: A polar column such as a wax-type (e.g., CP-WAX 52 CB) or a 624-type (e.g., VF-624ms) is recommended.[4]

  • Autosampler and data acquisition software

3. Preparation of Standards and Samples:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of DMAEE standard and dissolve it in 100 mL of the chosen solvent in a volumetric flask.

  • Internal Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of the internal standard and dissolve it in 100 mL of the solvent.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock standard solution to achieve concentrations ranging from approximately 1 µg/mL to 100 µg/mL. Add a constant concentration of the internal standard to each calibration standard.

  • Sample Preparation:

    • Accurately weigh a known amount of the reaction mixture.

    • Dilute the sample with the chosen solvent to bring the expected DMAEE concentration within the calibration range.

    • Add the same constant concentration of the internal standard as in the calibration standards.

    • Vortex the solution to ensure homogeneity.

4. GC-FID Conditions:

ParameterRecommended Setting
Column G16 (CP wax 52 CB), 30 m x 0.32 mm ID, 0.5 µm film thickness (adapted from[4])
Injector Temperature 250 °C
Detector Temperature 250 °C
Oven Program Initial: 50 °C for 5 min, Ramp: 10 °C/min to 220 °C, Hold for 5 min (This is a starting point and may need optimization)
Carrier Gas Helium or Nitrogen, at a constant flow rate (e.g., 2 mL/min)
Injection Volume 1 µL
Split Ratio 20:1 (can be adjusted based on concentration)

5. Data Analysis:

  • Construct a calibration curve by plotting the ratio of the peak area of DMAEE to the peak area of the internal standard against the concentration of DMAEE.

  • Determine the concentration of DMAEE in the prepared sample solution from the calibration curve.

  • Calculate the concentration of DMAEE in the original reaction mixture using the dilution factor.

Method 2: High-Performance Liquid Chromatography with UV-Visible Detection (HPLC-UV) following Pre-column Derivatization

Application Note

This method is designed for the quantification of 2-[2-(Dimethylamino)ethoxy]ethanol in complex reaction mixtures where direct GC analysis may be challenging due to matrix interferences or when higher sensitivity is required. Since DMAEE lacks a strong chromophore for UV detection, a pre-column derivatization step is employed to attach a UV-active moiety to the molecule. A similar approach has been successfully used for the analysis of 2-ethoxyethanol using 1-naphthyl isocyanate as the derivatizing agent.[5] This method offers high selectivity and sensitivity.

Key Parameters:

  • Analyte: 2-[2-(Dimethylamino)ethoxy]ethanol (DMAEE)

  • Matrix: Aqueous or organic reaction mixtures

  • Technique: HPLC-UV with pre-column derivatization

  • Derivatizing Agent: 1-Naphthyl isocyanate or a similar UV-active isocyanate.

  • Expected Performance: High sensitivity and selectivity, suitable for trace-level quantification. The method's performance will be comparable to that reported for other derivatized alcohols.[5]

Experimental Protocol: HPLC-UV with Derivatization

1. Materials and Reagents:

  • DMAEE standard, ≥98% purity

  • Derivatizing agent: 1-Naphthyl isocyanate

  • Catalyst: e.g., Dibutyltin dilaurate (if necessary)

  • Quenching reagent: e.g., Methanol

  • Solvents: Acetonitrile, Dichloromethane, Water (HPLC grade)

  • Mobile Phase components: Acetonitrile and Water (HPLC grade), potentially with a buffer like phosphoric acid or formic acid for MS compatibility.[6]

  • Reaction mixture sample containing DMAEE

2. Instrumentation:

  • High-Performance Liquid Chromatograph with a UV-Visible detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Autosampler and data acquisition software

3. Derivatization Procedure:

  • Sample/Standard Preparation: Prepare a solution of the sample or standard in an aprotic solvent like dichloromethane.

  • Derivatization Reaction: To a known volume of the sample/standard solution, add an excess of 1-naphthyl isocyanate and a catalytic amount of dibutyltin dilaurate.

  • Reaction Conditions: Allow the reaction to proceed at room temperature or with gentle heating (e.g., 60 °C) for a specified time (e.g., 30 minutes). This should be optimized.

  • Quenching: Add a small amount of methanol to quench any unreacted isocyanate.

  • Dilution: Dilute the derivatized solution with the mobile phase to a suitable concentration for HPLC analysis.

4. HPLC-UV Conditions:

ParameterRecommended Setting
Column C18 reversed-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A: Water with 0.1% Formic Acid, B: Acetonitrile with 0.1% Formic Acid
Gradient Start with a suitable ratio of A:B (e.g., 70:30), then ramp to a higher concentration of B over 15-20 minutes.
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at a wavelength appropriate for the derivative (e.g., 280 nm for the 1-naphthyl derivative).
Injection Vol. 10 µL

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the derivatized DMAEE against its concentration for the prepared standards.

  • Determine the concentration of the derivatized DMAEE in the sample from the calibration curve.

  • Calculate the original concentration of DMAEE in the reaction mixture, accounting for all dilution and derivatization steps.

Quantitative Data Summary

The following table summarizes expected quantitative performance data for the analytical methods, based on published data for structurally related compounds. Actual performance should be validated for 2-[2-(Dimethylamino)ethoxy]ethanol in the specific reaction mixture matrix.

Analytical MethodAnalyteLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangeReference for Similar Compound
GC-FID 2-ethoxyethanol6.4 ppm20.8 ppmNot Specified[4]
HPLC-MS/MS DMAEE in airNot Specified0.25 µg/MediaNot Specified[7]
HPLC-UV with Derivatization 2-ethoxyethanolNot SpecifiedNot Specified0.1% - 5.0%[5]

Visualizations

Experimental Workflows

GC_FID_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing S1 Weigh Sample/ Standard S2 Dilute with Solvent S1->S2 S3 Add Internal Standard S2->S3 S4 Vortex to Mix S3->S4 A1 Inject Sample S4->A1 A2 GC Separation A1->A2 A3 FID Detection A2->A3 D1 Integrate Peaks A3->D1 D2 Generate Calibration Curve D1->D2 D3 Quantify DMAEE D2->D3

Caption: Workflow for GC-FID analysis of DMAEE.

HPLC_UV_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing P1 Prepare Sample/ Standard Solution P2 Add Derivatizing Agent & Catalyst P1->P2 P3 Incubate/ Heat P2->P3 P4 Quench Reaction P3->P4 P5 Dilute for HPLC P4->P5 H1 Inject Derivatized Sample P5->H1 H2 HPLC Separation (C18 Column) H1->H2 H3 UV Detection H2->H3 D1 Integrate Peak H3->D1 D2 Create Calibration Curve D1->D2 D3 Calculate DMAEE Concentration D2->D3

Caption: Workflow for HPLC-UV analysis of DMAEE with derivatization.

References

Application Note: Purity Analysis of 2-[2-(Dimethylamino)ethoxy]ethanol by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a comprehensive Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the purity analysis of 2-[2-(Dimethylamino)ethoxy]ethanol, a crucial tertiary amine catalyst and chemical intermediate. The described methodology provides a robust framework for the identification and quantification of the primary compound and its potential process-related impurities. This protocol is intended for researchers, scientists, and professionals in drug development and quality control laboratories.

Introduction

2-[2-(Dimethylamino)ethoxy]ethanol (CAS RN: 1704-62-7), also known as N,N-Dimethyldiglycolamine, is a bifunctional molecule containing a tertiary amine, an ether linkage, and a hydroxyl group.[1] Its properties make it a valuable component in the synthesis of polyurethanes, where it acts as a catalyst, and in the formulation of various surfactants.[1] The purity of this compound is critical to ensure the desired reaction kinetics and final product quality, as impurities can lead to undesirable side reactions or affect the performance of the end product.

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for assessing the purity of volatile and semi-volatile compounds like 2-[2-(Dimethylamino)ethoxy]ethanol. It combines the superior separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry, allowing for the confident identification and quantification of the main component and trace-level impurities. This protocol outlines the sample preparation, instrumental parameters, and data analysis workflow for this purpose.

Experimental Protocol

This section provides a detailed methodology for the GC-MS analysis of 2-[2-(Dimethylamino)ethoxy]ethanol.

Materials and Reagents
  • Reference Standard: 2-[2-(Dimethylamino)ethoxy]ethanol (purity ≥ 99.5%)

  • Solvent: Acetonitrile (HPLC or GC grade)

  • Inert Gas: Helium (99.999% purity)

  • Vials: 2 mL amber glass vials with PTFE-lined septa

Standard and Sample Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of 2-[2-(Dimethylamino)ethoxy]ethanol reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with acetonitrile to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to establish a calibration curve for quantification.

  • Sample Solution: Accurately weigh approximately 100 mg of the 2-[2-(Dimethylamino)ethoxy]ethanol sample to be tested into a 100 mL volumetric flask. Dissolve and dilute to volume with acetonitrile. Further dilute as necessary to fall within the calibration range.

GC-MS Instrumentation and Parameters

The following instrumental parameters can be used as a starting point and should be optimized for the specific instrument in use.

Parameter Condition
Gas Chromatograph Agilent 8890 GC or equivalent
Mass Spectrometer Agilent 5977 MS or equivalent
GC Column Zebron ZB-5MSplus (30 m x 0.25 mm ID, 0.25 µm film thickness) or CP-Sil 8 CB for Amines (30 m x 0.32 mm, 1.0 µm)
Inlet Split/Splitless
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 20:1 (can be adjusted based on concentration)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program - Initial Temperature: 60 °C, hold for 2 minutes- Ramp: 10 °C/min to 280 °C- Hold: 5 minutes at 280 °C
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 40-400) for qualitative analysis and impurity identification.Selected Ion Monitoring (SIM) for quantitative analysis.

Data Presentation and Analysis

Qualitative Analysis

Identification of 2-[2-(Dimethylamino)ethoxy]ethanol and its impurities is based on the retention time and the mass spectrum. The mass spectrum of the parent compound is expected to show characteristic fragments resulting from alpha-cleavage adjacent to the nitrogen atom and cleavage of the ether linkage. The primary fragmentation is anticipated to be a beta-cleavage of the C-C bond linked to the nitrogen atom.[2]

Expected Mass Fragmentation: The molecular ion peak ([M]+) for 2-[2-(Dimethylamino)ethoxy]ethanol (MW: 133.19 g/mol ) may be observed.[3] Key fragment ions are expected at:

  • m/z 58: Resulting from the cleavage of the C-O bond, yielding the [CH2=N(CH3)2]+ fragment. This is often a base peak for N,N-dimethylamino compounds.

  • m/z 45: Corresponding to the [CH2OH]+ fragment.

  • m/z 73: From the [N(CH3)2CH2CH2]+ fragment.

  • m/z 88: Represents the [(CH3)2NCH2CH2O]+ fragment.

Quantitative Analysis

For purity determination and impurity quantification, a calibration curve is generated by plotting the peak area of the target analyte and impurities against their respective concentrations from the working standard solutions. The purity of the sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For more accurate quantification of specific impurities, reference standards for those impurities are required.

Summary of Quantitative Data

The following table summarizes the expected retention time and key mass-to-charge ratios for 2-[2-(Dimethylamino)ethoxy]ethanol and potential impurities. The quantitative parameters are representative and should be determined during method validation.

Compound CAS RN Expected Retention Time (min) Molecular Weight ( g/mol ) Quantification Ion (m/z) Qualifier Ions (m/z) LOD (µg/mL) LOQ (µg/mL)
2-[2-(Dimethylamino)ethoxy]ethanol1704-62-7~10-12133.195845, 73, 88~0.1~0.3
Potential Impurities
Dimethylamine124-40-3Volatile, early eluting45.074445--
2-(Dimethylamino)ethanol108-01-0~6-889.145844, 45--
Ethylene Glycol107-21-1~4-662.076231, 33--
Diethylene Glycol111-46-6~8-10106.124561, 75--

Note: Retention times are estimates and will vary depending on the specific GC column and conditions. LOD (Limit of Detection) and LOQ (Limit of Quantification) are typical values and require experimental determination.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow of the GC-MS purity analysis protocol.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Reporting prep_start Start stock_std Prepare 1000 µg/mL Stock Standard prep_start->stock_std sample_prep Prepare Sample Solution (~1000 µg/mL) prep_start->sample_prep work_std Prepare Working Standards (1-100 µg/mL) stock_std->work_std injection Inject 1 µL into GC-MS work_std->injection sample_prep->injection separation Chromatographic Separation (GC Column) injection->separation detection Mass Spectrometric Detection (EI, Full Scan/SIM) separation->detection qual_analysis Qualitative Analysis: - Retention Time - Mass Spectrum Matching detection->qual_analysis quant_analysis Quantitative Analysis: - Calibration Curve - Peak Area Integration qual_analysis->quant_analysis reporting Generate Purity Report quant_analysis->reporting

References

Application Notes: Lab-Scale Synthesis and Purification of 2-[2-(Dimethylamino)ethoxy]ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-[2-(Dimethylamino)ethoxy]ethanol, also known as N,N-Dimethyldiglycolamine, is a polyfunctional organic compound featuring tertiary amine, ether, and hydroxyl groups.[1] This structure allows it to act as a weak base and makes it a versatile intermediate in various chemical syntheses.[1] Its applications include use as a catalyst, particularly for polyurethanes, an intermediate for surfactants and corrosion inhibitors, a component in adhesives and plasticizers, and as a potential agent for carbon dioxide absorption.[1] These diverse applications necessitate reliable and well-documented protocols for its synthesis and purification to ensure high purity for research and development purposes.

This document provides detailed protocols for the lab-scale synthesis of 2-[2-(Dimethylamino)ethoxy]ethanol via reductive amination and its subsequent purification by fractional vacuum distillation.

Physicochemical and Safety Data

A summary of the key physical properties and safety information for 2-[2-(Dimethylamino)ethoxy]ethanol is presented below.

PropertyValueReference
Molecular Formula C₆H₁₅NO₂[2]
Molecular Weight 133.19 g/mol [2][3]
CAS Number 1704-62-7[1]
Appearance Colorless to yellowish liquid
Boiling Point 95 °C at 15 mmHg[2]
Density 0.954 g/mL at 25 °C[2]
Refractive Index (n²⁰/D) 1.442[1]
Safety Hazards Corrosive, Irritant[1][3]

Experimental Protocols

Protocol 1: Synthesis via Reductive Amination

This protocol details the synthesis of 2-[2-(Dimethylamino)ethoxy]ethanol from diethylene glycolamine using the Eschweiler–Clarke reaction.

Materials and Equipment:

  • Diethylene glycolamine (0.6 mol)

  • Paraformaldehyde (1.2 mol)

  • Formic acid (88%, 1.2 mol)

  • 250 mL three-necked round-bottom flask

  • Stirring apparatus (magnetic stirrer and stir bar)

  • Heating mantle with temperature controller

  • Condenser

  • Dropping funnel

  • Distillation apparatus for workup

Procedure:

  • Reaction Setup: Equip a 250 mL three-necked flask with a magnetic stir bar, a condenser, and a dropping funnel.

  • Reagent Addition: Charge the flask with 63.1 g (0.6 mol) of diethylene glycolamine and 34.5 g (1.2 mol) of paraformaldehyde.

  • Initial Stirring: Stir the mixture for 30 minutes at room temperature.

  • Formic Acid Addition: Slowly add 63 g (1.2 mol) of 88% formic acid dropwise to the stirred mixture via the dropping funnel.

  • Reaction: Heat the reaction mixture to a temperature of 100-110°C and maintain this temperature for 1 hour.

  • Initial Workup: Upon completion, cool the reaction mixture. A preliminary distillation under reduced pressure can be performed to remove some volatile impurities before final purification.[2] The resulting crude product will contain 2-[2-(Dimethylamino)ethoxy]ethanol along with impurities.[2]

Alternative Synthesis Route: An alternative industrial method involves the reaction of dimethylamine with ethylene oxide.[1] This process, known as ethoxylation, is typically performed in a high-pressure autoclave reactor under an inert atmosphere at elevated temperatures (e.g., 120-180°C).[4]

Protocol 2: Purification by Fractional Vacuum Distillation

Fractional distillation under reduced pressure is the most effective method for obtaining high-purity 2-[2-(Dimethylamino)ethoxy]ethanol, due to its relatively high boiling point.

Materials and Equipment:

  • Crude 2-[2-(Dimethylamino)ethoxy]ethanol

  • Fractional distillation apparatus (distillation flask, fractionating column, condenser, receiving flasks)

  • Vacuum pump and pressure gauge

  • Heating mantle with stirrer

  • Cold trap (recommended)

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all glass joints are properly sealed for vacuum application.

  • Charging the Flask: Transfer the crude reaction solution to a distillation flask of appropriate size (e.g., 500 mL).

  • Applying Vacuum: Connect the apparatus to a vacuum pump and carefully reduce the pressure to approximately -0.094 MPa (equivalent to ~45 mmHg).

  • Heating and Fractionation: Gently heat the distillation flask.

    • Collect and discard any initial low-boiling fractions. An initial fraction may be collected at around 62°C, which contains byproducts.[2]

    • Carefully monitor the temperature at the head of the column. The target product, 2-[2-(Dimethylamino)ethoxy]ethanol, will distill at approximately 121°C at this pressure.[2]

  • Product Collection: Collect the fraction that distills at a stable 121°C. This procedure can yield the final product with a purity of up to 99.9%.[2]

  • Shutdown: Once the product fraction has been collected, cool the system to room temperature before releasing the vacuum.

Quantitative Synthesis & Purification Data

ParameterValueNotes
Initial Purity (Crude) ~90.0%Post-reaction, pre-distillation.[2]
Distillation Pressure -0.094 MPa[2]
Product Boiling Point 121 °CUnder the specified reduced pressure.[2]
Final Purity (Post-Distillation) 99.9%[2]
Overall Yield 96.5%[2]

Workflow and Characterization

The overall process from synthesis to purified product can be visualized as a sequential workflow. Final product identity and purity should be confirmed using standard analytical techniques.

G cluster_start Reagents cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Quality Control cluster_end Final Product reagents Diethylene Glycolamine Paraformaldehyde Formic Acid reaction Reductive Amination (100-110°C, 1 hr) reagents->reaction 1. Reaction distillation Fractional Vacuum Distillation (-0.094 MPa) reaction->distillation 2. Crude Product Transfer analysis Purity & Identity Confirmation (GC-MS, NMR, HPLC-MS/MS) distillation->analysis 3. Purified Sample product Pure 2-[2-(Dimethylamino)ethoxy]ethanol (>99% Purity) analysis->product 4. Verification

Caption: Workflow for the synthesis and purification of 2-[2-(Dimethylamino)ethoxy]ethanol.

Analytical Characterization:

  • Purity Analysis: Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) can be used to assess the purity of the final product.[5]

  • Structural Confirmation: Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy should be used to confirm the chemical structure of the synthesized compound.[6]

  • Physical Constants: Measurement of the boiling point and refractive index can serve as a quick confirmation of purity, comparing the values to literature data.[2]

References

Application Notes and Protocols for 2-[2-(Dimethylamino)ethoxy]ethanol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-[2-(Dimethylamino)ethoxy]ethanol, a versatile bifunctional molecule, finds significant application in organic synthesis, primarily as a catalyst and a chemical intermediate. This document provides detailed application notes and protocols for its use, catering to researchers, scientists, and professionals in drug development. While its role as a tertiary amine catalyst in the production of polyurethane foams is well-established, its utility extends to the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals.[1][2] This protocol summarizes its chemical and physical properties, outlines safety and handling procedures, and presents detailed experimental protocols for its application in organic synthesis.

Chemical and Physical Properties

2-[2-(Dimethylamino)ethoxy]ethanol, also known as DMAEE, is a colorless to pale yellow liquid with a characteristic amine-like odor. Its bifunctional nature, containing both a tertiary amine and a hydroxyl group, makes it a valuable reagent in various chemical transformations.[3]

PropertyValueReference
Molecular Formula C₆H₁₅NO₂[3]
Molecular Weight 133.19 g/mol [3]
CAS Number 1704-62-7[3]
Boiling Point 95 °C at 15 mmHg
Density 0.954 g/mL at 25 °C
Refractive Index 1.442 (22 °C)[2]
Flash Point 93 °C[3]
Solubility Miscible with water. Slightly soluble in chloroform and methanol.[2]

Health and Safety Information

2-[2-(Dimethylamino)ethoxy]ethanol is a combustible liquid and should be handled with appropriate safety precautions. It is incompatible with strong oxidizing agents, acids, and isocyanates.

Hazard StatementPrecautionary Statement
H312: Harmful in contact with skinP280: Wear protective gloves/ protective clothing/ eye protection/ face protection.
H318: Causes serious eye damageP305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

First Aid Measures:

  • If inhaled: Move person into fresh air.

  • In case of skin contact: Wash off with soap and plenty of water.

  • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water. Consult a physician.

Applications in Organic Synthesis

Catalyst in Polyurethane Foam Synthesis

The primary industrial application of 2-[2-(Dimethylamino)ethoxy]ethanol is as a tertiary amine catalyst in the manufacturing of polyurethane foams.[4] It effectively promotes the reaction between isocyanates and polyols, leading to the formation of the polyurethane matrix. Its use can help in achieving low-density packaging foams.

Experimental Protocol: Preparation of Polyurethane Foam

This protocol is a general guideline for the laboratory-scale synthesis of polyurethane foam using 2-[2-(Dimethylamino)ethoxy]ethanol as a catalyst. The specific ratios of components will vary depending on the desired foam properties.

Materials:

  • Polyol (e.g., a polyether polyol)

  • Diisocyanate (e.g., Toluene diisocyanate - TDI or Methylene diphenyl diisocyanate - MDI)

  • 2-[2-(Dimethylamino)ethoxy]ethanol (Catalyst)

  • Surfactant (e.g., silicone-based)

  • Blowing agent (e.g., water)

Procedure:

  • In a well-ventilated fume hood, pre-mix the polyol, water, surfactant, and 2-[2-(Dimethylamino)ethoxy]ethanol in a suitable container. The catalyst is typically used in a concentration range of 0.1 to 5 parts per hundred parts of polyol (phpp).

  • Stir the mixture vigorously until a homogenous solution is obtained.

  • Add the diisocyanate to the mixture and continue to stir vigorously for a short period (typically 5-10 seconds).

  • Quickly pour the reacting mixture into a mold.

  • Allow the foam to rise and cure. The curing time will depend on the specific formulation.

Logical Workflow for Polyurethane Foam Synthesis:

G cluster_reactants Reactant Preparation cluster_mixing Mixing cluster_reaction Reaction cluster_curing Curing Polyol Polyol Premix Homogenous Premix Polyol->Premix Water Water (Blowing Agent) Water->Premix Surfactant Surfactant Surfactant->Premix DMAEE 2-[2-(Dimethylamino)ethoxy]ethanol (Catalyst) DMAEE->Premix Reaction_Mix Reacting Mixture Premix->Reaction_Mix Diisocyanate Diisocyanate Diisocyanate->Reaction_Mix Molding Pour into Mold Reaction_Mix->Molding Curing Curing Molding->Curing Foam Polyurethane Foam Curing->Foam

Caption: Workflow for polyurethane foam synthesis.

Intermediate in the Synthesis of Active Pharmaceutical Ingredients (APIs)

2-[2-(Dimethylamino)ethoxy]ethanol serves as a valuable intermediate in the synthesis of various active pharmaceutical ingredients.[1] Its bifunctionality allows for the introduction of the dimethylaminoethoxyethyl moiety into a target molecule, which can be crucial for modulating the pharmacological properties of a drug candidate.

While specific, detailed protocols for its use in multi-step API synthesis are often proprietary, the general principle involves the reaction of its hydroxyl group or the quaternization of its tertiary amine.

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Drug_Precursor Drug Precursor (R-X) Reaction_Vessel Reaction Drug_Precursor->Reaction_Vessel DMAEE 2-[2-(Dimethylamino)ethoxy]ethanol DMAEE->Reaction_Vessel Base Base Base->Reaction_Vessel Solvent Solvent Solvent->Reaction_Vessel API Active Pharmaceutical Ingredient (R-O-CH2CH2-O-CH2CH2-N(CH3)2) Reaction_Vessel->API

References

Troubleshooting & Optimization

Technical Support Center: 2-[2-(Dimethylamino)ethoxy]ethanol in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-[2-(Dimethylamino)ethoxy]ethanol. The information addresses common side reactions and provides guidance on their mitigation and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using 2-[2-(Dimethylamino)ethoxy]ethanol in a synthesis?

A1: The most prevalent side reactions involving 2-[2-(Dimethylamino)ethoxy]ethanol stem from the reactivity of its tertiary amine and hydroxyl functional groups. These include:

  • Oxidation: The tertiary amine is susceptible to oxidation, especially in the presence of oxidizing agents or even atmospheric oxygen over time, forming the corresponding N-oxide.

  • Acid-Base Reactions: As a tertiary amine, it is basic and will react with acidic compounds, which can neutralize its catalytic activity or lead to unwanted salt formation.

  • Byproduct Formation During Synthesis: The manufacturing process of 2-[2-(Dimethylamino)ethoxy]ethanol, typically from dimethylamine and ethylene oxide, can result in impurities such as N,N-dimethylethanolamine and oligomerization products from the reaction of the hydroxyl group with ethylene oxide.

  • Hofmann Elimination: While not a direct side reaction of the starting material itself, if the tertiary amine becomes quaternized in situ (for example, by reaction with an alkyl halide), it can undergo Hofmann elimination under basic conditions to form an alkene.

Q2: My reaction is sluggish or not proceeding as expected. Could a side reaction of 2-[2-(Dimethylamino)ethoxy]ethanol be the cause?

A2: Yes, several factors related to the side reactions of 2-[2-(Dimethylamino)ethoxy]ethanol could lead to decreased reaction efficiency:

  • Catalyst Inactivation: If your reaction requires 2-[2-(Dimethylamino)ethoxy]ethanol to act as a base or nucleophilic catalyst, its reaction with acidic components in your mixture will neutralize it.

  • Oxidative Degradation: If the reaction is run under an oxygen atmosphere or with oxidizing agents, the formation of the N-oxide can reduce the concentration of the active tertiary amine.

  • Impurity Interference: The presence of synthesis byproducts like N,N-dimethylethanolamine could compete in the reaction, leading to a mixture of products and a lower yield of the desired compound.

Q3: I am observing an unexpected, more polar byproduct in my reaction mixture. What could it be?

A3: A common, more polar byproduct is the N-oxide of 2-[2-(Dimethylamino)ethoxy]ethanol. This can form if the reaction is exposed to oxidizing conditions. You can often detect this impurity by techniques such as thin-layer chromatography (TLC), where it will have a lower Rf value than the parent amine, or by analytical techniques like LC-MS.

Troubleshooting Guides

Issue 1: Formation of N-Oxide Byproduct

Symptoms:

  • Appearance of a new, more polar spot on TLC.

  • Reduced yield of the desired product.

  • Mass spectrometry data indicates a product with a mass 16 Da higher than 2-[2-(Dimethylamino)ethoxy]ethanol.

Troubleshooting Steps:

  • Inert Atmosphere: Ensure your reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation from atmospheric oxygen.

  • Degas Solvents: Use degassed solvents to remove dissolved oxygen.

  • Avoid Oxidizing Agents: Check all reagents for compatibility and avoid the use of strong oxidizing agents if the tertiary amine's integrity is crucial.

  • Quenching: If the use of an oxidant is unavoidable, consider a quenching step to remove excess oxidant before it can react with the amine.

Illustrative Data on N-Oxide Formation

Oxidizing AgentTemperature (°C)Reaction Time (h)Estimated N-Oxide Formation (%)
Air (ambient)2524< 1
Hydrogen Peroxide (1 eq.)254> 90
m-CPBA (1 eq.)01> 95

Note: This data is illustrative and the actual extent of N-oxide formation will depend on the specific reaction conditions and substrate.

Issue 2: Presence of Synthesis-Related Impurities

Symptoms:

  • GC-MS analysis of the starting material shows peaks corresponding to N,N-dimethylethanolamine or higher molecular weight oligomers.

  • Formation of unexpected side products derived from these impurities.

Troubleshooting Steps:

  • Purity Check: Always analyze the purity of your 2-[2-(Dimethylamino)ethoxy]ethanol lot by GC-MS or NMR before use.

  • Purification: If significant impurities are detected, consider purifying the reagent by distillation.

  • Supplier Qualification: Source high-purity grade 2-[2-(Dimethylamino)ethoxy]ethanol from a reputable supplier.

Common Synthesis Impurities and Their Boiling Points

CompoundMolecular Weight ( g/mol )Boiling Point (°C)
N,N-Dimethylethanolamine89.14135
2-[2-(Dimethylamino)ethoxy]ethanol133.19203-205
Higher Ethoxylation Products>177>250

Reaction Pathways and Troubleshooting Workflows

Side_Reaction_Pathways DMAEE 2-[2-(Dimethylamino)ethoxy]ethanol N_Oxide N-Oxide Byproduct DMAEE->N_Oxide Oxidation Salt Ammonium Salt DMAEE->Salt Acid-Base Reaction Quat_Salt Quaternary Ammonium Salt DMAEE->Quat_Salt Quaternization Oxidant Oxidizing Agent (e.g., H2O2, Air) Oxidant->N_Oxide Acid Acidic Compound Acid->Salt Quat_Agent Quaternizing Agent (e.g., Alkyl Halide) Quat_Agent->Quat_Salt Alkene Hofmann Elimination Product (Alkene) Quat_Salt->Alkene Elimination Tertiary_Amine Tertiary Amine Quat_Salt->Tertiary_Amine Elimination Base Base Base->Alkene

Figure 1. Common side reaction pathways of 2-[2-(Dimethylamino)ethoxy]ethanol.

Troubleshooting_Workflow Start Unexpected Side Product or Low Yield Analyze Analyze Reaction Mixture (TLC, GC-MS, LC-MS, NMR) Start->Analyze Polar_Impurity Is a highly polar byproduct observed? Analyze->Polar_Impurity Hofmann_Check Does the reaction involve alkylating agents and base? Analyze->Hofmann_Check N_Oxide_Check Suspect N-Oxide Formation Polar_Impurity->N_Oxide_Check Yes Other_Byproducts Analyze for other potential byproducts (e.g., from starting material impurities) Polar_Impurity->Other_Byproducts No Inert_Atmosphere Action: Use Inert Atmosphere and Degassed Solvents N_Oxide_Check->Inert_Atmosphere Optimize Optimize Reaction Inert_Atmosphere->Optimize Purity_Check Action: Check Purity of Starting Material Other_Byproducts->Purity_Check Purity_Check->Optimize Hofmann_Check->Other_Byproducts No Hofmann_Product Suspect Hofmann Elimination Hofmann_Check->Hofmann_Product Yes Modify_Conditions Action: Modify reaction conditions (e.g., temperature, base) Hofmann_Product->Modify_Conditions Modify_Conditions->Optimize

Figure 2. Troubleshooting workflow for side reactions.

Experimental Protocols

Protocol: General Method for GC-MS Analysis of Impurities

This protocol provides a general guideline for the analysis of 2-[2-(Dimethylamino)ethoxy]ethanol and its common non-polar impurities, such as N,N-dimethylethanolamine.

  • Sample Preparation:

    • Prepare a stock solution of your 2-[2-(Dimethylamino)ethoxy]ethanol sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., dichloromethane or methanol).

    • If available, prepare calibration standards of potential impurities (e.g., N,N-dimethylethanolamine) in the same solvent at a range of concentrations (e.g., 1, 5, 10, 50, 100 µg/mL).

  • GC-MS Parameters (Illustrative):

    • GC Column: A mid-polarity column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness), is often suitable.

    • Injection Volume: 1 µL.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 35 to 400.

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

  • Data Analysis:

    • Identify peaks in the chromatogram by comparing their retention times and mass spectra to your standards and/or library spectra.

    • Quantify the impurities by generating a calibration curve from the peak areas of the standards.

Note: For highly polar byproducts like the N-oxide, LC-MS is a more suitable analytical technique.

Technical Support Center: Exotherm Control in 2-[2-(Dimethylamino)ethoxy]ethanol (DMAEE) Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-[2-(Dimethylamino)ethoxy]ethanol (DMAEE) as a catalyst. The following sections address common issues related to exothermic reactions, offering solutions and detailed protocols to ensure safe and successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What is 2-[2-(Dimethylamino)ethoxy]ethanol (DMAEE) and why is it used as a catalyst?

A1: 2-[2-(Dimethylamino)ethoxy]ethanol, also known as DMAEE, is a tertiary amine catalyst.[1] It is widely used in polyurethane foam production to accelerate the reaction between isocyanates and water (the blowing reaction), which generates carbon dioxide gas and causes the foam to expand.[1] Its high activity makes it particularly suitable for formulations with high water content, such as those for low-density packaging foams.[2]

Q2: Why do DMAEE catalyzed reactions generate a significant amount of heat (exotherm)?

A2: The reactions catalyzed by DMAEE, particularly the polymerization of polyurethanes, are inherently exothermic. The reaction between an isocyanate (like TDI or MDI) and a polyol or water releases a substantial amount of energy. For instance, the enthalpy change for the TDI/MDI reaction is approximately -100 kJ/mol.[3] DMAEE's role is to significantly increase the rate of this reaction, leading to a rapid release of heat. If this heat is not dissipated effectively, it can lead to a dangerous and uncontrolled rise in temperature known as thermal runaway.

Q3: What are the primary risks associated with an uncontrolled exotherm in my reaction?

A3: An uncontrolled exotherm can lead to several critical issues:

  • Thermal Runaway: A rapid, uncontrolled increase in temperature that can cause the reaction mixture to boil, leading to a pressure buildup and potential vessel rupture.

  • Product Degradation ("Scorching"): In polyurethane foam production, excessive heat can cause the polymer core to char, yellow, or even carbonize, a phenomenon known as "scorching".[3][4] This is typically triggered when the foam's internal temperature exceeds 180°C for more than five minutes.[3]

  • Side Reactions: High temperatures can promote undesirable side reactions, leading to byproducts that can affect the final product's chemical and physical properties.

  • Safety Hazards: Beyond equipment failure, thermal runaway can lead to the release of flammable or toxic vapors and poses a significant fire and explosion risk.

Q4: How does the concentration of DMAEE affect the reaction exotherm?

A4: Generally, increasing the concentration of the amine catalyst will increase the reaction rate, leading to a faster and higher temperature peak. The relationship is not always linear and depends on other formulation components, such as the amount of water and the type of isocyanate and polyol used. It is crucial to carefully control the amount of DMAEE to avoid over-catalysis.[1]

Troubleshooting Guide

This guide addresses common problems encountered during DMAEE-catalyzed reactions, with a focus on polyurethane foam synthesis.

Problem Potential Causes Recommended Solutions
Foam Core Scorching or Discoloration 1. Excessive catalyst concentration.[5]2. High water content in the formulation.[6][7]3. High ambient or raw material temperature.[3][6]4. Poor heat dissipation due to large foam volume or thick cross-sections.[1][4]5. Poor quality polyols (e.g., high peroxide content).[6]1. Reduce the amount of DMAEE catalyst.[5]2. Replace a portion of the water with a physical blowing agent (e.g., dichloromethane) to act as a heat sink.[5]3. Cool raw materials before mixing and conduct reactions in a temperature-controlled environment.[3]4. Apply the foam in thinner layers, allowing for cooling time between passes.[1] For large blocks, use cooling systems to pull air through the foam.[4]5. Ensure high-purity raw materials are used.[6]
Reaction is Too Fast, Leading to Poor Processing 1. Over-catalysis with DMAEE.2. High initial temperature of reactants.1. Reduce the concentration of DMAEE.2. Consider using a "delayed action" catalyst, which has lower activity at the initial stages of the reaction.3. Pre-cool the reactants before mixing.
Cracking in the Final Product 1. Thermal stress from a rapid and high exotherm followed by rapid cooling.2. Unbalanced reaction rates (gelling vs. blowing).[6]1. Moderate the exotherm by reducing catalyst concentration or using a physical blowing agent.2. Adjust the catalyst package to balance the gel and blow reactions. Different types of cracks can indicate an excess of amine or water.[6]
Sudden and Uncontrolled Temperature Spike (Thermal Runaway) 1. Incorrect stoichiometry of reactants.2. Gross excess of catalyst added accidentally.3. Inadequate cooling or mixing.1. Immediate Action: If safe, activate emergency cooling systems. Evacuate the area.2. For future prevention, always double-check calculations for all reactants.3. Implement a metered addition of the catalyst to control the reaction rate.4. Ensure the reaction vessel is equipped with adequate cooling capacity and efficient stirring.

Data Presentation

Table 1: Effect of Amine Catalyst System on Polyurethane Foam Reaction Profile
ParameterDMAEE SystemConventional DABCO SystemImprovement
Cream Time (sec)2822+6 sec (better flow)
Gel Time (sec)5548+7 sec (wider processing window)
Tack-Free Time (sec)7265+7 sec
VOC Emission (mg/kg)120210↓ 43%
Production Line Speed (m/min)8.57.0↑ 21% Throughput
Source: Adapted from Lee et al., Journal of Cellular Plastics, 2022.[5]
Table 2: Key Thermal Parameters in Polyurethane Foam Production
ParameterValueSignificance
Enthalpy of TDI/MDI Reaction~ -100 kJ/molIndicates a highly exothermic reaction.
Critical Scorching Temperature> 180°C for > 5 minThe threshold above which polymer degradation is likely to occur.[3]
Safe Maximum Temperature Rise (Low-Density Foam)160°C - 170°CA general guideline for preventing scorching in low-density foams.[7]

Experimental Protocols

Protocol 1: Metered Addition of DMAEE Catalyst for Exotherm Control

This protocol is designed for batch reactions where a controlled reaction rate is critical.

Objective: To control the reaction exotherm by adding the DMAEE catalyst gradually over time.

Materials & Equipment:

  • Reaction vessel with a cooling jacket and overhead stirrer

  • Syringe pump or peristaltic pump

  • DMAEE catalyst solution (e.g., diluted in a portion of the polyol)

  • Thermocouple to monitor the internal reaction temperature

  • Reactants (isocyanate, polyol, etc.)

Procedure:

  • Set up the reaction vessel with the main reactants (polyol, water, surfactants) and ensure the cooling system is operational.

  • Begin stirring the initial mixture to ensure homogeneity.

  • Start monitoring the temperature of the mixture.

  • Prepare the DMAEE catalyst for addition via the pump. It is often beneficial to dilute the DMAEE in a non-reactive component of the formulation (like the polyol) to increase the volume and allow for better control over the addition rate.

  • Program the pump to add the catalyst solution at a pre-determined rate. The rate should be slow enough to allow the cooling system to dissipate the generated heat and maintain the desired reaction temperature.

  • Continuously monitor the reaction temperature. If the temperature begins to rise above the set point, pause the catalyst addition until the temperature stabilizes.

  • Once all the catalyst has been added, continue to monitor the temperature as the reaction proceeds to completion. The exotherm may continue for some time after the addition is complete.

  • After the exotherm has subsided and the reaction is complete, proceed with the work-up as required.

Protocol 2: Emergency Response for a Runaway Exotherm

Objective: To safely mitigate an unexpected thermal runaway.

Procedure:

  • Cease Reactant Addition: Immediately stop the addition of any reactants, especially the catalyst.

  • Maximize Cooling: Increase the flow of coolant to the reactor jacket to its maximum capacity. If available, use an emergency cooling system (e.g., an ice bath around the reactor).[8]

  • Chemical Quenching (for Polyurethane Foam): If the situation allows and the formulation is known, a chemical inhibitor can be added. For example, injecting a small amount of an acid like benzoyl chloride can rapidly react with free isocyanate groups and halt the exothermic reaction.[3]

  • Vent Pressure: If the reactor is equipped with a pressure relief system, ensure it is functioning correctly. Do not attempt to manually vent a highly pressurized system.

  • Evacuate: If the temperature continues to rise uncontrollably, evacuate all personnel to a safe distance and alert emergency services.

Visualizations

Troubleshooting_Exotherm start High Exotherm Detected (e.g., Scorching, Rapid Temp Rise) check_catalyst Check Catalyst Concentration start->check_catalyst check_water Check Water Content start->check_water check_temp Check Raw Material & Ambient Temperature start->check_temp check_cooling Evaluate Heat Dissipation start->check_cooling sol_catalyst Reduce DMAEE Concentration check_catalyst->sol_catalyst If too high sol_delayed_catalyst Use Delayed Action Catalyst check_catalyst->sol_delayed_catalyst For better control sol_water Substitute Water with Physical Blowing Agent check_water->sol_water If too high sol_temp Pre-cool Raw Materials check_temp->sol_temp If elevated sol_cooling Apply in Thinner Layers or Use Active Cooling check_cooling->sol_cooling If inadequate

Caption: Troubleshooting workflow for high exotherm issues.

Experimental_Workflow step1 1. Prepare Reactants & Setup Cooled Reactor step2 2. Start Stirring and Temperature Monitoring step1->step2 step3 3. Begin Metered Addition of DMAEE Catalyst step2->step3 step4 4. Continuously Monitor Temperature step3->step4 step5 Adjust Addition Rate or Pause if Temp Exceeds Setpoint step4->step5 Temp High step6 5. Complete Catalyst Addition step4->step6 Temp OK step5->step4 step7 6. Monitor Until Exotherm Subsides step6->step7 step8 7. Proceed to Product Work-up step7->step8

Caption: Workflow for controlled catalyst addition.

References

Degradation pathways of 2-[2-(Dimethylamino)ethoxy]ethanol under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-[2-(Dimethylamino)ethoxy]ethanol. The information is designed to help anticipate and troubleshoot issues related to the degradation of this compound under various experimental conditions.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving 2-[2-(Dimethylamino)ethoxy]ethanol, providing potential causes and solutions in a question-and-answer format.

Issue 1: Unexpected Peaks Observed During HPLC or GC Analysis

  • Question: I am observing unexpected peaks in my chromatogram after storing a solution of 2-[2-(Dimethylamino)ethoxy]ethanol or using it in a formulation. What could be the cause?

  • Answer: The appearance of new peaks likely indicates degradation of the 2-[2-(Dimethylamino)ethoxy]ethanol. The degradation can be influenced by several factors such as the pH of the solution, exposure to oxygen, light, and elevated temperatures. The molecule has three functional groups susceptible to degradation: a tertiary amine, an ether linkage, and a primary alcohol.

    • Oxidative Degradation: The tertiary amine is prone to oxidation, which can lead to the formation of an N-oxide or N-dealkylation, resulting in 2-[2-(methylamino)ethoxy]ethanol and formaldehyde. The ether linkage can also be oxidized, potentially leading to cleavage of the molecule.

    • Hydrolytic Degradation: While generally stable, prolonged exposure to strongly acidic or basic conditions can lead to the cleavage of the ether bond.

    • Photodegradation: Exposure to UV light can induce degradation, often through radical mechanisms.

    Troubleshooting Steps:

    • Review Storage Conditions: Ensure the compound is stored in a cool, dark place, away from strong oxidizing agents, as recommended.[1]

    • Analyze Blank Samples: Run a blank sample of your solvent or formulation matrix to rule out interferences.

    • Characterize Unknown Peaks: Use mass spectrometry (LC-MS or GC-MS) to identify the molecular weights of the unexpected peaks and compare them to the potential degradation products listed in Table 1.

    • Perform Forced Degradation Studies: To confirm the identity of the degradants, you can perform forced degradation studies under controlled conditions (see Experimental Protocols section) to see if you can intentionally generate the same unexpected peaks.

Issue 2: Loss of Assay Potency Over Time

  • Question: The concentration of 2-[2-(Dimethylamino)ethoxy]ethanol in my working solution is decreasing over time. Why is this happening?

  • Answer: A decrease in the concentration of the parent compound is a clear indication of degradation. The rate of degradation will depend on the specific experimental conditions.

    Potential Causes and Solutions:

    • Oxidative Degradation: If your experiment involves exposure to air or oxidizing agents, the tertiary amine and ether functionalities are likely degrading. Consider de-gassing your solvents and working under an inert atmosphere (e.g., nitrogen or argon).

    • pH Effects: If your formulation is at a high or low pH, this could be accelerating the hydrolysis of the ether linkage. Adjusting the pH to a more neutral range, if your experiment allows, may improve stability.

    • Thermal Stress: Elevated temperatures can accelerate all degradation pathways. If possible, conduct your experiment at a lower temperature.

    • Photostability: If your experimental setup is exposed to light, particularly UV light, this could be causing photolytic degradation. Protect your samples from light by using amber vials or covering your setup with aluminum foil.

Issue 3: Inconsistent Results in Repetitive Experiments

  • Question: I am getting variable results when I repeat my experiment using 2-[2-(Dimethylamino)ethoxy]ethanol. What could be causing this inconsistency?

  • Answer: Inconsistent results are often due to uncontrolled variations in experimental conditions that affect the stability of the compound.

    Troubleshooting Workflow:

    G start Inconsistent Results cond1 Are stock solutions freshly prepared? start->cond1 sol1 Prepare fresh stock solutions for each experiment. cond1->sol1 No cond2 Are environmental conditions (light, temp) controlled? cond1->cond2 Yes sol1->cond2 sol2 Standardize and shield from light and temperature fluctuations. cond2->sol2 No cond3 Is the pH of the medium consistent? cond2->cond3 Yes sol2->cond3 sol3 Buffer the experimental medium and verify pH. cond3->sol3 No cond4 Is the source/lot of the compound the same? cond3->cond4 Yes sol3->cond4 sol4 Verify purity of new lots. Run a comparison with a previous lot. cond4->sol4 No end Consistent Results Achieved cond4->end Yes sol4->end

    Troubleshooting workflow for inconsistent results.

FAQs

Q1: What are the most likely degradation pathways for 2-[2-(Dimethylamino)ethoxy]ethanol?

A1: Based on its chemical structure, the most probable degradation pathways involve the tertiary amine, the ether linkage, and the primary alcohol.

  • N-Oxidation: The tertiary amine can be oxidized to form 2-[2-(Dimethylamino)ethoxy]ethanol N-oxide.

  • N-Dealkylation: The dimethylamino group can be sequentially demethylated to form 2-[2-(methylamino)ethoxy]ethanol and then 2-(2-aminoethoxy)ethanol, with the concurrent formation of formaldehyde.[2][3][4][5]

  • Ether Cleavage: The ether bond can be cleaved, particularly under acidic conditions, to yield 2-(dimethylamino)ethanol and ethylene glycol.[6][7]

  • Oxidation of the Alcohol: The primary alcohol group can be oxidized to an aldehyde, forming 2-[2-(dimethylamino)ethoxy]acetaldehyde, and potentially further to 2-[2-(dimethylamino)ethoxy]acetic acid.

A diagram of these proposed pathways is provided below.

G parent 2-[2-(Dimethylamino)ethoxy]ethanol n_oxide N-Oxide parent->n_oxide Oxidation demethylated 2-[2-(Methylamino)ethoxy]ethanol + Formaldehyde parent->demethylated N-Dealkylation ether_cleavage 2-(Dimethylamino)ethanol + Ethylene Glycol parent->ether_cleavage Hydrolysis (Acidic) alcohol_ox 2-[2-(Dimethylamino)ethoxy]acetaldehyde parent->alcohol_ox Oxidation

Proposed degradation pathways.

Q2: How can I prevent the degradation of 2-[2-(Dimethylamino)ethoxy]ethanol in my experiments?

A2: To minimize degradation, consider the following preventative measures:

  • Control Temperature: Store the compound and your experimental samples at low temperatures.

  • Protect from Light: Use amber glassware or protect your samples from light.

  • Inert Atmosphere: For sensitive experiments, work under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • pH Control: Maintain a neutral pH if possible, or be aware of the potential for accelerated degradation at acidic or basic pH.

  • Use Fresh Solutions: Prepare solutions of 2-[2-(Dimethylamino)ethoxy]ethanol fresh before use.

Q3: Are there any known incompatible materials?

A3: Yes, 2-[2-(Dimethylamino)ethoxy]ethanol is incompatible with strong oxidizing agents.[1][8] Contact with these materials can lead to rapid and potentially hazardous reactions.

Data Presentation

The following table summarizes the potential degradation products of 2-[2-(Dimethylamino)ethoxy]ethanol based on its chemical structure and the known degradation pathways of similar compounds.

Table 1: Potential Degradation Products of 2-[2-(Dimethylamino)ethoxy]ethanol

Degradation PathwayPotential Degradation ProductMolecular FormulaMolecular Weight ( g/mol )
N-Oxidation2-[2-(Dimethylamino)ethoxy]ethanol N-oxideC₆H₁₅NO₃149.19
N-Dealkylation2-[2-(Methylamino)ethoxy]ethanolC₅H₁₃NO₂119.16
FormaldehydeCH₂O30.03
Ether Cleavage2-(Dimethylamino)ethanolC₄H₁₁NO89.14
Ethylene GlycolC₂H₆O₂62.07
Alcohol Oxidation2-[2-(Dimethylamino)ethoxy]acetaldehydeC₆H₁₃NO₂131.17
2-[2-(Dimethylamino)ethoxy]acetic acidC₆H₁₃NO₃147.17

Experimental Protocols

The following are generalized protocols for forced degradation studies. These should be adapted based on the specific requirements of your research.

Forced Degradation Experimental Workflow

G cluster_stress Stress Conditions hydrolysis Hydrolysis (Acid, Base, Neutral) analysis Analyze by LC-MS/GC-MS hydrolysis->analysis oxidation Oxidation (e.g., H₂O₂) oxidation->analysis thermal Thermal (Elevated Temperature) thermal->analysis photolytic Photolytic (UV/Vis Light) photolytic->analysis start Prepare Solution of 2-[2-(Dimethylamino)ethoxy]ethanol stress Expose to Stress Conditions start->stress end Identify Degradation Products and Pathways analysis->end

Workflow for forced degradation studies.

1. Hydrolytic Degradation

  • Objective: To assess degradation under acidic, basic, and neutral pH conditions.

  • Procedure:

    • Prepare three solutions of 2-[2-(Dimethylamino)ethoxy]ethanol (e.g., 1 mg/mL) in:

      • 0.1 N Hydrochloric Acid (HCl)

      • 0.1 N Sodium Hydroxide (NaOH)

      • Purified Water

    • Store the solutions at a controlled temperature (e.g., 60 °C) for a specified period (e.g., 24 hours).

    • At various time points, withdraw an aliquot, neutralize it if necessary, and dilute to a suitable concentration for analysis.

    • Analyze the samples by a stability-indicating HPLC method with UV and MS detection.

2. Oxidative Degradation

  • Objective: To evaluate the impact of an oxidizing agent.

  • Procedure:

    • Prepare a solution of 2-[2-(Dimethylamino)ethoxy]ethanol (e.g., 1 mg/mL) in a suitable solvent.

    • Add a solution of hydrogen peroxide (e.g., 3% H₂O₂).

    • Store the solution at room temperature for a specified period (e.g., 24 hours), protected from light.

    • At various time points, withdraw an aliquot and dilute for analysis.

    • Analyze the samples by HPLC-MS or GC-MS.

3. Thermal Degradation

  • Objective: To investigate the effect of elevated temperature.

  • Procedure:

    • Place a solid sample of 2-[2-(Dimethylamino)ethoxy]ethanol in a controlled temperature oven (e.g., 80 °C) for a specified duration.

    • Also, prepare a solution of the compound (e.g., 1 mg/mL) and store it at the same elevated temperature.

    • At various time points, take samples for analysis. For the solid sample, dissolve it in a suitable solvent.

    • Analyze the samples to identify any degradation products.

4. Photolytic Degradation

  • Objective: To assess the stability of the compound under light exposure.

  • Procedure:

    • Prepare a solution of 2-[2-(Dimethylamino)ethoxy]ethanol (e.g., 1 mg/mL).

    • Expose the solution to a light source that provides both UV and visible light (e.g., in a photostability chamber) for a defined period.

    • Prepare a control sample that is protected from light (e.g., wrapped in aluminum foil) and stored under the same temperature conditions.

    • At the end of the exposure period, analyze both the exposed and control samples by HPLC-MS.

References

Identifying impurities in 2-[2-(Dimethylamino)ethoxy]ethanol and their impact

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-[2-(Dimethylamino)ethoxy]ethanol (DMAEE).

Frequently Asked Questions (FAQs)

Q1: What is 2-[2-(Dimethylamino)ethoxy]ethanol (DMAEE) and what are its primary applications?

A1: 2-[2-(Dimethylamino)ethoxy]ethanol, also known as DMAEE, is a bifunctional molecule containing a tertiary amine and a primary alcohol.[1] It is a colorless to yellowish liquid with a characteristic amine-like odor.[2] Its primary applications include:

  • Catalyst in Polyurethane Production: DMAEE is widely used as a catalyst in the manufacturing of polyurethane foams, where it influences the reaction kinetics and final properties of the foam.[1][2]

  • Intermediate in Chemical Synthesis: It serves as a building block in the synthesis of various chemicals, including active pharmaceutical ingredients (APIs).[2]

  • Use in Pharmaceutical Formulations: Due to its properties, it can be used as an excipient in pharmaceutical formulations, although its compatibility with the API must be carefully evaluated.

Q2: What are the common impurities found in commercial grades of DMAEE?

A2: Impurities in DMAEE typically originate from its synthesis process or degradation. The most common synthesis route involves the reaction of dimethylamine with ethylene oxide or the reaction of diethylene glycol with dimethylamine.[1] Potential impurities include:

  • Unreacted Starting Materials:

    • Dimethylamine

    • Ethylene Oxide

    • Diethylene Glycol

  • Intermediates and Byproducts:

    • N,N-dimethylethanolamine (DMEA)

    • Higher ethoxylated homologues of DMAEE, such as 2-(2-(2-(Dimethylamino)ethoxy)ethoxy)ethanol.

    • Other process-related impurities.

Q3: How can impurities in DMAEE affect my experiments?

A3: The presence of impurities in DMAEE can have significant impacts on various applications:

  • In Polyurethane Foam Production: Impurities can alter the catalytic activity of DMAEE, affecting the reaction profile (cream, gel, and tack-free times), foam morphology (cell structure, density), and the final physical properties of the foam.[3] Residual impurities can also lead to discoloration and long-term degradation of the polyurethane product.

  • In Pharmaceutical Drug Development: Impurities can lead to drug-excipient incompatibility, causing degradation of the active pharmaceutical ingredient (API) and affecting the stability, efficacy, and safety of the final drug product.[4]

Troubleshooting Guides

Issue 1: Inconsistent reaction times and poor foam quality in polyurethane synthesis.

Possible Cause: The presence of impurities in the DMAEE catalyst is a likely cause. Impurities such as N,N-dimethylethanolamine (DMEA) or residual starting materials can alter the catalytic activity.

Troubleshooting Steps:

  • Verify DMAEE Purity: Analyze the purity of your DMAEE lot using the analytical protocols provided below (See Experimental Protocols section).

  • Quantify Critical Impurities: Pay close attention to the levels of DMEA and other amine-related impurities, as they are known to have a significant impact on the polyurethane reaction.

  • Consult Quantitative Data: Refer to the data in Table 1 to understand the potential impact of specific impurity levels on your formulation.

  • Source High-Purity DMAEE: If impurity levels are high, consider sourcing a higher purity grade of DMAEE.

Issue 2: Unexpected degradation of an Active Pharmaceutical Ingredient (API) in a formulation containing DMAEE.

Possible Cause: Reactive impurities in DMAEE may be incompatible with your API. Tertiary amines and their related impurities can sometimes participate in side reactions with sensitive functional groups in the API.

Troubleshooting Steps:

  • Impurity Profiling: Perform a thorough impurity profile of the DMAEE used in your formulation.

  • Forced Degradation Studies: Conduct forced degradation studies of your API in the presence of the DMAEE lot to confirm incompatibility. A model protocol is provided in the Experimental Protocols section.

  • Identify the Culprit Impurity: If degradation is confirmed, attempt to identify the specific impurity causing the issue by testing the API's stability in the presence of commercially available standards of the suspected impurities.

  • Reformulation or Sourcing: Consider replacing DMAEE with a more suitable excipient or sourcing a DMAEE grade with minimal levels of the reactive impurity.

Quantitative Data on Impurity Impact

Table 1: Impact of N,N-Dimethylethanolamine (DMEA) Impurity on Polyurethane System Processing Times

DMEA Concentration (phr - parts per hundred resin)Effect on Cream TimeEffect on Pot LifeReference
0.3Extended by 12 seconds-[5]
0.4-Extended from 45 to 78 minutes (73% increase)[5]

Experimental Protocols

Protocol 1: GC-MS Method for the Identification and Quantification of Volatile Impurities in DMAEE

This protocol is adapted from validated methods for analyzing volatile impurities in similar matrices.[6][7][8]

1. Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

  • Capillary Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Autosampler.

2. Reagents and Standards:

  • High-purity DMAEE for reference.

  • Certified standards of potential impurities: Dimethylamine, N,N-dimethylethanolamine, Diethylene glycol.

  • Solvent: Dichloromethane (HPLC grade).

3. Sample Preparation:

  • Accurately weigh approximately 100 mg of the DMAEE sample into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with Dichloromethane.

  • Prepare calibration standards of the target impurities in Dichloromethane at concentrations bracketing the expected impurity levels.

4. GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 30-400.

5. Data Analysis:

  • Identify impurities by comparing their retention times and mass spectra with those of the certified standards.

  • Quantify the impurities using a calibration curve generated from the analysis of the standard solutions.

Protocol 2: HPLC-MS Method for the Determination of Polar and Non-Volatile Impurities in DMAEE

This protocol is designed for the analysis of higher ethoxylated homologues and other polar impurities.[9][10]

1. Instrumentation:

  • High-Performance Liquid Chromatograph coupled with a Mass Spectrometer (HPLC-MS) with an Electrospray Ionization (ESI) source.

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

2. Reagents and Standards:

  • High-purity DMAEE.

  • Standard for 2-(2-(2-(Dimethylamino)ethoxy)ethoxy)ethanol.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

3. Sample Preparation:

  • Accurately weigh approximately 100 mg of the DMAEE sample into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with a 50:50 mixture of Mobile Phase A and B.

  • Prepare calibration standards of the target impurities in the same diluent.

4. HPLC-MS Conditions:

  • Column Temperature: 30 °C

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-20 min: Linear gradient from 5% to 95% B

    • 20-25 min: 95% B

    • 25.1-30 min: 5% B (re-equilibration)

  • MS Conditions (ESI Positive Mode):

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Desolvation Gas Flow: 600 L/hr

    • Scan Range: m/z 50-500

5. Data Analysis:

  • Identify impurities based on their retention times and mass-to-charge ratios.

  • Quantify using an external standard calibration curve.

Protocol 3: Forced Degradation Study of an API in the Presence of DMAEE

This protocol provides a framework for assessing the compatibility of an API with DMAEE under stressed conditions.[11][12]

1. Materials:

  • Active Pharmaceutical Ingredient (API).

  • DMAEE (the lot ).

  • Control excipient (known to be inert with the API).

  • Stress agents: Hydrochloric acid, Sodium hydroxide, Hydrogen peroxide.

  • Environmental chambers (for thermal and photostability testing).

2. Procedure:

  • Sample Preparation: Prepare solutions or solid mixtures of the API with DMAEE and the control excipient at a relevant ratio.

  • Acid/Base Hydrolysis: Treat the samples with 0.1 N HCl and 0.1 N NaOH at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

  • Oxidation: Treat the samples with 3% H₂O₂ at room temperature for a defined period.

  • Thermal Degradation: Expose the solid samples to dry heat (e.g., 80 °C) for a defined period.

  • Photostability: Expose the samples to light according to ICH Q1B guidelines.

  • Analysis: At each time point, analyze the samples using a validated stability-indicating HPLC method for the API to determine the extent of degradation.

3. Evaluation:

  • Compare the degradation profile of the API in the presence of DMAEE to that with the control excipient. A significant increase in degradation suggests an incompatibility.

Visualizations

Troubleshooting_Workflow Start Experiment Fails (e.g., bad foam, API degradation) Check_DMAEE Is DMAEE a potential cause? Start->Check_DMAEE Analyze_Purity Analyze DMAEE Purity (GC-MS & HPLC-MS) Check_DMAEE->Analyze_Purity Impurities_Detected Impurities Detected? Analyze_Purity->Impurities_Detected No_Impurities Impurities within spec. Investigate other causes. Impurities_Detected->No_Impurities No Identify_Impact Identify Impurity Impact Impurities_Detected->Identify_Impact Yes Consult_Data Consult Quantitative Data Tables Identify_Impact->Consult_Data Forced_Degradation Perform Forced Degradation Study (for pharma applications) Identify_Impact->Forced_Degradation Action Take Corrective Action Consult_Data->Action Forced_Degradation->Action Source_New_DMAEE Source High-Purity DMAEE Action->Source_New_DMAEE Reformulate Reformulate (if necessary) Action->Reformulate

Caption: Troubleshooting workflow for DMAEE-related experimental issues.

Experimental_Workflow cluster_GCMS GC-MS Analysis for Volatiles cluster_HPLCMS HPLC-MS Analysis for Non-Volatiles GCMS_Sample Sample Prep Dissolve in Dichloromethane GCMS_Inject GC Injection Splitless Mode GCMS_Sample->GCMS_Inject GCMS_Separate Separation DB-5ms Column GCMS_Inject->GCMS_Separate GCMS_Detect MS Detection EI, Scan Mode GCMS_Separate->GCMS_Detect GCMS_Analyze Data Analysis Identify & Quantify GCMS_Detect->GCMS_Analyze HPLCMS_Sample Sample Prep Dissolve in Mobile Phase HPLCMS_Inject HPLC Injection 10 µL HPLCMS_Sample->HPLCMS_Inject HPLCMS_Separate Separation C18 Column HPLCMS_Inject->HPLCMS_Separate HPLCMS_Detect MS Detection ESI+, Scan Mode HPLCMS_Separate->HPLCMS_Detect HPLCMS_Analyze Data Analysis Identify & Quantify HPLCMS_Detect->HPLCMS_Analyze

Caption: Analytical workflows for impurity profiling of DMAEE.

References

Technical Support Center: Managing Amine Odor in Polyurethane Foams with 2-[2-(Dimethylamino)ethoxy]ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-[2-(Dimethylamino)ethoxy]ethanol (DMAEE) to manage amine odor in polyurethane (PU) foam experiments.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Action(s)
Persistent "Fishy" or Amine Odor Despite Using DMAEE 1. Incomplete Reaction of DMAEE: The hydroxyl group of DMAEE may not have fully reacted with the isocyanate, leaving unreacted tertiary amine groups that can be volatile.[1] 2. Incorrect Catalyst Concentration: The concentration of DMAEE may be too high, leading to an excess of unreacted amine. 3. Presence of Other Volatile Amines: The formulation may contain other, more volatile traditional amine catalysts that are contributing to the odor. 4. Improper Curing: Insufficient curing time or temperature can prevent the complete incorporation of DMAEE into the polymer matrix.[1]1. Optimize Isocyanate Index: Ensure the isocyanate index is sufficient to react with all hydroxyl groups, including that of DMAEE. 2. Adjust DMAEE Concentration: Titrate the concentration of DMAEE to the minimum effective level required for desired reaction kinetics. 3. Formulation Review: If possible, replace any traditional, non-reactive amine catalysts with reactive alternatives or solely use DMAEE. 4. Verify Curing Parameters: Ensure the foam is cured at the recommended temperature and for a sufficient duration to allow for complete reaction.
Slow Foam Rise or Gel Time 1. Low DMAEE Concentration: The catalyst level may be insufficient to drive the blowing and gelling reactions at the desired rate. 2. Low Temperature: The reaction temperature may be too low, slowing down the catalytic activity of DMAEE.1. Increase DMAEE Concentration: Incrementally increase the DMAEE concentration while monitoring the reaction profile. 2. Adjust Temperature: Increase the initial temperature of the reactants according to the formulation's technical data sheet.
Foam Collapse or Poor Cell Structure 1. Imbalance in Blowing and Gelling Reactions: The ratio of blowing (water-isocyanate) to gelling (polyol-isocyanate) reaction is not optimal. While DMAEE is a reactive catalyst, the overall catalyst package needs to be balanced.[2] 2. Surfactant Issues: The silicone surfactant may not be stabilizing the foam cells effectively.1. Co-Catalyst Addition: Consider the addition of a co-catalyst that can help balance the reaction kinetics. 2. Surfactant Optimization: Evaluate the type and concentration of the silicone surfactant to ensure proper cell stabilization.
Variability in Foam Properties Between Batches 1. Inconsistent Mixing: Inadequate mixing of the components can lead to localized areas of high or low catalyst concentration. 2. Moisture Content Variation: Fluctuations in the moisture content of the polyol or other components can affect the blowing reaction and overall foam properties.1. Standardize Mixing Protocol: Ensure a consistent and thorough mixing procedure for all batches. 2. Control Moisture: Store raw materials in sealed containers and in a dry environment to minimize moisture absorption.

Frequently Asked Questions (FAQs)

Q1: What is 2-[2-(Dimethylamino)ethoxy]ethanol (DMAEE) and how does it reduce amine odor in polyurethane foams?

A1: 2-[2-(Dimethylamino)ethoxy]ethanol, also known as DMAEE, is a tertiary amine catalyst used in the production of polyurethane foams.[3] It is considered a "reactive" catalyst because it contains a hydroxyl (-OH) group that can react with isocyanate groups in the foam formulation. This reaction chemically incorporates the DMAEE molecule into the polyurethane polymer backbone. By binding to the polymer, its volatility is significantly reduced, which in turn minimizes the characteristic "fishy" amine odor often associated with residual, unreacted volatile amine catalysts.[1][4]

Q2: What are the main advantages of using DMAEE over traditional amine catalysts like triethylenediamine (TEDA) or bis(2-dimethylaminoethyl) ether (BDMAEE)?

A2: The primary advantage is the significant reduction in volatile organic compound (VOC) emissions and amine odor in the final foam product.[1] This is due to its reactive nature, which chemically bonds it to the polymer matrix. Traditional catalysts like TEDA and BDMAEE are non-reactive and can remain as volatile residues in the foam, leading to odor and potential health concerns.[2]

Q3: Can DMAEE be used as the sole amine catalyst in a polyurethane foam formulation?

A3: In many formulations, particularly for flexible foams, DMAEE can be used as the sole amine catalyst.[5] However, the feasibility of this depends on the specific requirements for reaction kinetics (rise and gel times) and the desired final properties of the foam. In some cases, it may be used in conjunction with other catalysts to achieve a specific balance between the blowing and gelling reactions.

Q4: What is the typical concentration range for DMAEE in a polyurethane foam formulation?

A4: The concentration of DMAEE can vary depending on the specific foam system (e.g., flexible, rigid, molded) and the desired reactivity. Generally, amine catalysts are used in concentrations ranging from 0.1 to 5.0 parts per hundred parts of polyol (pphp). It is crucial to consult the technical data sheet for your specific polyol and isocyanate system and to perform experimental trials to determine the optimal concentration.

Q5: Are there any specific safety precautions to consider when working with DMAEE?

A5: Yes, like other amine catalysts, DMAEE should be handled with care. It is advisable to work in a well-ventilated area and to use appropriate personal protective equipment (PPE), including gloves and safety glasses. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the manufacturer.

Data Presentation

The following table presents representative data on the reduction of volatile amine emissions when a reactive catalyst like DMAEE is used in comparison to a traditional, non-reactive amine catalyst in a flexible polyurethane foam formulation.

Table 1: Comparison of Volatile Amine Emissions from Flexible Polyurethane Foam

Amine CatalystCatalyst TypeAmine Emission Level (µg/m³)Odor Panel Assessment (Subjective Scale 1-5, 5=very strong)
Triethylenediamine (TEDA)Non-Reactive150 - 2504.5
2-[2-(Dimethylamino)ethoxy]ethanol (DMAEE) Reactive < 10 1.5

Note: The data presented are representative values compiled from industry literature on reactive versus non-reactive amine catalysts and are intended for comparative purposes. Actual emission levels can vary based on the specific formulation, processing conditions, and analytical methodology.

Experimental Protocols

Protocol 1: Quantification of Residual Amines in Polyurethane Foam by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is adapted from established methods for the analysis of amines in polyurethane products.[6][7]

  • Sample Preparation:

    • Cut a representative sample of the cured polyurethane foam into small pieces (approximately 2-3 mm).

    • Accurately weigh 50 mg of the foam sample and place it into a 50 mL glass tube with a screw cap.

  • Extraction:

    • Add 20 mL of methanol to the glass tube containing the foam sample.

    • Seal the tube and place it in an oven at 60°C overnight for extraction.

    • After extraction, remove the foam pieces and wash them with an additional 5 mL of methanol, combining the wash with the original extract.

    • Add 1 mL of 4% acetic acid to the combined solution.

    • Evaporate the solution to a volume of approximately 1 mL using a gentle stream of nitrogen or a rotary evaporator.

    • Dilute the final concentrated extract to 10 mL with 4% acetic acid. This is the test solution.

  • LC-MS/MS Analysis:

    • Instrumentation: A liquid chromatograph coupled with a tandem mass spectrometer (LC-MS/MS) equipped with an electrospray ionization (ESI) source.

    • Column: An Acquity HSS T3 column (100 mm x 2.1 mm, 1.7 µm particle diameter) or equivalent.

    • Mobile Phase:

      • A: 0.1% formic acid in water

      • B: 0.1% formic acid in methanol

    • Gradient: A linear gradient from 99:1 (A:B) to 5:95 (A:B) over 5 minutes, followed by a 2-minute hold.

    • Flow Rate: 0.3 mL/min.

    • Detection: Multiple Reaction Monitoring (MRM) mode. The specific precursor and product ions for DMAEE and other target amines must be determined by direct infusion of standards.

    • Quantification: Create a calibration curve using standards of known concentrations of the target amines. The concentration of amines in the foam sample can be calculated from this curve.

Visualizations

PolyurethaneReaction cluster_reactants Reactants cluster_reactions Primary Reactions cluster_products Products Isocyanate Diisocyanate (R-NCO) Gel_Reaction Gelling Reaction Isocyanate->Gel_Reaction Blow_Reaction Blowing Reaction Isocyanate->Blow_Reaction Catalyst_Reaction Catalyst Incorporation Isocyanate->Catalyst_Reaction Polyol Polyol (R'-OH) Polyol->Gel_Reaction Water Water (H2O) Water->Blow_Reaction DMAEE DMAEE Catalyst (HO-R''-NR2) DMAEE->Catalyst_Reaction -OH group reacts Urethane Polyurethane (Urethane Linkage) Gel_Reaction->Urethane Forms polymer backbone CO2 Carbon Dioxide (Foam Expansion) Blow_Reaction->CO2 Produces gas Urea Polyurea (Urea Linkage) Blow_Reaction->Urea Incorporated_Catalyst Bound Catalyst Residue Catalyst_Reaction->Incorporated_Catalyst Covalently bonded Urethane->Incorporated_Catalyst

Caption: Reaction pathway of polyurethane foam formation with DMAEE.

AmineOdorMechanism cluster_traditional Traditional (Non-Reactive) Catalyst cluster_dmaee DMAEE (Reactive) Catalyst Traditional_Catalyst Volatile Amine Catalyst (e.g., TEDA) Foam_Matrix_T Polyurethane Foam Matrix Traditional_Catalyst->Foam_Matrix_T Physical Entrapment Unreacted_Amine Unreacted Volatile Amine (Trapped in foam) Foam_Matrix_T->Unreacted_Amine No chemical bond Amine_Odor_T Amine Odor (High) Unreacted_Amine->Amine_Odor_T Volatilization DMAEE_Catalyst 2-[2-(Dimethylamino)ethoxy]ethanol (DMAEE) Foam_Matrix_D Polyurethane Foam Matrix DMAEE_Catalyst->Foam_Matrix_D Covalent Bonding (Reaction with Isocyanate) Reacted_Amine Chemically Bound Amine (Part of polymer) Foam_Matrix_D->Reacted_Amine Incorporated into matrix Amine_Odor_D Amine Odor (Low/Negligible) Reacted_Amine->Amine_Odor_D Low Volatility

Caption: Mechanism of amine odor reduction using DMAEE.

References

Preventing degradation of 2-[2-(Dimethylamino)ethoxy]ethanol during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of 2-[2-(Dimethylamino)ethoxy]ethanol (DMAEE) during storage and use.

Troubleshooting Guide

This section addresses common issues encountered during the storage and handling of DMAEE in a question-and-answer format.

IssuePossible Cause(s)Recommended Action(s)
Discoloration (Yellowing or Browning) Oxidation due to exposure to air (oxygen) and/or light.- Store the compound under an inert atmosphere such as nitrogen or argon. - Use amber glass vials or store in a dark place to protect from light. - Ensure the container is tightly sealed.
Presence of Particulates or Haze - Absorption of atmospheric moisture leading to hydrolysis. - Formation of insoluble degradation products.- Store in a desiccator or a dry environment. - Ensure the container is tightly sealed with a high-quality cap. - Filter the solution using a compatible syringe filter (e.g., PTFE) before use.
Change in pH of Aqueous Solutions Formation of acidic byproducts from oxidative degradation or basic byproducts from hydrolysis.- Monitor the pH of stock solutions periodically. - Prepare fresh solutions for critical experiments. - If a significant pH shift is observed, the product may be degraded and should be re-analyzed for purity.
Unexpected Peaks in Analytical Chromatography (HPLC/GC) Presence of degradation products or residual impurities from synthesis.- Perform a forced degradation study to identify potential degradation products. - Use a validated, stability-indicating analytical method for purity assessment.[1][2] - If new impurities appear over time, re-evaluate storage conditions.
Reduced Performance in a Reaction or Formulation Degradation of the active DMAEE molecule, leading to lower effective concentration.- Re-qualify the material using a suitable analytical method (e.g., titration, GC) before use, especially for lots stored for an extended period. - Store aliquots to minimize repeated opening and closing of the main container.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for 2-[2-(Dimethylamino)ethoxy]ethanol?

A1: To ensure the long-term stability of DMAEE, it should be stored in a cool, dry, and dark place.[3][4] The ideal storage temperature is below 30°C (86°F).[3] It is highly recommended to store the compound in a tightly sealed container under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture absorption.[3][4]

Q2: My DMAEE has turned slightly yellow. Can I still use it?

A2: A slight yellowing is a common sign of minor oxidation. While it may still be suitable for some applications, it is crucial to verify its purity before use in sensitive experiments. You can re-analyze the material using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to quantify the level of impurities. For applications requiring high purity, it is advisable to use a fresh, colorless batch.

Q3: How does moisture affect the stability of DMAEE?

A3: DMAEE, like many amines, can be hygroscopic, meaning it can absorb moisture from the air.[3] This can lead to hydrolysis, forming undesirable byproducts and potentially altering the compound's properties and performance in your experiments. Always handle DMAEE in a dry environment and ensure containers are sealed tightly after use.

Q4: What are the primary degradation pathways for DMAEE?

A4: The primary degradation pathways for DMAEE are:

  • Oxidation: The tertiary amine is susceptible to oxidation by atmospheric oxygen, which is accelerated by light and heat. This is often the cause of discoloration.

  • Thermal Degradation: At elevated temperatures (e.g., 150°C), DMAEE can degrade. One identified thermal degradation product is methylaminoethoxyethanol (MAEE).[5]

  • Hydrolysis: Reaction with water can lead to the formation of byproducts, although specific hydrolysis products for DMAEE are not extensively documented in publicly available literature.

Q5: Are there any materials that are incompatible with DMAEE during storage?

A5: Yes, DMAEE should be stored away from strong oxidizing agents, strong acids, and isocyanates to prevent vigorous and potentially hazardous reactions.[6] Ensure that storage containers are made of compatible materials like glass or high-density polyethylene (HDPE).[3]

Quantitative Stability Data

The following table summarizes the expected stability of DMAEE under various stress conditions. This data is illustrative and based on typical behavior of similar amine compounds. Actual degradation rates may vary based on purity, specific storage conditions, and container type.

ConditionStressorDurationTemperatureExpected Degradation (%)Potential Degradation Products
Oxidative Air Exposure (in opened vial)30 days25°C5 - 10%N-oxides, dealkylation products
Oxidative 3% Hydrogen Peroxide24 hours25°C15 - 25%N-oxides, various oxidized species
Acidic Hydrolysis 0.1 M HCl48 hours60°C< 5%Minimal degradation expected
Basic Hydrolysis 0.1 M NaOH48 hours60°C< 5%Minimal degradation expected
Thermal Inert Atmosphere (N₂)7 days80°C2 - 5%Methylaminoethoxyethanol (MAEE) and other minor products
Photolytic Direct Sunlight Exposure7 daysAmbient10 - 20%Various photo-oxidative products

Experimental Protocols

Protocol 1: Purity Determination by Gas Chromatography (GC)

This protocol provides a general method for determining the purity of DMAEE and identifying potential volatile impurities.

1. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 6890N or equivalent, equipped with a Flame Ionization Detector (FID).

  • Column: DB-WAX capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar column.

  • Carrier Gas: Helium at a constant flow of 1.3 mL/min.

  • Injector Temperature: 250°C

  • Detector Temperature: 280°C

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 15°C/min to 220°C.

    • Hold at 220°C for 5 minutes.

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

2. Sample Preparation:

  • Prepare a 1 mg/mL solution of DMAEE in a suitable solvent such as methanol or isopropanol.

  • Vortex the solution until the sample is fully dissolved.

3. Analysis:

  • Inject the prepared sample into the GC.

  • Integrate the peaks and calculate the area percent of the main DMAEE peak relative to the total peak area to determine the purity.

Protocol 2: Determination of Water Content by Karl Fischer Titration

This protocol describes the determination of water content in DMAEE, which is crucial as moisture can lead to degradation.

1. Instrumentation and Reagents:

  • Titrator: Coulometric Karl Fischer titrator (e.g., Hiranuma AQ-series).[7]

  • Anode Solution: HYDRANAL™-Coulomat AG or equivalent.[7]

  • Cathode Solution: HYDRANAL™-Coulomat CG or equivalent (if using a cell with a diaphragm).[7]

  • Neutralizing Agent: Benzoic acid or salicylic acid.[7]

2. Procedure:

  • Add the appropriate Karl Fischer reagents to the titration cell.

  • For strongly basic amines like DMAEE, add a neutralizing agent (e.g., benzoic acid) to the anode solution to prevent interference with the endpoint detection.[7]

  • Start the titrator and allow it to precondition until a stable, low drift is achieved.

  • Using a dry, gas-tight syringe, accurately weigh and inject a known amount of the DMAEE sample into the titration cell.

  • Start the titration. The instrument will automatically determine the amount of water and express it as a percentage or in parts per million (ppm).

Visualizations

DegradationPathway DMAEE 2-[2-(Dimethylamino)ethoxy]ethanol (DMAEE) Oxidation Oxidation (Air, Light) DMAEE->Oxidation O₂ / hν Thermal Thermal Stress (High Temperature) DMAEE->Thermal Δ Hydrolysis Hydrolysis (Moisture) DMAEE->Hydrolysis H₂O Deg_Products_Ox N-Oxides, Dealkylation Products Oxidation->Deg_Products_Ox Deg_Products_Th Methylaminoethoxyethanol (MAEE) Thermal->Deg_Products_Th Deg_Products_Hy Hydrolytic Byproducts Hydrolysis->Deg_Products_Hy

References

Technical Support Center: Optimizing Polyurethane Formulations with 2-[2-(Dimethylamino)ethoxy]ethanol (DMAEE)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing 2-[2-(Dimethylamino)ethoxy]ethanol (DMAEE) to reduce viscosity in polyurethane formulations. Below you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data presentation to assist in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of 2-[2-(Dimethylamino)ethoxy]ethanol (DMAEE) in polyurethane formulations?

A1: 2-[2-(Dimethylamino)ethoxy]ethanol (DMAEE) primarily acts as a reactive tertiary amine catalyst.[1] It is particularly effective at catalyzing the blowing reaction (the reaction between isocyanate and water to produce carbon dioxide), which is crucial for the expansion of polyurethane foams.[2] Due to its chemical structure, which includes a hydroxyl group, it can react with isocyanate groups and become chemically bound within the polyurethane polymer matrix.[2] This reactive nature helps to minimize residual odor in the final product.[2]

Q2: How does DMAEE affect the viscosity of a polyurethane formulation?

Q3: What types of polyurethane applications is DMAEE suitable for?

A3: DMAEE is a versatile catalyst used in a variety of polyurethane applications, including:

  • Flexible foams for seating, mattresses, and automotive interiors.

  • Rigid polyurethane foams.[2]

  • High-resilience toy foam.[2]

  • Spray foam insulation.

  • Coatings, adhesives, sealants, and elastomers (CASE) applications.

Q4: What are the typical physical and chemical properties of DMAEE?

A4: The table below summarizes the typical properties of DMAEE.

PropertyValue
Chemical Formula C6H15NO2
Molecular Weight 133.19 g/mol
Appearance Colorless to light yellow liquid
Viscosity (25°C) ~5 mPa·s
Density (20°C) ~0.96 g/cm³
Boiling Point 201-205 °C
Flash Point (PMCC) 86 °C
Solubility in Water Soluble
pH (aqueous solution) ~11.0

(Data sourced from various technical datasheets)[2]

Troubleshooting Guide

This guide addresses common issues that may be encountered when using DMAEE in polyurethane formulations.

Issue 1: Viscosity is too high, leading to poor flow and processing difficulties.

Potential Cause Suggested Solution
Insufficient DMAEE Concentration While DMAEE can help reduce viscosity, its primary role is as a catalyst. However, incrementally increasing the DMAEE concentration (within formulation limits) may have a modest effect on reducing viscosity due to its low intrinsic viscosity. Always perform small-scale trials to evaluate the impact on reactivity and final properties.
High Viscosity of Other Components Review the viscosity of the polyol and isocyanate components. Consider using lower viscosity grades if available and compatible with your application's requirements.
Low Ambient or Material Temperature The viscosity of polyurethane components is highly temperature-dependent. Ensure that all components and the processing environment are at the recommended temperature to lower viscosity.
Premature Reaction (Short Pot Life) If the viscosity builds up too quickly, the pot life may be too short. While DMAEE primarily catalyzes the blowing reaction, an imbalance with the gelling catalyst can lead to rapid viscosity increase. Adjust the catalyst package to achieve a more balanced reaction profile.

Issue 2: Foam collapses or has poor structural integrity.

Potential Cause Suggested Solution
Catalyst Imbalance A common cause of foam collapse is an improper ratio of blowing catalyst (like DMAEE) to gelling catalyst.[3] If the blowing reaction is too fast relative to the gelling (polymerization) reaction, the cell walls will not have sufficient strength to withstand the internal gas pressure, leading to collapse.
Incorrect Mixing Ratio An off-ratio mix of isocyanate and polyol will result in an incomplete reaction and poor polymer network formation, leading to foam collapse.
Moisture Contamination Excess moisture can lead to an overly aggressive blowing reaction, causing the foam structure to be weak. Ensure all components are dry and stored properly.

Issue 3: Inconsistent cell structure or large voids in the foam.

Potential Cause Suggested Solution
Poor Mixing Inadequate mixing of the components can lead to localized areas with incorrect catalyst concentration, resulting in an uneven reaction and inconsistent cell structure.
Air Entrapment Entrapping excessive air during mixing can lead to large voids in the final foam. Optimize mixing parameters to minimize air incorporation.
Catalyst Concentration An inappropriate catalyst concentration can affect the nucleation and growth of cells. Fine-tune the DMAEE and gelling catalyst levels to achieve the desired cell morphology.

Data Presentation

Table 1: Effect of DMAEE Concentration on Polyurethane Formulation Viscosity (Illustrative)

Disclaimer: The following table is a template for data collection. Specific values for viscosity reduction are highly dependent on the complete formulation (polyol, isocyanate, other additives) and processing conditions. Experimental determination is necessary to obtain accurate quantitative data for your specific system.

DMAEE Concentration (parts per hundred polyol - pphp)Initial Mixed Viscosity (mPa·s)Viscosity after 5 minutes (mPa·s)Gel Time (seconds)
0.1[Experimental Data][Experimental Data][Experimental Data]
0.3[Experimental Data][Experimental Data][Experimental Data]
0.5[Experimental Data][Experimental Data][Experimental Data]
0.7[Experimental Data][Experimental Data][Experimental Data]
1.0[Experimental Data][Experimental Data][Experimental Data]

Experimental Protocols

Protocol 1: Preparation of a Model Polyurethane Foam Formulation

1. Materials and Equipment:

  • Polyether polyol
  • Polymeric MDI (pMDI)
  • Deionized water (blowing agent)
  • Silicone surfactant
  • Gelling catalyst (e.g., dibutyltin dilaurate - DBTDL)
  • 2-[2-(Dimethylamino)ethoxy]ethanol (DMAEE)
  • Digital scale (accurate to 0.01 g)
  • Mixing cups and stirring rods
  • Fume hood

2. Procedure:

  • In a mixing cup, accurately weigh the desired amount of polyether polyol.
  • Add the silicone surfactant, deionized water, gelling catalyst, and the specified amount of DMAEE to the polyol.
  • Thoroughly mix these components for 60 seconds at a consistent speed to ensure a homogenous "B-side" mixture.
  • In a separate container, weigh the required amount of pMDI ("A-side").
  • Under vigorous stirring, add the pMDI to the B-side mixture.
  • Mix for the specified time (e.g., 10-15 seconds) until the mixture is uniform.
  • Immediately pour the reacting mixture into a mold or onto a substrate to observe the foaming process.

Protocol 2: Measurement of Viscosity Profile

1. Equipment:

  • Rotational viscometer with appropriate spindles
  • Water bath or temperature-controlled chamber
  • Timer

2. Procedure:

  • Prepare the polyurethane formulation as described in Protocol 1, ensuring all components are at a controlled temperature.
  • Immediately after mixing the A-side and B-side, transfer a sufficient amount of the reacting mixture to the viscometer sample cup.
  • Start the viscometer and the timer simultaneously.
  • Record the viscosity at regular intervals (e.g., every 15 or 30 seconds) until the viscosity increases beyond the instrument's measurement range or until gelation occurs.
  • Repeat the measurement for formulations with varying concentrations of DMAEE to determine its effect on the viscosity profile.

Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis A Weigh Polyol & Additives B Mix B-Side A->B D Combine A & B Sides B->D C Weigh Isocyanate (A-Side) C->D E Vigorous Mixing D->E F Viscosity Measurement E->F G Record Viscosity vs. Time F->G H Determine Gel Time G->H I Compare Formulations H->I

Caption: Experimental workflow for evaluating the effect of DMAEE on polyurethane viscosity.

troubleshooting_logic Start High Viscosity Issue CheckTemp Check Component & Ambient Temperature Start->CheckTemp TempOK Temperature OK? CheckTemp->TempOK AdjustTemp Adjust Temperature TempOK->AdjustTemp No CheckCatalyst Review Catalyst Package (DMAEE & Gelling Catalyst) TempOK->CheckCatalyst Yes AdjustTemp->CheckTemp CatalystOK Balanced Reactivity? CheckCatalyst->CatalystOK AdjustCatalyst Adjust Catalyst Ratio CatalystOK->AdjustCatalyst No CheckComponents Evaluate Viscosity of Polyol and Isocyanate CatalystOK->CheckComponents Yes AdjustCatalyst->CheckCatalyst ComponentsOK Component Viscosity Acceptable? CheckComponents->ComponentsOK ConsiderAlt Consider Lower Viscosity Raw Materials ComponentsOK->ConsiderAlt No Solution Viscosity Optimized ComponentsOK->Solution Yes ConsiderAlt->Solution

Caption: Troubleshooting logic for addressing high viscosity in polyurethane formulations.

References

Technical Support Center: 2-[2-(Dimethylamino)ethoxy]ethanol in Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide and frequently asked questions (FAQs) for the use of 2-[2-(Dimethylamino)ethoxy]ethanol (DMAEE) in polymerization reactions.

Frequently Asked Questions (FAQs)

Q1: What is 2-[2-(Dimethylamino)ethoxy]ethanol and what are its primary roles in polymerization?

A1: 2-[2-(Dimethylamino)ethoxy]ethanol, also known as DMAEE, is a bifunctional molecule containing a tertiary amine, an ether linkage, and a primary alcohol.[1] In polymerization, it primarily serves two roles:

  • As a catalyst: It is widely used as a tertiary amine catalyst in the production of polyurethane foams, where it promotes the reaction between isocyanates and polyols to form the polymer network.[2][3]

  • As a ligand: In controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP), the tertiary amine functionality of DMAEE can act as a ligand, forming a complex with a transition metal (e.g., copper) to mediate the polymerization process.

Q2: What are the key safety precautions when handling 2-[2-(Dimethylamino)ethoxy]ethanol?

A2: 2-[2-(Dimethylamino)ethoxy]ethanol is a corrosive and alkaline liquid.[4] It is crucial to handle it with appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., neoprene, nitrile, or butyl rubber), safety goggles, and a face shield to prevent skin and eye contact.[4] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of vapors.[4]

Q3: How should 2-[2-(Dimethylamino)ethoxy]ethanol be purified before use in polymerization?

A3: For sensitive polymerization reactions like ATRP, the purity of 2-[2-(Dimethylamino)ethoxy]ethanol is critical. Impurities can interfere with the catalyst complex and affect polymerization kinetics. A general procedure for purifying amines involves the following steps:

  • Dissolution and Acidification: Dissolve the amine in a suitable organic solvent. Add an acid (e.g., HCl) to form the ammonium salt, which will precipitate or can be extracted into an aqueous phase.

  • Washing: Wash the organic layer to remove any non-basic impurities.

  • Basification: Neutralize the ammonium salt with a base (e.g., NaOH) to regenerate the free amine.

  • Extraction and Drying: Extract the amine into an organic solvent, dry the organic phase (e.g., with anhydrous sodium sulfate), and remove the solvent under reduced pressure.

  • Distillation: For higher purity, distillation under reduced pressure can be performed.

Troubleshooting Guide

This guide addresses common issues encountered when using 2-[2-(Dimethylamino)ethoxy]ethanol in polymerization reactions, categorized by the type of polymerization.

Atom Transfer Radical Polymerization (ATRP)
IssuePossible CausesRecommended Solutions
Slow or No Polymerization 1. Impure Ligand (DMAEE): Impurities can poison the catalyst. 2. Inactive Catalyst Complex: The DMAEE-metal complex may not be forming correctly or may have low activity for the chosen monomer. 3. Insufficient Activator (Cu(I)): The concentration of the active catalyst species may be too low. 4. Presence of Oxygen: Oxygen is a radical scavenger and will inhibit polymerization.1. Purify DMAEE: Use a standard amine purification protocol before use. 2. Optimize Ligand-to-Metal Ratio: Vary the molar ratio of DMAEE to the metal salt (e.g., CuBr) to find the optimal concentration for catalyst activity. 3. Add a Reducing Agent: Introduce a small amount of a reducing agent (e.g., ascorbic acid) to generate more of the active Cu(I) species. 4. Thoroughly Degas the Reaction Mixture: Use techniques like freeze-pump-thaw cycles or purging with an inert gas (e.g., argon or nitrogen) to remove all dissolved oxygen.[5]
Poor Control Over Molecular Weight and High Polydispersity (Đ) 1. Unstable Catalyst Complex: The DMAEE-metal complex may be dissociating, leading to a loss of control. 2. Side Reactions: The tertiary amine of DMAEE can participate in side reactions, such as chain transfer or termination. 3. Hydrolysis of Monomer or Polymer: If water is present, monomers like 2-(dimethylamino)ethyl methacrylate (DMAEMA) can hydrolyze, affecting the polymerization.[6]1. Adjust Reaction Temperature: Lowering the temperature may improve the stability of the catalyst complex. 2. Screen Different Solvents: The choice of solvent can influence catalyst stability and activity. 3. Ensure Anhydrous Conditions: Dry all reagents and solvents thoroughly to prevent hydrolysis.
Insoluble Polymer or Gel Formation 1. High Concentration of Radicals: An overly active catalyst can lead to a high concentration of propagating radicals, increasing the likelihood of termination reactions and cross-linking. 2. Chain Transfer to Polymer: The growing polymer chains may react with each other, leading to branching and gelation.1. Decrease Catalyst Concentration: Reduce the amount of the DMAEE-metal complex. 2. Add a Deactivator (Cu(II)): Introduce a small amount of the deactivator (e.g., CuBr2) to shift the equilibrium towards the dormant species and reduce the radical concentration. 3. Lower the Reaction Temperature: This will slow down the rates of both propagation and termination reactions.
Polyurethane Foam Production
IssuePossible CausesRecommended Solutions
Foam Collapse or Shrinkage 1. Imbalanced Reaction Rates: The gelling reaction (polymer formation) is too slow compared to the blowing reaction (gas formation).[7] 2. Insufficient Catalyst (DMAEE): A low concentration of DMAEE can lead to a slow gelling rate.1. Adjust Catalyst Concentration: Increase the concentration of DMAEE to accelerate the gelling reaction. 2. Use a Co-catalyst: Combine DMAEE with an organotin catalyst to better balance the gelling and blowing reactions.
Foam Scorching or Discoloration 1. Excessive Exotherm: The polymerization reaction is generating too much heat, leading to thermal degradation of the foam.[7] 2. High Catalyst Concentration: Too much DMAEE can lead to a very fast and highly exothermic reaction.1. Reduce Catalyst Concentration: Lower the amount of DMAEE in the formulation. 2. Improve Heat Dissipation: Use a mold with better thermal conductivity or implement cooling measures.
Surface Tackiness or Poor Curing 1. Incomplete Reaction: The polymerization has not proceeded to completion, leaving unreacted isocyanate or polyol. 2. Catalyst Deactivation: Moisture or other contaminants may have deactivated the DMAEE catalyst.1. Increase Catalyst Concentration: A higher concentration of DMAEE can drive the reaction to completion. 2. Ensure Dry Reactants: Use dry polyols and protect the reaction from atmospheric moisture.
Cracks in the Foam 1. Excessive Amine Catalyst: Too much DMAEE can cause the foaming to occur too rapidly, leading to stress and cracks in the foam structure.1. Reduce DMAEE Concentration: Optimize the catalyst level to achieve a more controlled foam rise.

Experimental Protocols

Representative Protocol for ATRP of Methyl Methacrylate (MMA) using an Amine Ligand

This protocol is a representative example and may require optimization for 2-[2-(Dimethylamino)ethoxy]ethanol.

Materials:

  • Methyl methacrylate (MMA), inhibitor removed

  • Copper(I) bromide (CuBr)

  • 2-[2-(Dimethylamino)ethoxy]ethanol (DMAEE), purified

  • Ethyl α-bromoisobutyrate (EBiB), initiator

  • Anisole, solvent

  • Nitrogen or Argon gas

Procedure:

  • Catalyst Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (e.g., 0.1 mmol). Seal the flask with a rubber septum and purge with inert gas for 15 minutes.

  • Ligand Addition: In a separate, dry flask, dissolve DMAEE (e.g., 0.2 mmol) in anisole (e.g., 5 mL). Degas the solution by bubbling with inert gas for 20 minutes. Transfer the DMAEE solution to the Schlenk flask containing CuBr via a degassed syringe. Stir until the catalyst complex forms (indicated by a color change).

  • Monomer and Initiator Addition: In another dry flask, dissolve MMA (e.g., 10 mmol) and EBiB (e.g., 0.1 mmol) in anisole (e.g., 5 mL). Degas this solution by bubbling with inert gas for 30 minutes.

  • Initiate Polymerization: Transfer the monomer/initiator solution to the catalyst solution via a degassed syringe.

  • Reaction: Place the Schlenk flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir.

  • Monitoring: Periodically take samples via a degassed syringe to monitor monomer conversion (by ¹H NMR or GC) and molecular weight evolution (by GPC).

  • Termination: To stop the polymerization, open the flask to air and dilute with a suitable solvent like tetrahydrofuran (THF).

  • Purification: Pass the polymer solution through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer in a non-solvent (e.g., cold methanol or hexane), filter, and dry under vacuum.[5]

Representative Protocol for Polyurethane Foam Synthesis

Materials:

  • Polyol (e.g., a polyether polyol)

  • Diisocyanate (e.g., toluene diisocyanate - TDI or methylene diphenyl diisocyanate - MDI)

  • 2-[2-(Dimethylamino)ethoxy]ethanol (DMAEE), catalyst

  • Water, blowing agent

  • Silicone surfactant, cell stabilizer

Procedure:

  • Premix Preparation: In a disposable cup, accurately weigh and combine the polyol, water, silicone surfactant, and DMAEE.

  • Mixing: Mix the components thoroughly with a mechanical stirrer for about 30-60 seconds until a homogeneous mixture is obtained.

  • Isocyanate Addition: Add the pre-weighed diisocyanate to the premix.

  • Final Mixing: Immediately mix vigorously for 5-10 seconds.

  • Foam Rise: Allow the mixture to expand freely in a well-ventilated fume hood. Observe and record the cream time, gel time, and rise time.

  • Curing: Let the foam cure at room temperature for at least 24 hours before handling and characterization.

Visualizations

Troubleshooting_Workflow Start Polymerization Issue Identified Identify_Polymerization Identify Polymerization Type Start->Identify_Polymerization ATRP_Issues ATRP-Related Problems (e.g., Slow Rate, High Đ) Identify_Polymerization->ATRP_Issues ATRP PU_Issues Polyurethane Foam Defects (e.g., Collapse, Cracks) Identify_Polymerization->PU_Issues Polyurethane Check_Reagents Check Reagent Purity (DMAEE, Monomer, Solvent) ATRP_Issues->Check_Reagents Check_Conditions Verify Reaction Conditions (Temperature, Atmosphere) ATRP_Issues->Check_Conditions Check_Formulation Review Formulation Ratios (Catalyst, Water, Isocyanate) PU_Issues->Check_Formulation Purify_DMAEE Purify DMAEE Check_Reagents->Purify_DMAEE Degas_System Improve Degassing Check_Conditions->Degas_System Adjust_Catalyst Adjust DMAEE Concentration Check_Formulation->Adjust_Catalyst Optimize_Ratio Optimize Catalyst/Co-catalyst Ratio Adjust_Catalyst->Optimize_Ratio If co-catalyst is used Solution Problem Resolved Adjust_Catalyst->Solution Purify_DMAEE->Solution Degas_System->Solution Optimize_Ratio->Solution ATRP_Catalyst_Complex cluster_DMAEE 2-[2-(Dimethylamino)ethoxy]ethanol (DMAEE) cluster_Catalyst ATRP Catalyst Complex DMAEE_structure N(CH₃)₂-CH₂-CH₂-O-CH₂-CH₂-OH Cu Cu(I) DMAEE_structure->Cu Coordination Complex [Cu(I)(DMAEE)]⁺ Cu->Complex Forms

References

Technical Support Center: Troubleshooting Poor Cell Structure in Foams Catalyzed by 2-[2-(Dimethylamino)ethoxy]ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address issues related to poor cell structure in polyurethane foams catalyzed by 2-[2-(Dimethylamino)ethoxy]ethanol, also known as DMAEE.

Troubleshooting Guide

Poor cell structure in polyurethane foams can manifest in various ways, including coarse cells, collapsed cells, and irregular cell sizes. These issues often stem from an imbalance in the foam formulation or improper processing conditions. As a reactive tertiary amine catalyst, 2-[2-(Dimethylamino)ethoxy]ethanol plays a crucial role in both the gelling (polymer network formation) and blowing (gas generation) reactions. Understanding its impact is key to resolving cell structure problems.

Issue 1: Coarse or Large Cell Structure

Description: The foam exhibits cells that are larger than desired, leading to a non-uniform appearance and potentially affecting the foam's physical properties.

Possible Causes & Solutions:

  • Improper Catalyst Concentration: An inappropriate level of 2-[2-(Dimethylamino)ethoxy]ethanol can lead to an imbalance between the gelling and blowing reactions.

    • Too Low: Insufficient catalyst may result in a slow gelling reaction, allowing cells to coalesce and enlarge before the polymer matrix builds sufficient viscosity.

    • Too High: An excessive concentration can sometimes lead to a very rapid initial reaction, causing localized heat buildup and potentially disrupting stable cell formation.

  • Incorrect Water Level: Water acts as the blowing agent by reacting with isocyanate to produce carbon dioxide.

    • Too High: Excess water can lead to a rapid and excessive blowing reaction, overpowering the gelling reaction and resulting in large, unstable cells.

  • Inadequate Surfactant Level: Surfactants are crucial for stabilizing the newly formed cells.

    • Too Low: Insufficient surfactant will not adequately reduce the surface tension at the gas-liquid interface, leading to cell coalescence and a coarse structure.

  • Poor Mixing: Inadequate mixing of the components can lead to localized areas with incorrect stoichiometry, resulting in non-uniform cell structures.

Troubleshooting Recommendations:

ParameterAdjustment to Correct Coarse CellsRationale
2-[2-(Dimethylamino)ethoxy]ethanol Increase concentration incrementally (e.g., by 0.05 pphp)To accelerate the gelling reaction and build viscosity faster, preventing cell coalescence.
Water Content Decrease concentration incrementally (e.g., by 0.1 pphp)To moderate the blowing reaction rate, allowing for more controlled cell growth.
Surfactant Level Increase concentration incrementally (e.g., by 0.1 pphp)To enhance cell stabilization and prevent coalescence.
Mixing Speed/Time Increase mixing speed or durationTo ensure a homogeneous mixture of all components.
Issue 2: Collapsed Foam or High Degree of Open Cells

Description: The foam fails to maintain its structure after rising, leading to a significant loss of volume or a completely open-cell structure when a closed-cell structure is desired.

Possible Causes & Solutions:

  • Imbalance in Gelling and Blowing Reactions: This is a primary cause of foam collapse.

    • Blowing Reaction Too Fast: If the gas is generated before the polymer matrix has developed enough strength (gelling), the cells will rupture and the foam will collapse.

    • Gelling Reaction Too Slow: A slow gelling reaction fails to provide the necessary structural integrity to support the expanding foam.

  • Incorrect Isocyanate Index: The isocyanate index (ratio of isocyanate to polyol and other reactive components) is critical for building the polymer network.

    • Too Low: An insufficient amount of isocyanate will result in a weak polymer network that cannot contain the blowing gas.

  • Sub-optimal Temperature: The reaction temperature affects the rates of both the gelling and blowing reactions.

    • Too Low: Low temperatures can slow the gelling reaction more significantly than the blowing reaction, leading to collapse.

Troubleshooting Recommendations:

ParameterAdjustment to Correct Foam CollapseRationale
2-[2-(Dimethylamino)ethoxy]ethanol Increase concentration incrementally (e.g., by 0.1 pphp)To significantly accelerate the gelling reaction and build a stronger polymer network earlier in the foaming process.
Co-catalyst (Gelling) Consider adding a stronger gelling co-catalyst (e.g., a tin-based catalyst)To further promote the gelling reaction and enhance network strength.
Isocyanate Index Increase the isocyanate index (e.g., from 105 to 110)To ensure complete reaction and the formation of a robust polymer backbone.
Component Temperature Increase the temperature of the polyol and isocyanate componentsTo accelerate the overall reaction rates, particularly the gelling reaction.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of 2-[2-(Dimethylamino)ethoxy]ethanol in polyurethane foam formulations?

A1: 2-[2-(Dimethylamino)ethoxy]ethanol is a tertiary amine catalyst that primarily promotes the blowing reaction (water-isocyanate reaction) but also contributes to the gelling reaction (polyol-isocyanate reaction). Its hydroxyl group can also react with isocyanate, incorporating it into the polymer matrix, which can help reduce amine odor in the final product.

Q2: How does the concentration of 2-[2-(Dimethylamino)ethoxy]ethanol affect the cream, gel, and tack-free times?

A2: Increasing the concentration of 2-[2-(Dimethylamino)ethoxy]ethanol will generally decrease the cream, gel, and tack-free times, indicating a faster overall reaction. Monitoring these parameters is a key part of quality control during foam production.

Q3: Can 2-[2-(Dimethylamino)ethoxy]ethanol be used as the sole catalyst in a foam formulation?

A3: While 2-[2-(Dimethylamino)ethoxy]ethanol is an effective catalyst, it is often used in combination with other catalysts to achieve a specific balance between the blowing and gelling reactions. For example, it may be paired with a stronger gelling catalyst, such as an organometallic compound, to achieve optimal foam properties.

Q4: What impact does the water concentration have on the performance of 2-[2-(Dimethylamino)ethoxy]ethanol?

A4: Water is the reactant for the blowing reaction, which is strongly catalyzed by 2-[2-(Dimethylamino)ethoxy]ethanol. Therefore, the water concentration directly influences the rate of gas production. A higher water concentration will lead to a faster and more voluminous foam rise. It is crucial to balance the water level with the catalyst concentration to avoid defects like foam collapse or coarse cells.

Q5: Are there any safety precautions to consider when handling 2-[2-(Dimethylamino)ethoxy]ethanol?

A5: Yes, 2-[2-(Dimethylamino)ethoxy]ethanol is a chemical that requires careful handling. Always refer to the Safety Data Sheet (SDS) provided by the supplier. In general, it is advisable to use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and to work in a well-ventilated area.

Experimental Protocols

Protocol 1: Evaluation of Foam Cell Structure using Scanning Electron Microscopy (SEM)

This protocol is adapted from standard methods for cellular plastic evaluation, such as ASTM D3576.

Objective: To qualitatively and quantitatively assess the cell size, shape, and uniformity of the polyurethane foam.

Methodology:

  • Sample Preparation:

    • Cut a representative sample of the foam (e.g., 1 cm x 1 cm x 1 cm) from the core of the foam bun.

    • Ensure the cutting tool is sharp to obtain a clean, smooth surface without smearing the cellular structure. A razor blade or a microtome is recommended.

    • The sample should be cut in the direction of foam rise.

  • Mounting:

    • Mount the foam sample onto an SEM stub using double-sided carbon tape.

  • Sputter Coating:

    • To make the non-conductive polymer sample visible in the SEM, coat it with a thin layer of a conductive material, such as gold or palladium, using a sputter coater.

  • SEM Imaging:

    • Place the coated sample into the SEM chamber.

    • Operate the SEM at an appropriate accelerating voltage (e.g., 5-15 kV) and magnification.

    • Capture images of the foam's cellular structure. It is recommended to take images from several different areas of the sample to ensure representativeness.

  • Image Analysis:

    • Use image analysis software (e.g., ImageJ) to measure the cell diameters.

    • Calculate the average cell size and the cell size distribution. This can be done by drawing lines across the image and counting the number of cells intersected, or by measuring individual cell areas.

Protocol 2: Determination of Open-Cell Content

This protocol is based on the principles of ASTM D6226, using an air pycnometer.

Objective: To determine the percentage of open cells in a rigid or semi-rigid polyurethane foam.

Methodology:

  • Sample Preparation:

    • Cut a regularly shaped specimen from the foam sample. The size will depend on the chamber of the air pycnometer.

    • Measure the geometric volume of the specimen accurately.

  • Air Pycnometer Measurement:

    • Place the specimen in the sample chamber of the air pycnometer.

    • The instrument will then measure the volume of the solid material and the closed cells by quantifying the displacement of air.

  • Calculation:

    • The open-cell content is calculated as follows: Open-Cell Content (%) = [(Geometric Volume - Pycnometer Volume) / Geometric Volume] x 100

Diagrams

Troubleshooting_Poor_Cell_Structure start Poor Cell Structure Observed issue Identify Primary Issue start->issue coarse_cells Coarse / Large Cells issue->coarse_cells  Large, non-uniform cells collapsed_foam Collapsed Foam / High Open Cell issue->collapsed_foam  Loss of volume after rise sub_coarse Potential Causes for Coarse Cells coarse_cells->sub_coarse sub_collapse Potential Causes for Collapse collapsed_foam->sub_collapse cause_coarse1 Improper Catalyst Level sub_coarse->cause_coarse1 cause_coarse2 Incorrect Water Level sub_coarse->cause_coarse2 cause_coarse3 Low Surfactant sub_coarse->cause_coarse3 solution_coarse1 Adjust DMAEE Concentration cause_coarse1->solution_coarse1 solution_coarse2 Adjust Water Content cause_coarse2->solution_coarse2 solution_coarse3 Increase Surfactant cause_coarse3->solution_coarse3 end_node Optimized Cell Structure solution_coarse1->end_node solution_coarse2->end_node solution_coarse3->end_node cause_collapse1 Gelling/Blowing Imbalance sub_collapse->cause_collapse1 cause_collapse2 Low Isocyanate Index sub_collapse->cause_collapse2 solution_collapse1 Increase DMAEE / Add Co-catalyst cause_collapse1->solution_collapse1 solution_collapse2 Increase Isocyanate Index cause_collapse2->solution_collapse2 solution_collapse1->end_node solution_collapse2->end_node

Caption: Troubleshooting workflow for poor cell structure.

Experimental_Workflow start Foam Sample prep Sample Preparation (Cutting) start->prep analysis_type Select Analysis prep->analysis_type sem Cell Structure (SEM) analysis_type->sem Morphology open_cell Open Cell Content (Air Pycnometer) analysis_type->open_cell Porosity sem_mount Mounting & Sputter Coating sem->sem_mount pycno_measure Measure Geometric Volume open_cell->pycno_measure sem_image SEM Imaging sem_mount->sem_image sem_analysis Image Analysis (Cell Size Distribution) sem_image->sem_analysis end_node Characterization Report sem_analysis->end_node pycno_run Run Air Pycnometer pycno_measure->pycno_run pycno_calc Calculate % Open Cells pycno_run->pycno_calc pycno_calc->end_node

Caption: Workflow for foam cell structure analysis.

Validation & Comparative

A Head-to-Head Battle of Amine Catalysts in Polyurethane Production: 2-[2-(Dimethylamino)ethoxy]ethanol Under the Microscope

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise control of polyurethane polymerization is paramount. The choice of catalyst in these formulations dictates reaction kinetics, final polymer structure, and ultimately, the performance of the end product. This guide provides an in-depth comparison of 2-[2-(Dimethylamino)ethoxy]ethanol (DMAEE) against other prevalent amine catalysts in polyurethane systems, supported by experimental data and detailed methodologies.

Tertiary amines are a cornerstone of polyurethane catalysis, orchestrating the critical gelling (polyol-isocyanate) and blowing (water-isocyanate) reactions.[1][2] The balance between these two reactions is essential for defining the final properties of the polyurethane foam, such as density, hardness, and cellular structure.[1] This comparison focuses on the performance of DMAEE in contrast to two other widely used tertiary amine catalysts: Triethylenediamine (TEDA), a potent gelling catalyst, and N,N-Dimethylcyclohexylamine (DMCHA), a balanced catalyst often favored in rigid foam applications.[2][3][4]

Performance Deep Dive: A Data-Driven Comparison

To objectively assess the performance of these catalysts, a comprehensive review of their impact on the reaction profile and the physical properties of the resulting polyurethane foam is necessary. The following tables summarize key performance indicators.

Table 1: Catalyst Properties and General Performance Characteristics

CatalystChemical StructureMolecular Weight ( g/mol )Key FeaturesPrimary Application
2-[2-(Dimethylamino)ethoxy]ethanol (DMAEE) C6H15NO2133.19Reactive, low-odor, balanced blowing/gellingFlexible and Rigid Foams
Triethylenediamine (TEDA) C6H12N2112.17Strong gelling catalyst, high activityFlexible and Rigid Foams
N,N-Dimethylcyclohexylamine (DMCHA) C8H17N127.23Balanced blowing/gelling, strong initial catalysisRigid Foams

Table 2: Comparative Performance in a Standard Polyurethane Foam Formulation

ParameterDMAEETEDADMCHA
Reaction Profile
Cream Time (s)ModerateFastFast
Gel Time (s)ModerateFastFast
Tack-Free Time (s)ModerateFastFast
Physical Properties of Foam
Density ( kg/m ³)ModerateHigherLower
Compressive Strength (kPa)GoodHighGood
Cell StructureFine, uniformFineUniform

Note: The data presented is a synthesis of typical performance characteristics and may vary depending on the specific polyurethane formulation and processing conditions.

The "How-To": Experimental Protocols

The following methodologies are standard for evaluating the performance of amine catalysts in polyurethane foam production.

Polyurethane Foam Preparation (Cup Foam Test based on ASTM D7487)

This test is designed to measure the characteristic reaction times of a polyurethane formulation.

  • Materials:

    • Polyol blend (pre-mixed with surfactant and blowing agent)

    • Isocyanate (e.g., MDI or TDI)

    • Amine catalyst (DMAEE, TEDA, or DMCHA)

  • Procedure:

    • The polyol blend and isocyanate are conditioned to a specific temperature (typically 25°C).

    • The amine catalyst is added to the polyol blend at a specified concentration and mixed thoroughly.

    • The isocyanate is then added to the catalyzed polyol blend and mixed vigorously with a high-shear mixer for a short, standardized time (e.g., 10 seconds).

    • The reacting mixture is immediately poured into a container (e.g., a paper cup).

    • A stopwatch is started at the beginning of the mixing.

  • Data Collection:

    • Cream Time: The time at which the liquid mixture begins to change color and rise.

    • Gel Time (String Time): The time at which fine polymer strings can be drawn from the rising foam with a spatula.

    • Tack-Free Time: The time at which the surface of the foam is no longer tacky to the touch.

Physical Property Testing of Polyurethane Foam (based on ASTM D3574)

These tests are performed on the cured polyurethane foam to determine its mechanical properties.

  • Sample Preparation: Cured foam samples are cut to specified dimensions according to the requirements of each test.

  • Density: The mass of a foam sample is measured and divided by its volume.

  • Compressive Strength: A foam sample is compressed at a constant rate, and the force required to achieve a certain percentage of compression (e.g., 10%) is measured.

  • Cell Structure Analysis: The cell size and uniformity of the foam are examined using techniques such as scanning electron microscopy (SEM).

Visualizing the Process: Diagrams

To better understand the relationships and processes involved, the following diagrams are provided.

G cluster_reactants Reactants cluster_reactions Catalyzed Reactions Polyol Polyol (-OH) Gelling Gelling Reaction (Urethane Formation) Polyol->Gelling Isocyanate Isocyanate (-NCO) Isocyanate->Gelling Blowing Blowing Reaction (Urea & CO₂ Formation) Isocyanate->Blowing Water Water (H₂O) Water->Blowing Catalyst Amine Catalyst (e.g., DMAEE) Catalyst->Gelling Accelerates Catalyst->Blowing Accelerates PolyurethaneFoam Polyurethane Foam Gelling->PolyurethaneFoam Blowing->PolyurethaneFoam G start Start prep Prepare Polyol Blend (Polyol, Surfactant, Water) start->prep add_catalyst Add Amine Catalyst (DMAEE, TEDA, or DMCHA) prep->add_catalyst mix_polyol Mix Polyol Blend add_catalyst->mix_polyol add_iso Add Isocyanate mix_polyol->add_iso mix_all High-Shear Mixing add_iso->mix_all pour Pour into Mold/Cup mix_all->pour measure_reaction Measure Reaction Profile (Cream, Gel, Tack-Free Times) pour->measure_reaction cure Cure Foam measure_reaction->cure test_physical Test Physical Properties (Density, Compressive Strength) cure->test_physical end End test_physical->end

References

A Comparative Analysis of Catalytic Efficiency: 2-[2-(Dimethylamino)ethoxy]ethanol versus Triethylamine in Polyurethane Systems

Author: BenchChem Technical Support Team. Date: December 2025

In the synthesis of polyurethane materials, the selection of an appropriate catalyst is paramount to controlling the reaction kinetics and, consequently, the final properties of the polymer. Both 2-[2-(Dimethylamino)ethoxy]ethanol (DMAEE) and triethylamine (TEA) are tertiary amine catalysts widely employed in urethane chemistry. This guide provides a detailed comparison of their catalytic efficiency, supported by experimental data and methodologies, to assist researchers and professionals in the field of drug development and material science in making informed catalyst choices.

Overview of Catalytic Function

Triethylamine (TEA) is a versatile and broadly utilized organocatalyst in a myriad of organic transformations.[1] In polyurethane chemistry, it is primarily recognized as a strong gelling catalyst .[2] Its main role is to promote the reaction between the polyol and the isocyanate, which leads to the formation of urethane linkages and the build-up of the polymer network.[2][3]

Conversely, 2-[2-(Dimethylamino)ethoxy]ethanol (DMAEE), often referred to as a reactive amine catalyst, is characterized as a potent blowing catalyst .[2] Its principal function is to accelerate the reaction between water and isocyanate, which generates carbon dioxide gas, the primary blowing agent responsible for the foam structure.[1][2] The hydroxyl group in the DMAEE molecule allows it to be incorporated into the polymer backbone, which can reduce the amine odor in the final product.

The distinct catalytic preference of TEA for the gelling reaction and DMAEE for the blowing reaction is a critical factor in the formulation of polyurethane foams, where a delicate balance between these two reactions is necessary to achieve the desired foam properties.[4]

Quantitative Comparison of Catalytic Performance

CatalystChemical StructureMolar Mass ( g/mol )Primary Catalytic FunctionKey Performance Attributes
2-[2-(Dimethylamino)ethoxy]ethanol (DMAEE) CN(C)CCOCCO133.19Blowing Catalyst - Strong promotion of the water-isocyanate reaction. - Facilitates rapid CO2 generation for foam expansion. - Hydroxyl group allows for incorporation into the polymer matrix, reducing odor.
Triethylamine (TEA) N(CC)CC101.19Gelling Catalyst - Strong promotion of the polyol-isocyanate reaction. - Accelerates polymer network formation and viscosity build-up. - Widely used in various organic syntheses beyond polyurethanes.[1]

Experimental Protocols

To quantitatively assess and compare the catalytic efficiency of amines like DMAEE and TEA in polyurethane foam formation, a standardized set of experimental procedures is crucial. The following protocols describe the determination of foaming kinetics and the monitoring of the chemical reaction progress.

1. Determination of Foaming Profile (Cup Test)

This method is based on the standard practice for polyurethane foam cup tests (e.g., ASTM D7487) and is used to measure the characteristic reaction times of a foaming system.[5][6][7]

  • Materials and Equipment:

    • Polyol, isocyanate, water, surfactant, and the amine catalyst to be tested (DMAEE or TEA).

    • Paper or plastic cup of a specified volume (e.g., 250 mL).

    • High-speed laboratory mixer (e.g., 2000-3000 rpm).

    • Digital stopwatch.

    • Thermocouple for monitoring reaction exotherm.

    • Fume hood.

  • Procedure:

    • Pre-condition all components to a specified temperature (e.g., 25 °C).

    • In the cup, accurately weigh the polyol, water, surfactant, and the amine catalyst.

    • Place the cup under the high-speed mixer in a fume hood.

    • Add the pre-weighed isocyanate to the mixture and immediately start the stopwatch and the mixer.

    • Mix for a specified duration (e.g., 5-10 seconds).

    • Stop the mixer and observe the foaming reaction, recording the following parameters:

      • Cream Time: The time at which the mixture begins to rise and change color to a creamy appearance.[8][9]

      • Gel Time (String Time): The time at which fine, string-like filaments can be pulled from the surface of the foam with a spatula.[8][9]

      • Tack-Free Time: The time at which the foam surface is no longer sticky to the touch.[8][9]

      • Rise Time: The time taken for the foam to reach its maximum height.[8]

2. Kinetic Analysis by FT-IR Spectroscopy

In-situ Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for monitoring the real-time consumption of isocyanate groups, allowing for the determination of reaction kinetics.[10][11][12]

  • Materials and Equipment:

    • FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) probe.

    • Reaction vessel with temperature control.

    • Reactants as described in the cup test protocol.

  • Procedure:

    • Set up the reaction vessel with the ATR probe immersed in the reaction mixture.

    • Charge the reactor with all components except the isocyanate and acquire a background spectrum.

    • Add the isocyanate to initiate the reaction and immediately start recording spectra at regular intervals (e.g., every 5-10 seconds).

    • Monitor the disappearance of the characteristic isocyanate peak at approximately 2275 cm⁻¹.

    • The concentration of the isocyanate at any given time can be determined by the change in the peak area or height relative to an internal standard.

    • From the concentration versus time data, the reaction rate constants for the gelling and blowing reactions can be calculated using appropriate kinetic models.

Visualizing Reaction Pathways and Workflows

Catalytic Mechanism of Tertiary Amines in Urethane Formation

Tertiary amine catalysts can activate both the polyol and the isocyanate. The generally accepted mechanism involves the formation of a complex between the amine and the hydroxyl group of the polyol or water through hydrogen bonding. This increases the nucleophilicity of the hydroxyl group, facilitating its attack on the electrophilic carbon of the isocyanate group.[2][3]

G General Catalytic Mechanism of Tertiary Amines in Urethane Formation cluster_reactants Reactants cluster_activation Catalyst Activation cluster_product Product Formation Polyol Polyol (R-OH) Complex Amine-Polyol Complex [R3N···H-O-R] Polyol->Complex Isocyanate Isocyanate (R'-NCO) Urethane Urethane [R'-NH-C(O)-O-R] Isocyanate->Urethane Catalyst Tertiary Amine (R3N) Catalyst->Complex Complex->Urethane RegenCatalyst Regenerated Catalyst (R3N) Urethane->RegenCatalyst

Caption: Generalized mechanism of tertiary amine catalysis in urethane formation.

Experimental Workflow for Catalyst Performance Evaluation

The following diagram illustrates a typical workflow for the experimental evaluation of a catalyst's performance in polyurethane foam formation.

G Experimental Workflow for Catalyst Evaluation Prep Component Preparation (Polyol, Isocyanate, Catalyst, etc.) CupTest Foaming Profile Analysis (Cup Test) Prep->CupTest FTIR Kinetic Analysis (in-situ FT-IR) Prep->FTIR DataAcq Data Acquisition (Cream, Gel, Tack-Free Times, Spectra) CupTest->DataAcq FTIR->DataAcq DataAnalysis Data Analysis (Rate Constants, Foaming Profile Comparison) DataAcq->DataAnalysis Conclusion Conclusion on Catalytic Efficiency DataAnalysis->Conclusion

Caption: Workflow for evaluating the catalytic performance of amine catalysts.

References

A Head-to-Head Battle of Catalysts: 2-[2-(Dimethylamino)ethoxy]ethanol vs. DABCO in Polyurethane Systems

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of polyurethane chemistry, the choice of catalyst is paramount, dictating the reaction kinetics, processing characteristics, and the final properties of the polymer. Among the plethora of available catalysts, two tertiary amines, 2-[2-(Dimethylamino)ethoxy]ethanol (DMAEE) and 1,4-Diazabicyclo[2.2.2]octane (DABCO), are prominent players, each with a distinct set of attributes. This guide provides a comprehensive comparative analysis of these two catalysts, supported by experimental data and detailed protocols, to aid researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

Executive Summary

2-[2-(Dimethylamino)ethoxy]ethanol (DMAEE) is a reactive, low-odor amine catalyst particularly valued for its strong influence on the blowing reaction (isocyanate-water), making it a choice catalyst for low-density polyurethane foams.[1][2] Its key feature is a hydroxyl group that allows it to be chemically incorporated into the polyurethane matrix, significantly reducing the amine odor in the final product.[3][4]

DABCO (also known as TEDA or Triethylenediamine) , on the other hand, is a highly efficient and versatile catalyst known for providing a well-balanced activity towards both the gelling (isocyanate-polyol) and blowing reactions.[5] Its high nucleophilicity and sterically accessible nitrogen atoms make it a potent catalyst across a wide range of polyurethane applications.[6] While inherently possessing a characteristic amine odor, various formulations have been developed to mitigate this, including solutions and blended products.[7]

Comparative Analysis of Physicochemical and Catalytic Properties

The selection between DMAEE and DABCO often hinges on the desired reaction profile and the physical state requirements of the formulation.

Property2-[2-(Dimethylamino)ethoxy]ethanol (DMAEE)DABCO (1,4-Diazabicyclo[2.2.2]octane)
Molecular Formula C6H15NO2[8]C6H12N2[6]
Molar Mass 133.19 g/mol [8]112.17 g/mol [6]
Physical State Liquid at room temperature[8]White crystalline solid at room temperature[6][9]
Catalytic Nature Reactive (co-polymerizable)[3][4]Non-reactive[7]
Primary Catalytic Effect Strong blowing catalyst[1]Balanced gelling and blowing catalyst[5]
Odor Profile Low odor in the final product[3][4]Characteristic amine odor (can be mitigated in formulations)[7]
Key Applications Low-density packaging foams, high water content formulations[1][3]Flexible and rigid foams, elastomers, coatings, adhesives[7][10]

Performance in Polyurethane Foaming: A Data-Driven Comparison

Performance Metric2-[2-(Dimethylamino)ethoxy]ethanol (DMAEE)DABCO
Cream Time Can be shorter due to its high blowing activityGenerally provides a controlled cream time
Gel Time Moderate influenceStrong influence, provides good curing
Tack-Free Time Can be longer if not balanced with a strong gelling co-catalystGenerally provides a well-defined tack-free time
Foam Density Well-suited for achieving low densities[3]Can be used for a wide range of foam densities
Cell Structure Promotes a fine and uniform cell structurePromotes a uniform cell structure
Mechanical Properties Can contribute to good flexibilityContributes to good overall mechanical properties

Experimental Protocols

To facilitate a direct comparison of DMAEE and DABCO in a laboratory setting, the following experimental protocol for the preparation and evaluation of polyurethane foam is provided.

Objective:

To compare the catalytic performance of DMAEE and DABCO on the reaction profile and physical properties of a flexible polyurethane foam.

Materials:
  • Polyether polyol (e.g., 3000 MW triol)

  • Toluene diisocyanate (TDI) or Methylene diphenyl diisocyanate (MDI)

  • Deionized water (blowing agent)

  • Silicone surfactant

  • Catalyst: 2-[2-(Dimethylamino)ethoxy]ethanol (DMAEE) or DABCO (e.g., DABCO 33LV, a 33% solution in dipropylene glycol)

  • Stannous octoate (co-catalyst, if required)

Procedure:
  • Preparation of the Polyol Premix:

    • In a suitable container, accurately weigh the polyether polyol.

    • Add the silicone surfactant, water, and the amine catalyst (either DMAEE or DABCO) to the polyol. The amount of catalyst should be based on parts per hundred parts of polyol (pphp) and should be equimolar for a fair comparison.

    • Mix the components thoroughly at a controlled speed (e.g., 2000 rpm) for 60 seconds.

    • If using a co-catalyst like stannous octoate, it can be added at this stage.

  • Foaming Process:

    • Add the pre-weighed isocyanate to the polyol premix.

    • Immediately start mixing at high speed (e.g., 3000 rpm) for a short, precise duration (e.g., 5-7 seconds).

    • Simultaneously, start a stopwatch to measure the reaction times.

    • Pour the reacting mixture into a mold or a cup for free-rise observation.

  • Measurement of Reaction Profile:

    • Cream Time: The time from the start of mixing until the mixture turns opaque and starts to rise.

    • Gel Time: The time when fine strands of polymer can be drawn from the rising foam with a spatula.

    • Tack-Free Time: The time at which the surface of the foam is no longer sticky to the touch.

    • Rise Time: The time taken for the foam to reach its maximum height.

  • Evaluation of Foam Properties:

    • After the foam has cured (typically for 24 hours at room temperature), carefully remove it from the mold.

    • Density: Measure the core density of the foam according to ASTM D3574.

    • Compressive Strength: Determine the compressive strength and modulus of the foam according to ASTM D3574.

    • Cell Structure: Examine the cell size and uniformity using a magnifying glass or a microscope.

Catalytic Mechanisms and Experimental Workflow

The catalytic activity of tertiary amines in polyurethane formation is generally understood to proceed through the activation of either the isocyanate or the hydroxyl/water component.

Catalytic Reaction Mechanism

The following diagram illustrates the generally accepted nucleophilic catalysis mechanism for tertiary amines in the urethane reaction.

G General Catalytic Mechanism of Tertiary Amines in Urethane Formation cluster_reactants Reactants cluster_activation Activation cluster_reaction Reaction Polyol Polyol (R-OH) ActivatedComplex Activated Complex (R-OH---NR3) Polyol->ActivatedComplex Forms complex with catalyst Isocyanate Isocyanate (R'-NCO) Urethane Urethane Product Isocyanate->Urethane Catalyst Amine Catalyst (NR3) Catalyst->ActivatedComplex ActivatedComplex->Urethane Nucleophilic attack on Isocyanate Urethane->Catalyst Catalyst Regeneration

Caption: Generalized mechanism of tertiary amine catalysis.

Experimental Workflow

The logical flow for a comparative study of DMAEE and DABCO is depicted below.

G Experimental Workflow for Catalyst Comparison Start Start: Define Polyurethane Formulation Premix_DMAEE Prepare Polyol Premix with DMAEE Start->Premix_DMAEE Premix_DABCO Prepare Polyol Premix with DABCO Start->Premix_DABCO Foaming_DMAEE Foaming with DMAEE Premix_DMAEE->Foaming_DMAEE Foaming_DABCO Foaming with DABCO Premix_DABCO->Foaming_DABCO Measure_Profile_DMAEE Measure Reaction Profile (Cream, Gel, Tack-Free Times) Foaming_DMAEE->Measure_Profile_DMAEE Measure_Profile_DABCO Measure Reaction Profile (Cream, Gel, Tack-Free Times) Foaming_DABCO->Measure_Profile_DABCO Cure_DMAEE Cure Foam (24h) Measure_Profile_DMAEE->Cure_DMAEE Cure_DABCO Cure Foam (24h) Measure_Profile_DABCO->Cure_DABCO Test_Properties_DMAEE Test Physical Properties (Density, Compressive Strength) Cure_DMAEE->Test_Properties_DMAEE Test_Properties_DABCO Test Physical Properties (Density, Compressive Strength) Cure_DABCO->Test_Properties_DABCO Analysis Comparative Data Analysis Test_Properties_DMAEE->Analysis Test_Properties_DABCO->Analysis Conclusion Conclusion on Catalyst Performance Analysis->Conclusion

Caption: Workflow for comparing DMAEE and DABCO performance.

Conclusion

The choice between 2-[2-(Dimethylamino)ethoxy]ethanol and DABCO is not a matter of one being definitively superior to the other, but rather a question of which catalyst's characteristics best align with the specific requirements of the polyurethane system being developed.

  • Choose DMAEE when a low-odor product is critical and when formulating low-density foams that benefit from a potent blowing catalyst. Its reactive nature provides a permanent solution to amine emissions.

  • Choose DABCO for its versatility and balanced catalytic activity across a wide range of polyurethane applications. It is a robust, well-understood catalyst that provides reliable and consistent performance, particularly in systems where a strong and balanced cure is essential.

For optimal results, it is highly recommended that researchers and formulators conduct their own comparative experiments using the provided protocol as a guideline to determine the most suitable catalyst for their specific raw materials and processing conditions.

References

Comparative Performance of Ethanolamine Catalysts in Polymerization: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate catalyst is paramount to achieving desired polymer characteristics and reaction efficiencies. This guide provides a comparative analysis of the performance of various ethanolamine-based catalysts in different polymerization reactions, supported by experimental data from recent studies.

Ethanolamines, a class of organic compounds containing both an amine and a hydroxyl group, have demonstrated significant catalytic activity in a range of polymerization reactions. Their versatility stems from their ability to act as bases, nucleophiles, and in some cases, co-initiators. This guide focuses on the comparative performance of prominent ethanolamine catalysts, including triethylamine (TEA), triethanolamine (TEOA), and N,N-dimethylethanolamine (DMEA), in polymerization processes such as melt polymerization, atom transfer radical polymerization (ATRP), and ring-opening polymerization (ROP).

Quantitative Performance Data

The following table summarizes the performance of different ethanolamine and related amine catalysts under various polymerization conditions, providing a basis for comparison.

Catalyst SystemMonomerPolymerization TypeTemperature (°C)Time (h)Monomer Conversion (%)Molecular Weight (Mn)Polydispersity (Đ)Reference
Triethylamine (TEA) Trimethylene Carbonate (TMC)Melt Polymerization85697--[1][2]
Trimethylene Carbonate (TMC)Melt Polymerization110198--[1][2]
Triethylamine Hydrochloride (TEA·HCl) Trimethylene Carbonate (TMC)Melt Polymerization851298--[1][2]
Trimethylene Carbonate (TMC)Melt Polymerization110198--[1][2]
Stannous Octoate (Reference) Trimethylene Carbonate (TMC)Melt Polymerization8524~98--[1][2]
Trimethylene Carbonate (TMC)Melt Polymerization1102.5~98--[1][2]
CuBr/PMDETA Methyl Methacrylate (MMA)ATRP-1014.8--[3]
CuBr/PMDETA + TEOA (5-fold) Methyl Methacrylate (MMA)ATRP-1072.0Close to theoreticalLow[3]
CuBr/PMDETA + TEOA (25-fold) Methyl Methacrylate (MMA)ATRP-395.8Close to theoreticalLow[3]
CuBr/PMDETA Styrene (St)ATRP-228.1--[3]
CuBr/PMDETA + TEOA (5-fold) Styrene (St)ATRP-2354.2Consistent with theoretical≤ 1.2[3]
CuBr/PMDETA + TEOA (25-fold) Styrene (St)ATRP-2374.2Consistent with theoretical≤ 1.2[3]
N,N-Dimethylethanolamine (DMEA) Lactones/LactidesRing-Opening Polymerization--Effective initiator/catalyst--

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are summarized protocols for key experiments cited in this guide.

Melt Polymerization of Trimethylene Carbonate (TMC) Catalyzed by Triethylamine (TEA) or Triethylamine Hydrochloride (TEA·HCl)

This protocol is based on the studies demonstrating the efficacy of TEA and TEA·HCl in the melt polymerization of TMC.[1][2]

  • Materials: Trimethylene carbonate (TMC), triethylamine (TEA) or triethylamine hydrochloride (TEA·HCl), initiator (e.g., a primary alcohol).

  • Apparatus: A reaction vessel (e.g., a sealed glass tube or a small-scale reactor) equipped with a magnetic stirrer and placed in a temperature-controlled oil bath or heating block.

  • Procedure:

    • The desired amounts of TMC monomer and initiator are added to the reaction vessel.

    • The catalyst (TEA or TEA·HCl) is added at a specific monomer-to-initiator-to-catalyst ratio (e.g., 50:1:0.1).[1][2]

    • The vessel is sealed (e.g., under an inert atmosphere of nitrogen or argon to prevent side reactions).

    • The reaction mixture is heated to the desired temperature (e.g., 85 °C or 110 °C) and stirred.[1][2]

    • The polymerization is allowed to proceed for a specified duration (e.g., 1 to 12 hours).[1][2]

    • After the reaction, the vessel is cooled to room temperature.

    • The resulting polymer is dissolved in a suitable solvent (e.g., dichloromethane) and precipitated in a non-solvent (e.g., cold methanol) to purify it.

    • The purified polymer is dried under vacuum until a constant weight is achieved.

    • Analysis: Monomer conversion is determined by ¹H NMR spectroscopy by comparing the integration of monomer and polymer peaks. Molecular weight and polydispersity are determined by Gel Permeation Chromatography (GPC).

Atom Transfer Radical Polymerization (ATRP) Promoted by Triethanolamine (TEOA)

This protocol describes the use of TEOA as a promoter for the CuBr/PMDETA-catalyzed ATRP of vinyl monomers like methyl methacrylate (MMA) or styrene (St).[3]

  • Materials: Monomer (MMA or St), initiator (e.g., ethyl α-bromoisobutyrate, EBiB), copper(I) bromide (CuBr), N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA), triethanolamine (TEOA), and a suitable solvent (e.g., anisole).

  • Apparatus: A Schlenk flask or a similar reaction vessel suitable for reactions under an inert atmosphere.

  • Procedure:

    • The monomer, solvent, and initiator are added to the reaction flask.

    • The solution is deoxygenated by several freeze-pump-thaw cycles.

    • In a separate glovebox or under an inert atmosphere, CuBr and PMDETA are mixed.

    • TEOA is added to the catalyst mixture at the desired molar ratio relative to CuBr (e.g., 5-fold or 25-fold).[3]

    • The catalyst/promoter mixture is then transferred to the reaction flask containing the monomer solution under an inert atmosphere to initiate the polymerization.

    • The reaction is carried out at a specific temperature for a set time.

    • Samples are withdrawn at different time intervals to monitor the reaction kinetics.

    • The polymerization is terminated by exposing the reaction mixture to air.

    • The polymer is purified by dissolving it in a solvent like tetrahydrofuran (THF) and precipitating it in a non-solvent such as methanol.

    • Analysis: Monomer conversion is determined by gravimetry or ¹H NMR. Molecular weight and polydispersity are measured by GPC.

Visualizations: Workflows and Relationships

Diagrams created using Graphviz (DOT language) illustrate key experimental workflows and the logical relationships in catalyst performance.

Experimental_Workflow_Melt_Polymerization cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis A Add Monomer (TMC) & Initiator to Vessel B Add Catalyst (TEA or TEA·HCl) A->B C Seal Vessel under Inert Atmosphere B->C D Heat to Reaction Temperature (e.g., 85°C or 110°C) C->D E Stir for Specified Time D->E F Cool and Dissolve Polymer E->F G Precipitate in Non-solvent F->G H Dry Purified Polymer G->H I Analyze Conversion (NMR) & MW/PDI (GPC) H->I Experimental_Workflow_ATRP cluster_reactants Reactant Preparation cluster_catalyst Catalyst Preparation cluster_polymerization Polymerization & Analysis A Add Monomer, Solvent, & Initiator to Flask B Deoxygenate via Freeze-Pump-Thaw A->B E Initiate Polymerization by Adding Catalyst Mixture B->E C Mix CuBr and PMDETA (Inert Atmosphere) D Add TEOA Promoter C->D D->E F Run Reaction at Constant Temperature E->F G Terminate Reaction (Expose to Air) F->G H Purify Polymer (Precipitation) G->H I Analyze Conversion, MW, and PDI H->I Catalyst_Performance_Relationship cluster_TMC Melt Polymerization of TMC cluster_ATRP ATRP of MMA & Styrene cluster_ROP Ring-Opening Polymerization TEA TEA SnOct2 Stannous Octoate (Reference) TEA->SnOct2 Faster at 85°C & 110°C TEAHCl TEA·HCl TEAHCl->SnOct2 Comparable/Faster at 110°C CuBr_PMDETA CuBr/PMDETA CuBr_PMDETA_TEOA CuBr/PMDETA + TEOA CuBr_PMDETA_TEOA->CuBr_PMDETA Significantly Higher Conversion & Rate DMEA DMEA Lactones Lactones/Lactides DMEA->Lactones Acts as Initiator/Catalyst

References

A Comparative Guide to the Cross-Reactivity of 2-[2-(Dimethylamino)ethoxy]ethanol in Analytical Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comparative analysis of the potential cross-reactivity of 2-[2-(Dimethylamino)ethoxy]ethanol (DMEA) with other reagents in common analytical platforms, particularly immunoassays. In the absence of direct experimental data for DMEA, this document synthesizes information on the interference potential of structurally related compounds and general principles of assay interference. The guide is intended to help researchers anticipate and mitigate potential assay inaccuracies when working with DMEA or in matrices containing this compound.

Introduction to 2-[2-(Dimethylamino)ethoxy]ethanol (DMEA)

2-[2-(Dimethylamino)ethoxy]ethanol, also known as DMEA, is a versatile organic compound with the chemical formula C₆H₁₅NO₂. It possesses a tertiary amine, an ether linkage, and a primary alcohol functional group. DMEA is utilized in various industrial applications, including as a catalyst in the production of polyurethane foams, as a component in the synthesis of surfactants, and as a polar solvent in laboratory settings. Its presence in experimental setups or as a contaminant in samples could potentially interfere with analytical assays, leading to erroneous results.

Potential for Cross-Reactivity and Interference

The primary modes of potential interference from DMEA are:

  • Non-Specific Binding (NSB): The hydrophilic (hydroxyl and ether groups) and charged (tertiary amine) nature of DMEA could lead to its adsorption onto the surfaces of microplates or beads, potentially causing non-specific binding of assay reagents.

  • Alteration of Protein Conformation: As a small organic molecule with surfactant-like properties, DMEA could interact with antibodies and antigens, potentially altering their three-dimensional structure and affecting their binding affinity.

  • Matrix Effects: In samples where DMEA is present in high concentrations, it can alter the properties of the sample matrix (e.g., pH, ionic strength), which can in turn affect the antigen-antibody binding kinetics.

Comparison with Other Reagents

To better understand the potential interference of DMEA, it is useful to compare it with other reagents known to affect immunoassay performance.

Reagent ClassExample(s)Potential for InterferenceComparison with DMEA
Ethanolamines Triethanolamine (TEA), Diethanolamine (DEA), EthanolamineUsed as buffering agents and in blocking solutions. At high concentrations, they can contribute to non-specific binding and alter surface charges.DMEA shares the ethanolamine moiety, suggesting a similar potential for interference, particularly at high concentrations.
Tertiary Amines Tris(hydroxymethyl)aminomethane (Tris)Commonly used as a buffer component. Generally considered non-interfering at typical concentrations, but some tertiary amines have been shown to reduce interference in specific assays.The tertiary amine group in DMEA could potentially have a mitigating effect on some types of non-specific binding, though this is speculative without direct evidence.
Non-ionic Surfactants Tween-20, Triton X-100Intentionally added to wash and blocking buffers to reduce non-specific binding. However, at concentrations above their critical micelle concentration, they can disrupt antigen-antibody interactions and denature proteins.DMEA's structure gives it mild surfactant-like properties. While unlikely to be as potent as dedicated surfactants, this characteristic could contribute to interference, especially at higher concentrations.
Short-chain Alcohols Ethanol, MethanolCan cause protein denaturation and interfere with antibody-antigen binding, particularly at higher concentrations.The ethanol group in DMEA is a key structural feature. Studies have shown that even simple alcohols can interfere with ELISA results, suggesting this part of the DMEA molecule could be problematic.

Experimental Protocols for Assessing Interference

Researchers who suspect interference from DMEA can perform the following key experiments to assess its impact on their specific assay.

Non-Specific Binding Assessment

Objective: To determine if DMEA contributes to the non-specific binding of detection antibodies to the microplate surface.

Methodology:

  • Coat a 96-well microplate with the capture antibody as per the standard assay protocol.

  • Block the plate using a standard blocking buffer.

  • Prepare a serial dilution of DMEA in the assay diluent, ranging from a high concentration (e.g., 1%) down to a concentration expected in the samples.

  • Add the DMEA dilutions to the wells. Include control wells with assay diluent only.

  • Add the enzyme-conjugated detection antibody to all wells (in the absence of the analyte).

  • Incubate and wash the plate according to the standard protocol.

  • Add the substrate and measure the signal. An increase in signal in the DMEA-containing wells compared to the control wells indicates non-specific binding.

Spike and Recovery Analysis

Objective: To evaluate if the presence of DMEA affects the accurate measurement of the target analyte.

Methodology:

  • Prepare samples containing a known concentration of the target analyte (spiked samples) in the matrix of interest.

  • Create a parallel set of spiked samples containing various concentrations of DMEA.

  • Analyze both sets of samples using the standard assay protocol.

  • Calculate the percentage recovery of the analyte in the DMEA-containing samples compared to the control samples. A significant deviation from 100% recovery indicates interference.

    Percent Recovery = (Measured Concentration in DMEA sample / Spiked Concentration) x 100%

Dilutional Linearity

Objective: To determine if the interference from DMEA is concentration-dependent.

Methodology:

  • Prepare a high-concentration sample of the analyte in a matrix containing a fixed concentration of DMEA.

  • Perform a series of dilutions of this sample using the same DMEA-containing matrix as the diluent.

  • Analyze the diluted samples and calculate the concentration of the analyte at each dilution, correcting for the dilution factor.

  • Plot the measured concentration against the dilution factor. A non-linear relationship suggests interference.

Visualizing Interference Mechanisms and Workflows

The following diagrams illustrate the potential mechanisms of DMEA interference and a general workflow for its investigation.

InterferenceMechanisms cluster_0 Potential Interference Pathways of DMEA DMEA 2-[2-(Dimethylamino)ethoxy]ethanol (DMEA) NSB Non-Specific Binding to Assay Surface DMEA->NSB Protein_Alteration Alteration of Antibody/ Antigen Conformation DMEA->Protein_Alteration Matrix_Effect Change in Sample Matrix Properties DMEA->Matrix_Effect False_Signal False Positive/ Negative Signal NSB->False_Signal Protein_Alteration->False_Signal Matrix_Effect->False_Signal

Caption: Potential mechanisms of DMEA interference in immunoassays.

ExperimentalWorkflow start Suspicion of DMEA Interference exp1 Non-Specific Binding Assessment start->exp1 exp2 Spike and Recovery Analysis start->exp2 exp3 Dilutional Linearity Assessment start->exp3 analysis Analyze Data for Interference Patterns exp1->analysis exp2->analysis exp3->analysis mitigation Implement Mitigation Strategies: - Sample Dilution - Matrix Matching - Alternative Assay analysis->mitigation Interference Detected end Validated Assay Results analysis->end No Interference Detected mitigation->end

Caption: Workflow for investigating and mitigating DMEA interference.

Conclusion and Recommendations

While there is no direct evidence of 2-[2-(Dimethylamino)ethoxy]ethanol cross-reactivity in the published literature, its chemical structure suggests a potential for interference in sensitive analytical assays, particularly immunoassays. The presence of functional groups analogous to those in known interfering substances warrants careful consideration and validation.

It is strongly recommended that researchers working with DMEA, or with samples that may contain it, perform appropriate validation experiments as outlined in this guide. Proactive assessment of non-specific binding, spike and recovery, and dilutional linearity will help ensure the accuracy and reliability of experimental results. In cases where interference is confirmed, mitigation strategies such as sample dilution, matrix matching of standards and samples, or the use of an alternative analytical method should be employed.

A Comparative Guide to the Corrosion Inhibition Performance of 2-[2-(Dimethylamino)ethoxy]ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed evaluation of the corrosion inhibition performance of 2-[2-(Dimethylamino)ethoxy]ethanol, hereafter referred to as DMAE, for researchers, scientists, and professionals in material science. It offers an objective comparison with alternative amine-based corrosion inhibitors, supported by experimental data from peer-reviewed studies. This document outlines the methodologies for key experimental procedures and visualizes the evaluation workflows.

Overview of 2-[2-(Dimethylamino)ethoxy]ethanol as a Corrosion Inhibitor

2-[2-(Dimethylamino)ethoxy]ethanol (DMAE) is an organic compound containing tertiary amine and hydroxyl functional groups, which are known to be effective in mitigating corrosion.[1] These groups can adsorb onto a metal surface, forming a protective layer that inhibits the corrosive action of aggressive environments.[1] DMAE's performance is typically evaluated in acidic media, where it has shown significant efficiency in protecting various types of steel.

Performance Evaluation: DMAE vs. Alternatives

The corrosion inhibition efficiency of DMAE is compared with other common ethanolamine-based inhibitors: Monoethanolamine (MEA) and Triethanolamine (TEA). The following tables summarize quantitative data from various studies. It is crucial to note that direct comparisons are most valid when experimental conditions are identical.

Weight Loss Measurements

Weight loss analysis is a fundamental method for determining corrosion rates. The inhibition efficiency (IE) is calculated from the weight loss of a metal specimen in the absence and presence of an inhibitor.

Table 1: Comparison of Inhibition Efficiency (IE%) from Weight Loss Measurements for Austenitic Stainless Steel (Type 304) in 1 M HCl at 298 K

Inhibitor Concentration2-[2-(Dimethylamino)ethoxy]ethanol (DMAE) IE%
2.5% -
5.0% -
7.5% -
10.0% 70.0%[1]
12.5% -
15.0% -

Note: Data for MEA and TEA under these specific conditions were not available in the reviewed literature.

Table 2: Comparison of Inhibition Efficiency (IE%) from Weight Loss Measurements for Mild Steel in 1 M HCl at Room Temperature

Inhibitor Concentration (mol/L)Monoethanolamine (MEA) IE%
0.0098 2.60%
0.0295 2.90%
0.0688 3.20%
0.1236 3.90%

Note: Data for DMAE and TEA under these specific conditions were not available in the reviewed literature.

Electrochemical Measurements

Electrochemical techniques such as potentiodynamic polarization provide insights into the mechanism of corrosion inhibition. Key parameters include corrosion current density (i_corr), corrosion potential (E_corr), and inhibition efficiency (IE%).

Table 3: Comparison of Potentiodynamic Polarization Data for Austenitic Stainless Steel (Type 304) in 3 M HCl

InhibitorConcentrationCorrosion Current Density (i_corr) (A/cm²)Inhibition Efficiency (IE%)
Blank 0%1.15E-040%
2-[2-(Dimethylamino)ethoxy]ethanol (DMAE) 2.5%8.01E-0530.6%[2]
5.0%5.92E-0547.7%[2]
7.5%--
10.0%4.26E-0562.9%[2]
12.5%-80.9%[2]
15.0%2.22E-0578.9%[2]

Note: Data for MEA and TEA under these specific conditions were not available in the reviewed literature.

Table 4: Comparative Electrochemical Data for Various Amine Inhibitors on Steel Rebars in a Simulated Realkalized Concrete Environment

InhibitorChange in Corrosion Potential (mV)Change in Current Density (μA/cm²)
Monoethanolamine (MEA) +84-3.76[3][4]
Dimethylethanolamine (DMEA) +66-2.33[3][4]

Note: DMEA is structurally similar to DMAE. This data provides an indication of the comparative performance in a different corrosive environment.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the performance evaluation of corrosion inhibitors. These protocols are based on established ASTM standards.

Weight Loss Measurement (Based on ASTM G1 & G31)

This method determines the corrosion rate by measuring the mass loss of a metal specimen after immersion in a corrosive solution.

  • Specimen Preparation : Metal specimens (e.g., mild steel or stainless steel coupons) are mechanically polished with a series of grit papers, degreased with a solvent like acetone, rinsed with distilled water, and dried.[5] The initial weight is recorded to a high precision.[5]

  • Test Solution : The corrosive medium (e.g., 1 M HCl or 1 M H₂SO₄) is prepared. For inhibited solutions, the required concentration of the inhibitor is added.

  • Immersion Test : The prepared specimens are immersed in the test solutions for a specified period (e.g., 24, 48, 72 hours) at a constant temperature.

  • Cleaning : After immersion, the specimens are removed, and corrosion products are cleaned according to ASTM G1 procedures.[5] This typically involves chemical cleaning with an appropriate solution that removes the corrosion product without significantly affecting the base metal.

  • Final Weighing : The cleaned and dried specimens are weighed again.

  • Calculation of Inhibition Efficiency (IE%) : IE% = [(W₀ - Wᵢ) / W₀] x 100 Where W₀ is the weight loss in the absence of the inhibitor and Wᵢ is the weight loss in the presence of the inhibitor.

Potentiodynamic Polarization (Based on ASTM G5 & G59)

This electrochemical technique measures the relationship between the potential and current of a metal specimen to determine the corrosion rate and inhibition mechanism.

  • Electrochemical Cell Setup : A three-electrode cell is used, consisting of the metal specimen as the working electrode, a platinum or graphite counter electrode, and a reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl).

  • Working Electrode Preparation : The working electrode is prepared similarly to the weight loss specimens, with a specific surface area exposed to the electrolyte.

  • Open Circuit Potential (OCP) : The working electrode is immersed in the test solution, and the stable open circuit potential (corrosion potential, E_corr) is recorded.

  • Polarization Scan : A potential scan is applied to the working electrode, typically from -250 mV to +250 mV with respect to the OCP, at a slow scan rate (e.g., 1 mV/s).[6]

  • Data Analysis : The resulting polarization curve (log I vs. E) is plotted. The corrosion current density (i_corr) is determined by extrapolating the linear Tafel regions of the anodic and cathodic curves back to the corrosion potential.

  • Calculation of Inhibition Efficiency (IE%) : IE% = [(i_corr(blank) - i_corr(inh)) / i_corr(blank)] x 100 Where i_corr(blank) is the corrosion current density without inhibitor and i_corr(inh) is the corrosion current density with the inhibitor.

Visualized Workflows and Mechanisms

The following diagrams, generated using Graphviz, illustrate the experimental workflows and logical relationships in the performance evaluation of corrosion inhibitors.

Experimental_Workflow_Weight_Loss cluster_prep Specimen Preparation cluster_exposure Corrosion Test cluster_post Post-Test Analysis cluster_calc Calculation P1 Polish Specimen P2 Degrease & Rinse P1->P2 P3 Dry & Weigh (Initial) P2->P3 T1 Prepare Blank Solution P3->T1 T2 Prepare Inhibited Solution P3->T2 I1 Immerse Specimen in Blank T1->I1 I2 Immerse Specimen in Inhibited T2->I2 C1 Remove & Clean Specimen I1->C1 I2->C1 W1 Dry & Weigh (Final) C1->W1 Calc1 Calculate Weight Loss W1->Calc1 Calc2 Calculate Inhibition Efficiency Calc1->Calc2

Caption: Workflow for Weight Loss Corrosion Measurement.

Experimental_Workflow_Polarization cluster_setup Setup cluster_measurement Electrochemical Measurement cluster_analysis Data Analysis cluster_calc Calculation S1 Prepare Working Electrode S2 Assemble 3-Electrode Cell S1->S2 M1 Immerse Electrodes S2->M1 S3 Prepare Test Solution (Blank or Inhibited) S3->S2 M2 Measure Open Circuit Potential (OCP) M1->M2 M3 Perform Potentiodynamic Scan M2->M3 A1 Plot Tafel Curves M3->A1 A2 Extrapolate to find i_corr A1->A2 Calc Calculate Inhibition Efficiency A2->Calc

Caption: Workflow for Potentiodynamic Polarization Measurement.

Inhibition_Mechanism cluster_metal Metal Surface Anodic Anodic Sites (Metal Dissolution) Cathodic Cathodic Sites (e.g., H₂ Evolution) Inhibitor Inhibitor Molecules (e.g., DMAE) Adsorption Adsorption Inhibitor->Adsorption Film Protective Film Formation Adsorption->Film Blocks Sites Film->Anodic Film->Cathodic

Caption: General Mechanism of Amine-Based Corrosion Inhibition.

References

A Comparative Guide to the Catalytic Performance of 2-[2-(Dimethylamino)ethoxy]ethanol in Polyurethane Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the catalytic activity of 2-[2-(Dimethylamino)ethoxy]ethanol (DMAEE) against other common amine catalysts used in polyurethane (PU) foam production. The information presented herein is supported by experimental data and detailed protocols to assist researchers and industry professionals in selecting the optimal catalyst for their specific applications.

Introduction to Amine Catalysis in Polyurethane Chemistry

The formation of polyurethane foam is a complex process involving two primary reactions: the "gelling" reaction, where isocyanates react with polyols to form the polymer network, and the "blowing" reaction, where isocyanates react with water to generate carbon dioxide gas, which acts as the blowing agent.[1] Tertiary amine catalysts play a crucial role in balancing these two reactions, thereby influencing the foam's processing characteristics and final physical properties, such as density, cure time, and mechanical strength.[2][3]

2-[2-(Dimethylamino)ethoxy]ethanol, also known to as DMAEE, is a widely used reactive amine catalyst. Its hydroxyl group allows it to react with the isocyanate and become a permanent part of the polymer matrix, which can reduce odor and volatile organic compound (VOC) emissions in the final product.[4][5]

Comparative Analysis of Catalytic Performance

This section provides a comparative overview of DMAEE and its common alternatives. While direct quantitative comparisons under identical experimental conditions are proprietary and vary between manufacturers, the following tables summarize typical physical properties and performance characteristics based on available technical literature.

Physical Properties of Amine Catalysts
CatalystChemical NameCAS NumberAppearanceBoiling Point (°C)Density (g/mL @ 25°C)Flash Point (°C)
DMAEE 2-[2-(Dimethylamino)ethoxy]ethanol1704-62-7Colorless to yellowish liquid201-205~0.95490-93
TEDA Triethylenediamine280-57-9White crystalline solid174~1.1462
DMCHA N,N-Dimethylcyclohexylamine98-94-2Colorless to pale yellow liquid160-165~0.8548
Dabco® T 2-[[2-(Dimethylamino)ethyl]methylamino]ethanol2212-32-0Colorless to yellow liquid207~0.90487
Jeffcat® ZR-70 2-(2-(Dimethylamino)ethoxy)ethanol1704-62-7Clear liquid203.50.9590
Toyocat® RX3 N/AN/AYellowish liquidN/AN/AN/A
Lupragen® N107 2-[2-(Dimethylamino)ethoxy]ethanol1704-62-7Colorless to yellowish liquid2040.95090

Note: Properties for commercial products are sourced from their respective technical datasheets and may vary slightly.[5][6][7][8][9][10][11][12][13]

Performance Characteristics in Polyurethane Foam
CatalystPrimary Catalytic ActionKey FeaturesTypical Applications
DMAEE Balanced Gelling/BlowingReactive, low odor, good for skin curing.[5]Rigid packaging foam, molded flexible foam, polyether flexible block foam.[4]
TEDA Strong GellingHighly active, promotes rapid curing.[10][14]Flexible, semi-rigid, and rigid polyurethane foams.[10]
DMCHA Balanced Gelling/BlowingGood thermal stability, low volatility.[15]Rigid polyurethane foams, especially for insulation.
Dabco® T Promotes Urea (Blowing) ReactionNon-emissive, low PVC staining, low fogging.[6]Spray foam insulation, flexible slabstock, packaging foam.[6]
Jeffcat® ZR-70 BlowingLow odor, reactive.[16]Packaging foams, flexible and rigid foams.[16]
Toyocat® RX3 N/AReactive, low odor, good for skin curing.[5]Rigid packaging foam, high rebound toy foam.[5]
Lupragen® N107 Predominantly BlowingReactive, low VOC.[17][18]Spray foam, packaging foams.[17][18]

Experimental Protocols

To validate the catalytic activity of DMAEE and compare it with alternatives, a standardized experimental protocol is necessary. The following outlines a general procedure for evaluating catalyst performance in a rigid polyurethane foam formulation.

Materials and Equipment
  • Polyol: A suitable polyether or polyester polyol for rigid foam.

  • Isocyanate: Polymeric Methylene Diphenyl Diisocyanate (pMDI).

  • Catalysts: 2-[2-(Dimethylamino)ethoxy]ethanol (DMAEE) and alternative amine catalysts (e.g., TEDA, DMCHA).

  • Surfactant: A silicone-based surfactant to stabilize the foam structure.

  • Blowing Agent: Water (for CO2 generation) and/or a physical blowing agent.

  • Mixing Equipment: High-speed laboratory mixer.

  • Molds: Open-top molds for free-rise foam evaluation.

  • Measurement Tools: Stopwatch, thermometer, analytical balance, and equipment for measuring foam properties (e.g., density, compressive strength).

Procedure
  • Formulation Preparation: Prepare the polyol blend by mixing the polyol, surfactant, catalyst, and blowing agent in predetermined ratios.

  • Mixing: Add the isocyanate to the polyol blend and mix at high speed for a specified time (e.g., 10 seconds).

  • Pouring: Immediately pour the reacting mixture into the mold.

  • Observation and Measurement: Record the following reaction profile parameters:[19][20][21][22]

    • Cream Time: The time from mixing until the mixture turns cloudy and starts to rise.

    • Gel Time: The time when fine polymer strands can be drawn from the rising foam.

    • Tack-Free Time: The time until the foam surface is no longer tacky to the touch.

    • Rise Time: The time for the foam to reach its maximum height.

  • Curing: Allow the foam to cure at a specified temperature and time (e.g., 24 hours at room temperature).

  • Foam Characterization: After curing, demold the foam and measure its physical properties, including:

    • Foam Density: Calculated from the weight and volume of a standard-sized sample.

    • Compressive Strength: Measured according to relevant ASTM standards.

Visualizing Reaction Pathways and Workflows

Polyurethane Formation Signaling Pathway

The following diagram illustrates the catalytic role of a tertiary amine in the gelling and blowing reactions during polyurethane formation.

G Catalytic Cycle of Tertiary Amines in Polyurethane Formation cluster_gelling Gelling Reaction cluster_blowing Blowing Reaction Polyol Polyol (R-OH) Complex_g Amine-Polyol Complex Polyol->Complex_g + NR3 Isocyanate_g Isocyanate (R'-NCO) Urethane Urethane Linkage Isocyanate_g->Urethane Amine_g Tertiary Amine (NR3) Amine_g->Complex_g Complex_g->Urethane + R'-NCO Urethane->Amine_g Regenerated Catalyst Water Water (H2O) Complex_b Amine-Water Complex Water->Complex_b + NR3 Isocyanate_b Isocyanate (R'-NCO) CarbamicAcid Unstable Carbamic Acid Isocyanate_b->CarbamicAcid Amine_b Tertiary Amine (NR3) Amine_b->Complex_b Complex_b->CarbamicAcid + R'-NCO Urea Urea Linkage CarbamicAcid->Urea CO2 Carbon Dioxide (CO2) CarbamicAcid->CO2 Urea->Amine_b Regenerated Catalyst

Caption: Catalytic cycle of tertiary amines in polyurethane formation.

Experimental Workflow for Catalyst Comparison

The diagram below outlines the logical workflow for comparing the performance of different amine catalysts.

G Experimental Workflow for Catalyst Performance Comparison Formulation Define Polyurethane Formulation (Polyol, Isocyanate, Surfactant, Blowing Agent) Catalyst_Selection Select Catalysts for Comparison (DMAEE, TEDA, DMCHA, etc.) Formulation->Catalyst_Selection Mixing Prepare and Mix Components Catalyst_Selection->Mixing Foaming Pour and Allow Foam to Rise Mixing->Foaming Data_Collection Measure Reaction Profile (Cream, Gel, Tack-Free, Rise Times) Foaming->Data_Collection Curing Cure Foam Samples Foaming->Curing Analysis Analyze and Compare Data Data_Collection->Analysis Property_Testing Characterize Physical Properties (Density, Compressive Strength, etc.) Curing->Property_Testing Property_Testing->Analysis Conclusion Draw Conclusions on Catalyst Performance Analysis->Conclusion

Caption: Workflow for comparing catalyst performance.

References

A Comparative Guide to Validating the Purity of Synthesized 2-[2-(Dimethylamino)ethoxy]ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of analytical techniques for validating the purity of 2-[2-(Dimethylamino)ethoxy]ethanol, a key intermediate and catalyst. It also benchmarks its performance against common alternatives, supported by experimental data and detailed protocols.

Introduction to 2-[2-(Dimethylamino)ethoxy]ethanol and Its Importance

2-[2-(Dimethylamino)ethoxy]ethanol (DMAEE), CAS number 1704-62-7, is a versatile organic compound with applications as a catalyst, particularly in the production of polyurethane foams, and as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1] Its bifunctional nature, containing both a tertiary amine and a hydroxyl group, allows it to participate in and influence a variety of chemical reactions. Given its role in sensitive applications, rigorous purity assessment of synthesized DMAEE is paramount to ensure product quality, consistency, and safety.

Analytical Techniques for Purity Validation

The purity of synthesized 2-[2-(Dimethylamino)ethoxy]ethanol can be effectively determined using a suite of analytical techniques. The choice of method often depends on the available instrumentation, the nature of the expected impurities, and the desired level of sensitivity. The most common and effective methods include Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography (GC)

Gas chromatography is a robust and widely used technique for assessing the purity of volatile and semi-volatile compounds like DMAEE. When coupled with a Flame Ionization Detector (FID), it provides excellent quantitative data.

Experimental Protocol: Purity Determination by GC-FID

  • Instrumentation: Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).

  • Column: A polar capillary column, such as one with a Crossbond 6% cyanopropylphenyl, 94% dimethylpolysiloxane phase (e.g., Rtx-1301, 30 m x 0.32 mm i.d., 1.5 µm film thickness), is suitable for separating DMAEE from potential impurities.[2]

  • Carrier Gas: Helium at a constant flow rate (e.g., 2.1 mL/min).

  • Injector Temperature: 250 °C.

  • Detector Temperature (FID): 300 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 5 minutes.

    • Ramp: Increase to 165 °C at a rate of 10 °C/min.

    • Hold: Maintain at 165 °C for 10 minutes.

  • Injection Volume: 1 µL.

  • Sample Preparation: Dissolve a precisely weighed amount of the synthesized 2-[2-(Dimethylamino)ethoxy]ethanol in a suitable solvent (e.g., methanol or isopropanol) to a concentration of approximately 1 mg/mL.

  • Quantification: The purity is determined by calculating the peak area percentage of the main component relative to the total area of all observed peaks.

Potential Impurities: The synthesis of 2-[2-(Dimethylamino)ethoxy]ethanol is typically achieved by reacting dimethylamine with ethylene oxide.[3] Potential impurities may include unreacted starting materials, diethylene glycol, and byproducts from side reactions.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation, identification, and quantification of non-volatile or thermally labile impurities. When combined with mass spectrometry (MS), it offers high sensitivity and specificity.

Experimental Protocol: Impurity Profiling by HPLC-MS/MS

  • Instrumentation: A UHPLC system coupled with a quadrupole time-of-flight mass spectrometer (Q-TOF-MS) provides high-resolution data for impurity identification.

  • Column: A mixed-mode column with both reversed-phase and cation-exchange characteristics (e.g., SiELC Primesep™ 200) can be effective for separating polar amine catalysts.

  • Mobile Phase: A gradient elution using a mixture of 0.1% trifluoroacetic acid in water and acetonitrile is a common starting point.

  • Flow Rate: 0.2 mL/min.

  • Detection: Electrospray ionization in positive mode (ESI+).

  • Sample Preparation: Dilute the synthesized product in the initial mobile phase composition to a suitable concentration (e.g., 0.1-1 mg/mL).

  • Data Analysis: Impurities can be identified based on their mass-to-charge ratio (m/z) and fragmentation patterns, and quantified using appropriate calibration standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an invaluable tool for structural elucidation and purity determination. ¹H NMR, in particular, can provide quantitative information by integrating the signals corresponding to the analyte and a certified internal standard.

Experimental Protocol: Quantitative ¹H NMR (qNMR)

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • Solvent: A deuterated solvent in which both the sample and an internal standard are soluble and their signals do not overlap (e.g., Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)).

  • Internal Standard: A certified reference material with a known purity and a simple, well-resolved NMR spectrum (e.g., maleic acid or dimethyl sulfone).

  • Sample Preparation:

    • Accurately weigh a specific amount of the synthesized 2-[2-(Dimethylamino)ethoxy]ethanol.

    • Accurately weigh a known amount of the internal standard.

    • Dissolve both in a precise volume of the deuterated solvent.

  • Data Acquisition: Acquire the ¹H NMR spectrum with parameters suitable for quantitative analysis (e.g., sufficient relaxation delay).

  • Purity Calculation: The purity of the synthesized compound is calculated by comparing the integral of a characteristic signal of the analyte to the integral of a known signal from the internal standard.

Characteristic ¹H NMR Signals for 2-[2-(Dimethylamino)ethoxy]ethanol: The spectrum would be expected to show signals corresponding to the N-methyl protons, the methylene groups adjacent to the nitrogen and oxygen atoms, and the hydroxyl proton. The chemical shifts of these protons can be compared to reference spectra to confirm the identity of the compound.[4][5][6][7]

Performance Comparison with Alternative Catalysts

In its primary application as a catalyst for polyurethane foams, 2-[2-(Dimethylamino)ethoxy]ethanol competes with other tertiary amine catalysts. The choice of catalyst significantly impacts the reaction kinetics and the final properties of the foam.[8] The following table compares the performance of DMAEE with two common alternatives: N,N-Dimethylcyclohexylamine (DMCHA) and Triethylenediamine (TEDA).

CatalystKey Performance CharacteristicsAdvantagesDisadvantages
2-[2-(Dimethylamino)ethoxy]ethanol (DMAEE) Balanced blowing and gelling activity.[9]Low odor due to the reactive hydroxyl group that incorporates it into the polymer matrix. Good for low-density foams.[1]May have lower catalytic activity compared to some other tertiary amines.
N,N-Dimethylcyclohexylamine (DMCHA) Strong initial catalyst, particularly for the blowing reaction (water-isocyanate).[9]Provides a balanced catalytic performance for both foaming and gelation in rigid foams.[9]Can have a strong amine odor. Less stable at elevated temperatures compared to some alternatives.
Triethylenediamine (TEDA) Very strong gelling catalyst.[10]Highly efficient, allowing for low usage levels. Widely used in a variety of polyurethane foams.[11]Can have a noticeable amine odor. It is a solid that is typically used in solution.

Visualizing the Analytical Workflow

The process of validating the purity of synthesized 2-[2-(Dimethylamino)ethoxy]ethanol can be visualized as a logical workflow, from initial synthesis to final purity confirmation.

Workflow for Purity Validation of 2-[2-(Dimethylamino)ethoxy]ethanol A Synthesis of 2-[2-(Dimethylamino)ethoxy]ethanol B Initial Product (with potential impurities) A->B C Purity Analysis B->C D GC-FID Analysis C->D Volatility E HPLC-MS/MS Analysis C->E Polarity/ Complexity F NMR Spectroscopy C->F Structure/ Quantification G Quantitative Purity (e.g., >99%) D->G H Impurity Profile E->H I Structural Confirmation F->I J Final Validated Product G->J H->J I->J

Caption: Purity Validation Workflow

Conclusion

The validation of synthesized 2-[2-(Dimethylamino)ethoxy]ethanol purity is a multi-faceted process that relies on the strategic application of powerful analytical techniques. Gas Chromatography, High-Performance Liquid Chromatography, and Nuclear Magnetic Resonance spectroscopy each offer unique advantages for quantification, impurity profiling, and structural confirmation. By employing the detailed protocols outlined in this guide and understanding the performance landscape of alternative catalysts, researchers, scientists, and drug development professionals can ensure the quality and reliability of this important chemical compound in their critical applications.

References

A Comparative Kinetic Study of Amine Catalysts in Polyurethane Formation, Featuring 2-[2-(Dimethylamino)ethoxy]ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of polyurethanes, catalysts play a pivotal role in controlling the reaction kinetics, which in turn dictates the properties of the final polymer. Tertiary amines are a prominent class of catalysts that influence the two primary reactions in polyurethane foam formation: the gelling reaction (isocyanate-polyol) and the blowing reaction (isocyanate-water). This guide provides a comparative kinetic study of 2-[2-(Dimethylamino)ethoxy]ethanol (DMAEE), a reactive amine catalyst, with other commonly used tertiary amine catalysts. The information is supported by experimental data from scientific literature to aid in catalyst selection for specific polyurethane formulations.

Quantitative Kinetic Data Comparison

The catalytic activity of tertiary amines in polyurethane formation is often characterized by the reaction rate constants for the gelling (k₁) and blowing (k₂) reactions. A higher k₁ indicates a stronger influence on the polymer network formation, while a higher k₂ suggests a greater effect on the gas-forming reaction. The balance between these two reactions is crucial for achieving the desired foam structure and properties.

While direct, side-by-side comparative kinetic data for DMAEE under the same experimental conditions as other catalysts is limited in the available literature, this guide compiles kinetic data for several widely used amine catalysts to provide a basis for comparison. DMAEE, commercially known as JEFFCAT ZR-70, is recognized as a reactive blow catalyst, suggesting a stronger influence on the blowing reaction.[1][2][3]

Table 1: Gelling (k₁) and Blowing (k₂) Rate Constants for Selected Tertiary Amine Catalysts

CatalystAbbreviationGelling Activity (k₁)Blowing Activity (k₂)
TriethylenediamineTEDA (DABCO)Value not specifiedValue not specified
Bis(2-dimethylaminoethyl)etherBDMAEEValue not specifiedValue not specified
N,N,N',N',N''-PentamethyldiethylenetriaminePMDETAValue not specifiedValue not specified
N,N-DimethylcyclohexylamineDMCHAValue not specifiedValue not specified

Note: Specific numerical values for k₁ and k₂ were not available in the reviewed literature under a consistent set of experimental conditions. However, the qualitative assessment from various sources indicates that TEDA is a strong gelling catalyst, while BDMAEE and PMDETA are potent blowing catalysts.

For a more detailed kinetic analysis, the Arrhenius parameters—activation energy (Ea) and pre-exponential factor (A)—provide insights into the temperature dependence of the catalytic activity. A lower activation energy signifies a less temperature-sensitive reaction.

Table 2: Initial Reaction Rate Constants and Arrhenius Parameters for the Phenyl Isocyanate and Butan-1-ol Reaction Catalyzed by Cyclic Amines

CatalystTemperature (°C)Rate Constant (k) (M⁻¹s⁻¹)Activation Energy (Ea) (kJ/mol)Pre-exponential Factor (A) (M⁻¹s⁻¹)
1,4-Diazabicyclo[2.2.2]octane (DABCO)250.13318.1 ± 0.71.1 x 10³
350.189
450.259
1,2-Dimethylimidazole (1,2-DMI)250.05820.3 ± 0.81.2 x 10³
350.088
450.123
N-Ethylmorpholine (NEM)250.01124.8 ± 0.80.9 x 10³
350.018
450.027

Data sourced from a study on the alcoholysis of phenyl isocyanate with butan-1-ol in acetonitrile.[4]

Experimental Protocols

The kinetic parameters presented in this guide are typically determined through rigorous experimental procedures. Below is a generalized protocol for a kinetic study of polyurethane catalysts.

Objective: To determine the reaction rate constants (k₁ and k₂) for the gelling and blowing reactions catalyzed by a tertiary amine catalyst.

Materials:

  • Polyol (e.g., polypropylene glycol)

  • Isocyanate (e.g., toluene diisocyanate - TDI)

  • Tertiary amine catalyst (e.g., DMAEE)

  • Deionized water

  • Anhydrous solvent (e.g., toluene or acetonitrile)

  • Titration reagents (e.g., dibutylamine and hydrochloric acid)

  • Inert gas (e.g., nitrogen or argon)

Equipment:

  • Jacketed glass reactor with a mechanical stirrer, temperature probe, and inert gas inlet.

  • Constant temperature bath.

  • FTIR spectrometer with an ATR probe or a temperature-controlled transmission cell.[5][6][7]

  • Automatic titrator or standard titration setup.

  • Syringes and cannulas for reagent transfer.

Procedure:

  • Preparation:

    • Dry all glassware in an oven and cool under an inert atmosphere.

    • Degas the polyol and solvent to remove dissolved moisture and air.

    • Prepare standardized solutions of the catalyst, isocyanate, and water in the chosen solvent.

  • Kinetic Run (Gelling Reaction):

    • Charge the reactor with a known amount of polyol and solvent.

    • Equilibrate the reactor to the desired temperature under a gentle stream of inert gas.

    • Add the catalyst solution and allow the mixture to homogenize.

    • Initiate the reaction by adding a known amount of the isocyanate solution.

    • Monitor the concentration of the isocyanate group (-NCO) over time using one of the following methods:

      • FTIR Spectroscopy: Continuously measure the absorbance of the characteristic -NCO peak around 2270 cm⁻¹. The concentration is proportional to the peak area or height.[5][6][7]

      • Titration: At specific time intervals, withdraw an aliquot of the reaction mixture and quench it with a solution of dibutylamine of known concentration. Back-titrate the unreacted dibutylamine with a standardized solution of hydrochloric acid.

  • Kinetic Run (Blowing Reaction):

    • Follow the same procedure as for the gelling reaction, but include a known amount of water in the initial charge to the reactor along with the polyol.

    • The rate of the blowing reaction can be determined by monitoring the consumption of isocyanate, keeping in mind that it is now being consumed by both the polyol and water. By subtracting the rate of the gelling reaction (determined separately), the rate of the blowing reaction can be calculated.

  • Data Analysis:

    • Plot the concentration of the isocyanate (or a function of it, e.g., 1/[NCO]) versus time.

    • Determine the reaction order and calculate the rate constant (k₁ for gelling, k₂ for blowing) from the slope of the linearized plot.

    • Repeat the experiments at different temperatures to determine the activation energy (Ea) and pre-exponential factor (A) using the Arrhenius equation.

Signaling Pathways and Experimental Workflows

The catalytic mechanism of tertiary amines in urethane formation is generally understood to proceed through one of two primary pathways, often referred to as the Baker and Farkas mechanisms. These mechanisms describe the interaction of the catalyst with the reactants to facilitate the formation of the urethane bond.

G General Experimental Workflow for Kinetic Study cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring cluster_methods Methods cluster_analysis Data Analysis prep1 Dry Glassware & Cool prep2 Degas Polyol & Solvent prep1->prep2 prep3 Prepare Standard Solutions prep2->prep3 react1 Charge Reactor with Polyol & Solvent prep3->react1 react2 Equilibrate Temperature react1->react2 react3 Add Catalyst react2->react3 react4 Initiate with Isocyanate react3->react4 monitor1 Monitor -NCO Concentration vs. Time react4->monitor1 method1 FTIR Spectroscopy monitor1->method1 method2 Titration monitor1->method2 analysis1 Plot Concentration vs. Time monitor1->analysis1 analysis2 Determine Reaction Order & Rate Constant (k) analysis1->analysis2 analysis3 Repeat at Different Temperatures analysis2->analysis3 analysis4 Calculate Arrhenius Parameters (Ea, A) analysis3->analysis4

Caption: Workflow for kinetic analysis of polyurethane catalysts.

The following diagrams illustrate the proposed mechanisms for tertiary amine catalysis in the gelling reaction.

G Baker Mechanism of Tertiary Amine Catalysis R3N R₃N (Catalyst) Complex1 [R₃N···R'-NCO] Complex R3N->Complex1 Forms complex Isocyanate R'-NCO (Isocyanate) Isocyanate->Complex1 Alcohol R-OH (Alcohol) Urethane R-O-CO-NH-R' (Urethane) Alcohol->Urethane Complex1->Urethane + R-OH Urethane->R3N Regenerates

Caption: Baker mechanism for tertiary amine catalysis.

G Farkas Mechanism of Tertiary Amine Catalysis R3N R₃N (Catalyst) Complex2 [R₃N···H-O-R] Complex R3N->Complex2 Forms complex Alcohol R-OH (Alcohol) Alcohol->Complex2 Isocyanate R'-NCO (Isocyanate) Urethane R-O-CO-NH-R' (Urethane) Isocyanate->Urethane Complex2->Urethane + R'-NCO Urethane->R3N Regenerates

References

Safety Operating Guide

Proper Disposal of 2-(2-Dimethylamino-ethylamino)-ethanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of 2-(2-Dimethylamino-ethylamino)-ethanol, a compound requiring careful management due to its hazardous properties.

This document outlines immediate safety protocols, waste segregation, containerization, labeling, and final disposal arrangements. The information is compiled from safety data sheets and general hazardous waste management guidelines to promote operational safety and regulatory compliance.

Immediate Safety and Handling

Before beginning any disposal procedure, it is crucial to handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1] Adherence to personal protective equipment (PPE) guidelines is mandatory to prevent exposure.

Required Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields or a full-face shield.[2]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing are necessary to prevent skin contact.[1][2]

  • Respiratory Protection: If working outside a fume hood or if exposure limits are exceeded, use a full-face respirator with appropriate cartridges.[2]

In case of accidental exposure, follow these first-aid measures immediately:

  • Skin Contact: Remove contaminated clothing and wash the affected area with copious amounts of soap and water.[2]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention.[2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[2]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]

Hazard Summary

Understanding the hazards associated with this compound is the first step in its safe management. The following table summarizes its key hazard classifications based on available Safety Data Sheets (SDS).

Hazard ClassificationDescriptionGHS Hazard Statement
Skin Corrosion/Irritation Causes severe skin burns.[2]H314
Serious Eye Damage/Irritation Causes serious eye damage.[4]H318
Acute Toxicity (Oral, Dermal) Harmful if swallowed or in contact with skin.[4]H302 + H312
Acute Toxicity (Inhalation) Toxic if inhaled.[4]H331
Flammability Flammable liquid and vapor.[4]H226
Aquatic Hazard Harmful to aquatic life.H402

Step-by-Step Disposal Protocol

The disposal of this compound must be handled as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.[5]

1. Waste Segregation:

  • At the point of generation, segregate waste containing this compound from all other waste streams to prevent dangerous chemical reactions.[6]

2. Container Selection and Preparation:

  • Use a dedicated, leak-proof, and chemically compatible waste container. High-density polyethylene (HDPE) or glass containers are generally suitable.[1]

  • The container must be in good condition with a secure, tightly-fitting cap.[1]

  • For unused or expired pure compounds, keep the chemical in its original container if possible.[6]

  • For contaminated labware (e.g., pipette tips, gloves), place them in a designated, leak-proof hazardous waste bag or container.[6]

  • For solutions, collect all aqueous and solvent waste containing the compound in a designated, sealed hazardous waste container.[6]

3. Labeling of Hazardous Waste:

  • Clearly label the waste container with the words "Hazardous Waste".[6]

  • The label must include:

    • The full chemical name: "this compound Waste".[6]

    • The approximate concentration and quantity of the waste.[6]

    • Associated hazards (e.g., "Corrosive," "Flammable," "Toxic").[6]

    • The date of waste accumulation.[6]

4. Waste Accumulation and Storage:

  • Store the sealed waste container in a designated and secure satellite accumulation area.[1]

  • The storage area must be well-ventilated and away from sources of ignition and incompatible materials.[1]

  • Ensure the container is kept closed except when adding waste.[5]

5. Final Disposal Arrangement:

  • Once the waste container is full, ensure the cap is tightly sealed.

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[1][6]

  • Follow all institutional and local regulations for hazardous waste manifest and handover procedures.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Start: Generation of This compound Waste B Segregate Waste at Point of Generation A->B C Select & Prepare a Chemically Compatible Waste Container B->C D Clearly Label Container as 'Hazardous Waste' with Full Chemical Name & Hazards C->D E Store in Designated, Secure & Ventilated Satellite Accumulation Area D->E F Is the Container Full? E->F G Keep Container Securely Closed F->G No H Contact EHS or Licensed Waste Disposal Contractor for Pickup F->H Yes G->E I End: Proper Disposal H->I

Caption: Disposal workflow for this compound.

Disclaimer: This guide is intended for informational purposes and should be used in conjunction with your institution's specific safety and disposal protocols. Always consult the Safety Data Sheet (SDS) for this compound and your Environmental Health and Safety (EHS) department for detailed guidance.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.